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  • Product: N-Nitrosoheptamethyleneimine
  • CAS: 20917-49-1

Core Science & Biosynthesis

Foundational

N-Nitrosoheptamethyleneimine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the chemical properties, structure, and analytical methodologies pertaining to N-Nitrosoheptamethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical properties, structure, and analytical methodologies pertaining to N-Nitrosoheptamethyleneimine. The information is intended to support research and development activities where this compound is of interest.

Core Chemical and Physical Properties

N-Nitrosoheptamethyleneimine is a nitroso compound characterized by a heptamethyleneimine ring with a nitroso group attached to the nitrogen atom. Its chemical and physical properties are summarized below.

PropertyValueCitation
Molecular Formula C₇H₁₄N₂O[1][2]
Molecular Weight 142.20 g/mol [1][2]
Appearance Light yellow to yellow powder, lump, or clear liquid[1][2][3]
Purity >99.0% (by Gas Chromatography)[1][2][3]
Melting Point 28 °C[1][2]
CAS Registry Number 20917-49-1[1][2][3][4]
Synonyms Heptamethylenenitrosamine, N-nitrosoazacyclooctane, N-nitrosooktahydroazocin, Octahydro-1-nitroso-azocine[1][4]
Storage Conditions Room temperature, recommended to be stored in a cool, dark place below 15°C[2]

Chemical Structure

  • IUPAC Name: N-Nitrosoheptamethyleneimine

  • SMILES Notation: O=NN1CCCCCCC1

  • Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of N-Nitrosoheptamethyleneimine. These are based on established methods for N-nitrosamine compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of N-Nitrosoheptamethyleneimine

This protocol describes the nitrosation of heptamethyleneimine using sodium nitrite in an acidic medium. This is a common and effective method for the synthesis of N-nitrosamines.[5][6]

Materials:

  • Heptamethyleneimine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve heptamethyleneimine in deionized water and cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid to the stirred solution, maintaining the low temperature.

  • Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the acidic heptamethyleneimine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-Nitrosoheptamethyleneimine.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of N-Nitrosoheptamethyleneimine. GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile nitrosamines.[7][8]

Materials:

  • N-Nitrosoheptamethyleneimine sample

  • High-purity solvent (e.g., dichloromethane or methanol)

  • Internal standard (e.g., N-nitrosodipropylamine-d14)

Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a mid-polar capillary column)

  • Autosampler vials

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the N-Nitrosoheptamethyleneimine sample and dissolve it in a suitable high-purity solvent to a known volume. Prepare a series of calibration standards in the same manner. Spike all samples and standards with a known concentration of the internal standard.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250 °C with a splitless injection mode.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan over a mass range of m/z 35-350. For quantitative analysis, use selected ion monitoring (SIM) mode.

  • Analysis: Inject a fixed volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS system.

  • Data Analysis: Identify N-Nitrosoheptamethyleneimine in the sample chromatogram by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify the concentration using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and analysis of N-Nitrosoheptamethyleneimine.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Nitrosation Reaction cluster_workup Product Work-up cluster_purification Purification start Start: Heptamethyleneimine dissolve Dissolve in Water & Cool to 0-5°C start->dissolve acidify Acidify with HCl dissolve->acidify nitrosation Dropwise Addition of NaNO₂ acidify->nitrosation na_nitrite Prepare Aqueous NaNO₂ Solution na_nitrite->nitrosation stir Stir for 1-2 hours at <10°C nitrosation->stir extract Extract with Dichloromethane stir->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation or Chromatography concentrate->purify end_product Final Product: N-Nitrosoheptamethyleneimine purify->end_product

Caption: Generalized workflow for the synthesis of N-Nitrosoheptamethyleneimine.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrument GC-MS Analysis cluster_data_analysis Data Analysis sample N-Nitrosoheptamethyleneimine Sample dissolve Dissolve in Solvent sample->dissolve spike Spike with Internal Standard dissolve->spike standards Prepare Calibration Standards standards->spike inject Inject into GC-MS spike->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Report Results quantify->report

References

Exploratory

N-Nitrosoheptamethyleneimine: A Technical Overview for Research Professionals

Disclaimer: This document is intended for informational and educational purposes for research professionals. N-Nitrosoheptamethyleneimine is a potent carcinogen and must be handled with extreme caution using appropriate...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational and educational purposes for research professionals. N-Nitrosoheptamethyleneimine is a potent carcinogen and must be handled with extreme caution using appropriate safety protocols in a controlled laboratory setting. This guide does not constitute instructions for synthesis but rather provides a summary of publicly available scientific information.

Introduction

N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine compound that has been a subject of interest in toxicological and cancer research. Like other N-nitroso compounds, its biological activity is linked to its metabolic activation, leading to the formation of electrophilic species that can interact with cellular macromolecules, including DNA. This interaction is a critical step in the initiation of carcinogenesis. Understanding the properties, synthesis, and purification of NHMI is essential for researchers studying its mechanisms of action and for developing analytical standards.

Chemical and Physical Properties

A summary of the key properties of N-Nitrosoheptamethyleneimine is presented below.

PropertyValueReference
CAS Number 20917-49-1
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Appearance Light yellow to yellow powder, lump, or clear liquid[1]
Melting Point 28 °C[2]
Purity (Typical) >99.0% (GC)
RTECS Number CN4900000[2]

Principles of Synthesis and Purification

The synthesis of N-nitrosamines, including NHMI, generally involves the reaction of a secondary amine with a nitrosating agent under acidic conditions.

General Reaction Pathway:

G cluster_0 General Nitrosamine Synthesis Amine Secondary Amine (e.g., Heptamethyleneimine) Nitrosamine N-Nitrosamine (e.g., N-Nitrosoheptamethyleneimine) Amine->Nitrosamine + Nitrosating Nitrosating Agent (e.g., NaNO₂, H⁺) Nitrosating->Nitrosamine + G start_end start_end start Sample Collection extraction Extraction (e.g., SPE, LLE) start->extraction 1. Preparation concentration Concentration extraction->concentration 2. Isolation analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) concentration->analysis 3. Analysis quantification Data Processing & Quantification analysis->quantification 4. Interpretation report Reporting quantification->report 5. Final Result

References

Foundational

Carcinogenicity of N-Nitrosoheptamethyleneimine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the carcinogenic effects of N-Nitrosoheptamethyleneimine (NHMI) observed in various animal models....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenic effects of N-Nitrosoheptamethyleneimine (NHMI) observed in various animal models. The document summarizes key findings on tumor induction, dose-response relationships, and organ specificity. Detailed experimental protocols from pivotal studies are outlined to facilitate reproducibility and further investigation. Furthermore, this guide illustrates the proposed metabolic activation pathway of NHMI and downstream signaling cascades implicated in its carcinogenic mechanism of action.

Quantitative Data on Tumorigenicity

The carcinogenic potential of N-Nitrosoheptamethyleneimine has been demonstrated in multiple rodent models. The route of administration and the dosage significantly influence the site and incidence of tumor development. The following tables summarize the quantitative data from key studies on the carcinogenicity of NHMI in rats and hamsters.

Table 1: Carcinogenicity of N-Nitrosoheptamethyleneimine in Rats

Species/StrainRoute of AdministrationDosageDuration of TreatmentTarget OrgansTumor IncidenceReference
Fischer-344 & Sprague-Dawley RatsIntragastricCumulative doses from 5.5 to 1,200 mg/kgSingle dose to 40 serial administrationsLung, Nasal Cavity, Trachea, EsophagusHigh incidence of squamous-cell tumors in the lung at the highest doses. Highest incidence of squamous-cell tumors in the nasal cavity, trachea, and esophagus.[1]
Fischer-344 & Sprague-Dawley RatsSubcutaneous InjectionCumulative doses from 5.5 to 1,200 mg/kgSingle dose to 40 serial administrationsLung, Upper Respiratory Tract, Gastrointestinal TractAlveologenic adenocarcinomas in the lungs. Tumors in the upper respiratory and gastrointestinal tracts.[1]
F344 RatsDrinking Water1.0 to 100 mg/liter13, 25, 50, or 100 weeksUpper Gastrointestinal TractApproached 100% in most treated groups.[2]
Male F344 RatsDrinking Water20 or 40 ppm18 weeksEsophagus, LungStronger carcinogenic activity in the esophagus than in the lung.[3]

Table 2: Carcinogenicity of N-Nitrosoheptamethyleneimine in European Hamsters

Species/StrainRoute of AdministrationDosageDuration of TreatmentTarget OrgansTumor IncidenceReference
European Hamsters (Male & Female)Subcutaneous Injection1/5, 1/10, or 1/20 of LD50 (Females: 44, 22, 11 mg/kg; Males: 66, 33, 16.5 mg/kg)Once weekly for lifeLung, Nasal Cavity, ForestomachPulmonary neoplasms in almost all treated animals. Nasal cavity tumors in all hamsters of all treatment groups. Several papillomas and a few carcinomas in the forestomach.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are the experimental protocols from key studies investigating the effects of N-Nitrosoheptamethyleneimine.

Study 1: Influence of Administration Route and Dosage Schedule in Rats[1]
  • Animal Model: Fischer-344 and Sprague-Dawley rats.

  • Test Substance: N-Nitrosoheptamethyleneimine (NHMI).

  • Administration Routes:

    • Intragastric: NHMI was administered by gavage.

    • Subcutaneous: NHMI was injected subcutaneously.

  • Dosage and Schedule: A range of cumulative doses from 5.5 to 1,200 mg/kg were tested using various schedules, from a single administration to 40 serial administrations.

  • Observation Period: Animals were observed for the development of tumors.

  • Pathology: At necropsy, all organs were examined macroscopically. Tissues with suspected tumors and major organs were fixed in formalin, sectioned, and stained with hematoxylin and eosin for histopathological examination.

Study 2: Dose-Response Study in Rats via Drinking Water[2]
  • Animal Model: Inbred F344 rats (male and female), with 20 rats per group.

  • Test Substance: N-Nitrosoheptamethyleneimine (N-HEP).

  • Administration Route: Administered in the drinking water at concentrations ranging from 1.0 to 100 mg/liter.

  • Duration of Treatment: 13, 25, 50, or 100 weeks.

  • Post-Treatment Observation: After the treatment period, animals were allowed to live out their natural lifespan until tumors were induced.

  • Pathology: Complete necropsy and histopathological examinations were performed on all animals.

Study 3: Subcutaneous Injection in European Hamsters[4]
  • Animal Model: Male and female European hamsters (45 of each sex).

  • Test Substance: N-Nitrosoheptamethyleneimine (NHMI).

  • Administration Route: Subcutaneous injections.

  • Dosage: Doses were calculated based on the median lethal dose (LD50). Three dose levels were used: one-fifth, one-tenth, and one-twentieth of the LD50 (Females: 44, 22, and 11 mg/kg body weight; Males: 66, 33, and 16.5 mg/kg body weight).

  • Frequency of Administration: Once weekly for the lifespan of the animals.

  • Pathology: Survival times were recorded. All animals were subjected to a complete necropsy, and all organs were examined histologically for the presence of neoplasms.

Signaling Pathways and Mechanisms of Action

The carcinogenicity of N-nitroso compounds is primarily attributed to their metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations and the initiation of cancer.

Metabolic Activation of N-Nitrosoheptamethyleneimine

N-Nitrosoheptamethyleneimine, like other N-nitrosamines, is believed to undergo metabolic activation primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues. The proposed initial step is the enzymatic α-hydroxylation of a carbon atom adjacent to the N-nitroso group. This hydroxylation is a rate-limiting step in the carcinogenesis of NHMI.[2] The resulting α-hydroxy-N-nitrosoheptamethyleneimine is an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion. This highly electrophilic species can then alkylate nucleophilic sites in DNA, forming DNA adducts. If these DNA adducts are not repaired, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation, ultimately leading to tumor formation.

Metabolic_Activation_of_N-Nitrosoheptamethyleneimine NHMI N-Nitrosoheptamethyleneimine (NHMI) CYP450 Cytochrome P450 (α-hydroxylation) NHMI->CYP450 Metabolism AlphaHydroxy α-Hydroxy-N-nitroso- heptamethyleneimine (Unstable Intermediate) CYP450->AlphaHydroxy Diazonium Heptamethylene Diazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation Mutation Mutations DNA_Adducts->Mutation Miscoding during DNA Replication Cancer Cancer Mutation->Cancer Initiation

Metabolic activation of N-Nitrosoheptamethyleneimine.
Potential Downstream Signaling Pathways in NHMI-Induced Carcinogenesis

While specific signaling pathways for NHMI are not extensively detailed, the carcinogenic mechanisms of other nitrosamines, particularly in lung and esophageal cancers, provide valuable insights. The formation of DNA adducts by reactive metabolites of nitrosamines can trigger a cascade of cellular events involving key signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, in lung cancer induced by the tobacco-specific nitrosamine NNK, the generation of reactive oxygen species (ROS) and subsequent activation of the Wnt signaling pathway have been implicated.[5] In esophageal squamous cell carcinoma, alterations in the Notch, Wnt, and Nrf2 pathways are frequently observed. The following diagram illustrates a plausible integrated signaling pathway that may be involved in NHMI-induced carcinogenesis, leading to increased cell proliferation and survival.

Downstream_Signaling_Pathways cluster_initiation Initiation cluster_signaling Signaling Cascades cluster_outcome Cellular Outcomes NHMI N-Nitrosoheptamethyleneimine DNA_Damage DNA Damage (Adducts) NHMI->DNA_Damage Metabolic Activation ROS Reactive Oxygen Species (ROS) DNA_Damage->ROS Notch Notch Signaling DNA_Damage->Notch Potential Crosstalk Wnt Wnt Signaling ROS->Wnt BetaCatenin β-catenin Stabilization Wnt->BetaCatenin Notch_ICD Notch Intracellular Domain (NICD) Notch->Notch_ICD TCF_LEF TCF/LEF Transcription Factors BetaCatenin->TCF_LEF Gene_Expression Altered Gene Expression (e.g., c-Myc, Cyclin D1, Hes1) TCF_LEF->Gene_Expression RBPJ RBPJ Transcription Factor Notch_ICD->RBPJ RBPJ->Gene_Expression Proliferation Increased Cell Proliferation Gene_Expression->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Apoptosis_Inhibition->Tumorigenesis

Plausible downstream signaling in NHMI carcinogenesis.

Conclusion

N-Nitrosoheptamethyleneimine is a potent carcinogen in animal models, inducing tumors in the respiratory and upper gastrointestinal tracts of rats and hamsters. The carcinogenicity is dependent on the dose and route of administration. The primary mechanism of action involves metabolic activation by cytochrome P450 enzymes to form DNA-reactive intermediates. These intermediates lead to DNA damage and mutations, which can dysregulate critical cellular signaling pathways such as Wnt and Notch, ultimately promoting uncontrolled cell proliferation and tumor development. This technical guide provides a foundational understanding for researchers and professionals in drug development and toxicology to further investigate the carcinogenic risk of N-nitroso compounds and to develop strategies for mitigation.

References

Exploratory

An In-depth Technical Guide on the Core Mechanism of Genotoxicity and DNA Damage by N-Nitrosoheptamethyleneimine

Audience: Researchers, scientists, and drug development professionals. Executive Summary N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has demonstrated significant carcinogenic activity in animal mod...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has demonstrated significant carcinogenic activity in animal models, primarily targeting the esophagus, lungs, and nasal cavity.[1][2][3][4][5] Its genotoxicity is not inherent but is dependent on metabolic activation into a reactive electrophile that damages DNA. This guide delineates the established mechanism of action for N-nitrosamines and applies it to NHMI, summarizing the metabolic activation pathway, the nature of the resulting DNA damage, and the cellular responses. While specific quantitative genotoxicity data for NHMI is sparse in readily available literature, this document compiles relevant data from structural analogs and outlines the experimental protocols used to assess the genotoxicity of this class of compounds.

Metabolic Activation Pathway

The genotoxicity of N-nitrosamines is contingent upon their metabolic conversion into highly reactive alkylating agents. This bioactivation is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver, but also in other tissues.[6][7][8][9]

The critical first step is the enzymatic hydroxylation of a carbon atom immediately adjacent (at the α-position) to the nitroso group.[6][10][11] For NHMI, this would occur at the C2 or C7 position of the heptamethyleneimine ring. This α-hydroxylation reaction produces an unstable intermediate, α-hydroxy-N-nitrosoheptamethyleneimine.

This intermediate undergoes spontaneous, non-enzymatic decomposition. The ring opens, leading to the formation of a highly electrophilic heptanediazonium ion.[12][13][14] This diazonium ion is the ultimate carcinogenic metabolite responsible for DNA alkylation. While α-hydroxylation is the primary activation pathway, metabolism at other positions (e.g., β-hydroxylation) can occur, but these are generally considered detoxification routes that compete with α-hydroxylation.[10][15]

For larger N-nitrosamines, a broader range of CYP isozymes may be involved in metabolism beyond CYP2E1, which is primary for smaller compounds like NDMA. Isozymes such as CYP2A6, CYP2B, CYP2C, and CYP3A4 have been shown to metabolize nitrosamines with larger alkyl groups.[16][17][18] Given its seven-carbon ring structure, NHMI metabolism is likely facilitated by a combination of these enzymes.

Metabolic_Activation cluster_Target Cellular Target NHMI N-Nitrosoheptamethyleneimine (NHMI, Pro-carcinogen) Alpha_OH_NHMI α-Hydroxy-NHMI (Unstable Intermediate) NHMI->Alpha_OH_NHMI Diazonium Heptanediazonium Ion (Ultimate Electrophile) Alpha_OH_NHMI->Diazonium DNA DNA Diazonium->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O⁶-heptylguanine) (Pro-mutagenic Lesions)

Caption: Metabolic activation of N-Nitrosoheptamethyleneimine (NHMI).

DNA Damage and Adduct Formation

The heptanediazonium ion generated from NHMI metabolism is a powerful electrophile that readily reacts with nucleophilic centers in DNA bases.[19] This covalent binding results in the formation of DNA adducts, which are the primary lesions responsible for the compound's genotoxic and carcinogenic effects.[3][5][20]

Based on the well-established mechanism for other N-nitrosamines, the primary sites of alkylation on DNA bases are the oxygen and nitrogen atoms. The most critical pro-mutagenic lesion is the formation of an adduct at the O⁶ position of guanine (O⁶-alkylguanine).[20][21] This specific adduct is highly miscoding; during DNA replication, it preferentially pairs with thymine instead of cytosine. If this lesion is not repaired before cell division, it leads to a permanent G:C to A:T transition mutation in the next generation of cells.[20]

Other potential adducts include those at the N7 position of guanine (N7-alkylguanine) and the N3 position of adenine (N3-alkyladenine).[20] While N7-alkylguanine is often the most abundant adduct, it is less mutagenic than O⁶-alkylguanine and is more readily removed by DNA repair pathways.[20] The formation of these adducts distorts the DNA helix, can block DNA replication and transcription, and may lead to single-strand breaks.[5]

Quantitative Genotoxicity Data (from Analogs)

Table 1: In Vitro Mutagenicity Data for N-Nitroso Analogs in the Ames Test (Data compiled to provide context for the potential mutagenicity of a cyclic nitrosamine)

CompoundTester StrainMetabolic ActivationResultSource
N-Nitrosopyrrolidine (NPYR)S. typhimurium TA1535Hamster Liver S9Mutagenic[13]
N-Nitrosomorpholine (NMOR)S. typhimurium TA1535Hamster Liver S9Mutagenic[13]
N-Nitrosodibutylamine (NDBA)S. typhimurium TA100Hamster Liver S9Mutagenic

Table 2: In Vitro Genotoxicity Data for N-Nitroso Analogs in Mammalian Cells (Data compiled to demonstrate typical endpoints and potencies for nitrosamines)

CompoundCell LineAssayMetabolic ActivationResult (Lowest Effective Concentration)Source
N-Nitrosodiethylamine (NDEA)Human TK6Micronucleus AssayHamster Liver S9Positive at ~100 µM
N-Nitroso Propranolol (NNP)Human TK6Micronucleus AssayHamster Liver S9Positive at ~2.5 µM
N-Nitrosodibutylamine (NDBA)Human HepaRG (3D)Comet Assay (DNA Damage)Endogenous CYPsPositive[2]
N-Nitrosodibutylamine (NDBA)Human HepaRG (2D/3D)Micronucleus AssayEndogenous CYPsPositive[2]

Experimental Protocols

Assessing the genotoxicity of N-nitrosamines like NHMI requires specific experimental conditions to ensure efficient metabolic activation. The following are detailed methodologies for key assays based on best practices for this chemical class.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a chemical to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Principle: The bacterial strains are auxotrophic, meaning they cannot synthesize an essential amino acid (e.g., histidine) and will not grow on a minimal medium lacking it. A mutagenic substance can cause a reverse mutation that restores the gene function, allowing the bacteria to grow and form visible colonies.

  • Methodology (Enhanced Pre-incubation Method for Nitrosamines):

    • Metabolic Activation: Prepare an S9 mix using liver homogenate from hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone). Hamster S9 is often more effective than rat S9 for nitrosamine activation.[14] The mix contains the S9 fraction (e.g., 10-30% v/v), a buffer (e.g., phosphate buffer, pH 7.4), and cofactors (e.g., NADP⁺ and glucose-6-phosphate).

    • Exposure: In a test tube, add 0.1 mL of an overnight bacterial culture (e.g., S. typhimurium TA100 or TA1535), 0.5 mL of the S9 mix, and 0.1 mL of the test article (NHMI dissolved in a non-mutagenic solvent like water or DMSO).

    • Pre-incubation: Incubate the mixture at 37°C for 30-60 minutes with shaking.

    • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies that is at least double the solvent control is considered a positive result.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.

  • Principle: Genotoxic agents (clastogens or aneugens) can cause chromosome breaks or disrupt the mitotic spindle, leading to the formation of micronuclei after cell division.

  • Methodology (using human TK6 or HepaRG cells): [18]

    • Cell Culture: Culture human cells (e.g., lymphoblastoid TK6 cells or metabolically competent HepaRG cells) under standard conditions (e.g., 37°C, 5% CO₂).

    • Treatment: Seed cells at an appropriate density. Add NHMI at various concentrations in the presence of an exogenous metabolic activation system (e.g., 2-4% hamster liver S9 mix for TK6 cells) or without S9 for metabolically competent cells like HepaRG. Include appropriate negative (solvent) and positive controls.

    • Exposure Period: Expose cells for a short duration (e.g., 4 hours) with S9, followed by a wash and a recovery period of 1.5-2.0 cell cycles.

    • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in an accumulation of binucleated cells that have completed mitosis.

    • Harvest and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei and micronuclei with a fluorescent DNA dye (e.g., SYTOX Green).

    • Analysis: Analyze the cells using flow cytometry or microscopy. Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_culture Culture & Harvest cluster_analysis Analysis A1 Prepare Test Article (NHMI in solvent) B1 Treat Cells with NHMI (+/- S9 Mix) A1->B1 A2 Prepare S9 Mix (Hamster Liver Homogenate + Cofactors) A2->B1 A3 Culture Mammalian Cells (e.g., TK6, HepaRG) A3->B1 B2 Incubate for 4 hours B1->B2 B3 Wash & Add Fresh Medium B2->B3 C1 Incubate for 1.5-2.0 Cell Cycles B3->C1 C2 Add Cytochalasin B (Cytokinesis Block) C1->C2 C3 Harvest Cells C2->C3 D1 Stain Nuclei with Fluorescent Dye C3->D1 D2 Analyze via Microscopy or Flow Cytometry D1->D2 D3 Score Micronuclei in Binucleated Cells D2->D3

Caption: Workflow for an in vitro mammalian cell micronucleus assay.

Cellular DNA Damage Response

The presence of bulky, helix-distorting adducts formed by NHMI triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The goal of the DDR is to detect the damage, halt cell cycle progression to allow time for repair, and activate the appropriate DNA repair pathways.

  • Damage Sensing: The lesions are recognized by sensor proteins, which initiate signaling cascades.

  • Signal Transduction: Key signaling kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated. These kinases phosphorylate a host of downstream targets, including checkpoint kinases (CHK1, CHK2) and the tumor suppressor protein p53.

  • Cell Cycle Arrest: Activation of the p53 and CHK1/CHK2 pathways leads to cell cycle arrest, typically at the G1/S or G2/M transitions, preventing the cell from replicating its damaged DNA.

  • DNA Repair: Several DNA repair pathways can be engaged to remove NHMI-induced adducts:

    • Base Excision Repair (BER): This is a primary pathway for repairing smaller alkylation adducts like N7-heptylguanine and N3-heptyladenine. A specific DNA glycosylase recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then processed and filled in by other enzymes.[11][20]

    • Direct Reversal: The highly mutagenic O⁶-heptylguanine adduct can be directly repaired by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein. MGMT stoichiometrically transfers the alkyl group from the guanine to one of its own cysteine residues, thereby inactivating itself while restoring the DNA.[20]

    • Nucleotide Excision Repair (NER): This pathway can remove bulkier, helix-distorting adducts that are not substrates for BER or MGMT.[20]

If the DNA damage is too extensive to be repaired, the DDR signaling cascade can trigger apoptosis (programmed cell death), eliminating the damaged cell to prevent the propagation of mutations.

DNA_Damage_Response cluster_damage Initiating Event cluster_response Cellular Response Cascade cluster_outcomes Biological Outcomes Damage NHMI-Induced DNA Adducts Sensors Sensor Proteins (e.g., RPA) Damage->Sensors Recognition Kinases Signal Kinases (ATM / ATR) Sensors->Kinases Activation Effectors Effector Proteins (p53, CHK1/2) Kinases->Effectors Phosphorylation Arrest Cell Cycle Arrest Effectors->Arrest Repair DNA Repair Pathways (BER, MGMT, NER) Effectors->Repair Apoptosis Apoptosis (Programmed Cell Death) Effectors->Apoptosis Repair->Damage Damage Removal

Caption: DNA Damage Response (DDR) pathway initiated by NHMI adducts.

References

Foundational

Metabolic Activation of N-Nitrosoheptamethyleneimine (NHMI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vivo metabolic activation pathways of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic activation pathways of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosamine with carcinogenic potential. Understanding these pathways is critical for assessing its toxicological risk and for the development of strategies to mitigate its harmful effects. This document summarizes key metabolic routes, presents quantitative data from studies on closely related analogs, details relevant experimental methodologies, and provides visual representations of the core metabolic processes.

Core Metabolic Activation Pathways

The metabolic activation of N-nitrosamines, including NHMI, is a critical prerequisite for their carcinogenic activity. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver, but also in other tissues such as the lungs. The key initial step is the enzymatic hydroxylation of the carbon atom adjacent to the N-nitroso group (α-hydroxylation). This reaction is considered the rate-limiting step in the bioactivation of many nitrosamines.

Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive electrophilic diazonium ion. This ion is a potent alkylating agent that can covalently bind to cellular macromolecules, most notably DNA. The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

In addition to the activating α-hydroxylation pathway, other metabolic routes exist, including hydroxylation at positions further down the alkyl chain (β-, γ-, and ω-hydroxylation). These pathways are generally considered detoxification routes, as they lead to the formation of more polar and readily excretable metabolites that are less likely to form DNA-reactive species.

Quantitative Metabolic Profile

Direct quantitative data on the in vivo metabolism of N-Nitrosoheptamethyleneimine is limited in the published literature. However, extensive studies on the closely related homolog, N-nitrosohexamethyleneimine (NHEX), provide valuable insights into the likely metabolic fate of NHMI in vivo. The following table summarizes the distribution of radioactivity 24 hours after administration of [¹⁴C]-labeled N-nitrosohexamethyleneimine to rats, which serves as a strong predictive model for NHMI metabolism.[1]

Metabolic Fraction Percentage of Administered Dose (%)
Total Oxidation to ¹⁴CO₂18.1
Urinary Excretion36.7
Identified Urinary Metabolites
Hexamethyleneimine (HX)Major
ε-CaprolactamMajor
ε-Aminocaproic AcidMajor
6-Aminocaprohydroxamic AcidMajor
Glucuronide ConjugatePresent
Unidentified MetabolitesMinimum of 6 other products

Data from a study on N-nitrosohexamethyleneimine in male MRC-Wistar rats, serving as an analogue for NHMI metabolism.[1]

Key Metabolic Pathways of NHMI

Based on studies of NHMI and its analogs, the primary metabolic pathways are illustrated below.

Metabolic_Activation_of_NHMI cluster_activation Activation Pathway cluster_detoxification Detoxification Pathways NHMI N-Nitrosoheptamethyleneimine (NHMI) alpha_OH_NHMI α-Hydroxy-NHMI (Unstable Intermediate) NHMI->alpha_OH_NHMI α-Hydroxylation (CYP450) beta_OH_NHMI β-Hydroxy-NHMI NHMI->beta_OH_NHMI β-Hydroxylation (CYP450) gamma_OH_NHMI γ-Hydroxy-NHMI NHMI->gamma_OH_NHMI γ-Hydroxylation (CYP450) omega_OH_NHMI ω-Hydroxy-NHMI NHMI->omega_OH_NHMI ω-Hydroxylation (CYP450) Diazonium Heptamethylene Diazonium Ion alpha_OH_NHMI->Diazonium Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation Excretion Urinary Excretion beta_OH_NHMI->Excretion gamma_OH_NHMI->Excretion omega_OH_NHMI->Excretion

Metabolic pathways of N-Nitrosoheptamethyleneimine.

Experimental Protocols

The following section outlines representative methodologies for studying the in vivo metabolism of N-Nitrosoheptamethyleneimine, based on established protocols for cyclic nitrosamines.

In Vivo Metabolism and Metabolite Identification in Rodents

This protocol describes a typical workflow for identifying and quantifying NHMI metabolites in a rodent model.

In_Vivo_Metabolism_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase A Administer [¹⁴C]-NHMI to rats (e.g., via gavage) B House rats in metabolic cages for 24-72 hours A->B C Collect urine, feces, and expired air (for ¹⁴CO₂) B->C D Pool urine samples C->D Urine E Enzymatic hydrolysis (β-glucuronidase/sulfatase) D->E F Solid-phase or liquid-liquid extraction of metabolites E->F G High-Performance Liquid Chromatography (HPLC) for separation F->G H Gas Chromatography-Mass Spectrometry (GC-MS) for identification G->H Fraction Collection I Liquid Scintillation Counting for quantification of ¹⁴C G->I Fractions

Workflow for in vivo metabolism studies of NHMI.

1. Animal Dosing and Sample Collection:

  • Test Animals: Male Fischer 344 or Sprague-Dawley rats are commonly used.

  • Dosing: Radiolabeled [¹⁴C]-NHMI is synthesized to facilitate tracking of the parent compound and its metabolites. A known dose is administered to the animals, typically via oral gavage or intraperitoneal injection.

  • Housing: Animals are housed individually in metabolic cages that allow for the separate collection of urine, feces, and expired air.

  • Collection: Samples are collected at predetermined time points (e.g., 0-8h, 8-24h, 24-48h) to monitor the kinetics of excretion. Expired air is passed through a trapping solution (e.g., ethanolamine) to capture ¹⁴CO₂.

2. Sample Preparation:

  • Urine: Urine samples are pooled and may be treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze conjugated metabolites, allowing for the analysis of the parent metabolite.

  • Extraction: Metabolites are extracted from the aqueous urine matrix using either liquid-liquid extraction with an organic solvent (e.g., dichloromethane, ethyl acetate) or solid-phase extraction (SPE) with a suitable cartridge.

3. Metabolite Analysis and Quantification:

  • Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC), typically with a reverse-phase column and a gradient elution program.

  • Detection and Quantification: A radiodetector is used in-line with the HPLC to quantify the amount of radioactivity in each separated peak. The total radioactivity in urine, feces, and expired air is determined by liquid scintillation counting.

  • Identification: Fractions corresponding to radioactive peaks from the HPLC are collected and analyzed by gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization (e.g., silylation) to confirm the identity of the metabolites. Comparison of mass spectra and retention times with those of authentic synthesized standards is used for definitive identification.

In Vitro Metabolism using Liver Microsomes

This protocol is used to investigate the initial steps of metabolism and identify the CYP enzymes involved.

1. Preparation of Liver Microsomes:

  • Livers are harvested from untreated or phenobarbital-induced rats.

  • The tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.

2. Incubation:

  • A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (as a source of reducing equivalents for CYP activity), and a buffer (e.g., potassium phosphate).

  • NHMI is added to initiate the reaction, and the mixture is incubated at 37°C.

3. Analysis:

  • The reaction is stopped at various time points by adding a cold organic solvent.

  • The disappearance of the parent compound and the formation of metabolites are monitored by HPLC or GC-MS.

  • To identify the specific CYP isozymes involved, incubations can be performed with a panel of recombinant human CYP enzymes or with specific chemical inhibitors or antibodies for different CYP families.

Conclusion

The metabolic activation of N-Nitrosoheptamethyleneimine, primarily through α-hydroxylation by cytochrome P450 enzymes, is a critical event leading to its genotoxicity and carcinogenicity. While direct quantitative in vivo metabolic data for NHMI is sparse, studies on the closely related N-nitrosohexamethyleneimine provide a robust framework for understanding its metabolic fate. The primary activation pathway leads to the formation of a reactive diazonium ion that can form DNA adducts. Detoxification occurs through hydroxylation at other positions on the heptamethylene ring, leading to the formation of more readily excretable products. The experimental protocols outlined in this guide provide a basis for further research into the detailed metabolic profile and toxicological assessment of NHMI. A deeper understanding of these pathways is essential for regulatory agencies and researchers working to mitigate the risks associated with exposure to this and other carcinogenic nitrosamines.

References

Exploratory

N-Nitrosoheptamethyleneimine: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has been the subject of toxicological research due to its potent carcinogeni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has been the subject of toxicological research due to its potent carcinogenic activity in various animal models. As with other N-nitrosamines, NHMI requires metabolic activation to exert its toxic effects, primarily through the formation of reactive electrophilic intermediates that can interact with cellular macromolecules, including DNA. This technical guide provides an in-depth overview of the current knowledge on the toxicological profile of NHMI, with a focus on its carcinogenicity, mutagenicity, and acute toxicity. Detailed experimental methodologies and safety data are presented to inform risk assessment and guide future research in the context of drug development and chemical safety.

Acute and Chronic Toxicity

The toxicity of N-Nitrosoheptamethyleneimine is characterized by both acute and chronic effects, with a significant body of evidence pointing to its potent carcinogenicity upon prolonged exposure.

Acute Toxicity

Acute exposure to N-Nitrosoheptamethyleneimine can be lethal, with the primary route of concern being oral ingestion. The available data on its acute toxicity is summarized in the table below.

Table 1: Acute Toxicity of N-Nitrosoheptamethyleneimine
Species Route of Administration
RatOral
European Hamster (Male)Subcutaneous
European Hamster (Female)Subcutaneous
Chronic Toxicity and Carcinogenicity

Chronic exposure to NHMI has been demonstrated to be highly carcinogenic in multiple animal species, inducing tumors in a variety of organs. The primary target organs include the respiratory and upper digestive tracts.

Studies in Fischer-344 and Sprague-Dawley rats have shown that NHMI is a potent carcinogen, with the route and schedule of administration significantly influencing the tumor response.[1] Intragastric administration has been found to be more effective in inducing tumors than subcutaneous injection.[1] Multiple small doses were also more efficient at inducing tumors than single large doses.[1]

Key findings from carcinogenicity studies in rats include:

  • Target Organs: The most commonly affected sites are the nasal cavity, trachea, esophagus, and lungs.[1][2]

  • Tumor Types: Following intragastric administration, a high incidence of squamous-cell tumors is observed in the lungs, nasal cavity, trachea, and esophagus.[1] Subcutaneous injection primarily leads to the development of alveologenic adenocarcinomas in the lungs.[1]

  • Dose-Response Relationship: A clear dose-response relationship has been established, with higher doses leading to a shorter latency period for tumor development.[3] In a dose-response study, the incidence of tumors in the upper gastrointestinal tract approached 100% in most treated groups.[3]

Table 2: Carcinogenicity of N-Nitrosoheptamethyleneimine in Rats
Strain Route of Administration Dosing Regimen Primary Target Organs Tumor Types
F344, Sprague-DawleyIntragastricCumulative doses: 5.5 to 1,200 mg/kg (single to 40 serial administrations)Lung, Nasal Cavity, Trachea, EsophagusSquamous-cell carcinomas
F344, Sprague-DawleySubcutaneousCumulative doses: 5.5 to 1,200 mg/kg (single to 40 serial administrations)Lung, Upper Respiratory and Gastrointestinal TractsAlveologenic adenocarcinomas
F344Drinking Water1.0 to 100 mg/liter for 13 to 100 weeksUpper Gastrointestinal TractNot specified
F344Gastric Intubation10 mg/kg twice weekly for 5-20 weeksTracheaPapillomas, polyps, and invasive squamous cell carcinomas

Studies in European hamsters have also confirmed the potent carcinogenic effects of NHMI, particularly targeting the respiratory system.

  • Target Organs: The primary target organs in hamsters are the lungs and the nasal cavity.[4] Tumors have also been observed in the forestomach.[4]

  • Tumor Types: Pulmonary neoplasms observed include adenocarcinomas, squamous cell carcinomas, and mixed cell carcinomas.[4] Nasal cavity tumors include papillomas, squamous cell carcinomas, and a few adenocarcinomas.[4]

Table 3: Carcinogenicity of N-Nitrosoheptamethyleneimine in European Hamsters
Sex Route of Administration Dosing Regimen (once weekly for life) Primary Target Organs
MaleSubcutaneous66 mg/kg (1/5 LD50), 33 mg/kg (1/10 LD50), 16.5 mg/kg (1/20 LD50)Lung, Nasal Cavity, Forestomach
FemaleSubcutaneous44 mg/kg (1/5 LD50), 22 mg/kg (1/10 LD50), 11 mg/kg (1/20 LD50)Lung, Nasal Cavity, Forestomach

Mutagenicity and Genotoxicity

The genotoxicity of N-nitrosamines is dependent on their metabolic activation to electrophilic alkylating agents that can form adducts with DNA. These DNA adducts, if not repaired, can lead to mispairing during DNA replication, resulting in point mutations and chromosomal damage.

Commonly used assays to evaluate the mutagenicity and genotoxicity of N-nitrosamines include:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. For N-nitrosamines, this assay requires the addition of a metabolic activation system (e.g., rat liver S9 fraction) to convert the compound into its mutagenic form.[5][6]

  • In Vivo Micronucleus Test: This assay detects chromosomal damage in developing red blood cells (erythrocytes) of treated animals, typically rats or mice.[7][8] An increase in the frequency of micronucleated erythrocytes is an indicator of genotoxicity.[7][8]

Based on the known properties of N-nitrosamines, it is highly probable that N-Nitrosoheptamethyleneimine would be positive in these assays when an appropriate metabolic activation system is employed.

Experimental Protocols

Carcinogenicity Bioassay in European Hamsters (Adapted from Reznik et al., 1978)

This protocol describes a lifetime study to assess the carcinogenic potential of subcutaneously injected N-Nitrosoheptamethyleneimine in European hamsters.[4]

1. Animal Model:

  • Species: European hamster (Cricetus cricetus)

  • Sex: 45 male and 45 female animals per dose group.

  • Housing: Animals are housed in a controlled environment with standard diet and water ad libitum.

2. Test Substance and Dosing:

  • Test Substance: N-Nitrosoheptamethyleneimine (NHMI)

  • Vehicle: Appropriate solvent for subcutaneous injection (e.g., saline).

  • Dose Levels: Doses are based on the median lethal dose (LD50).

    • High Dose: One-fifth of the LD50 (66 mg/kg for males, 44 mg/kg for females).

    • Mid Dose: One-tenth of the LD50 (33 mg/kg for males, 22 mg/kg for females).

    • Low Dose: One-twentieth of the LD50 (16.5 mg/kg for males, 11 mg/kg for females).

  • Administration: Subcutaneous injection, once weekly for the lifespan of the animals.

3. Observations and Endpoints:

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.

  • Survival: Time to morbidity or natural death is recorded.

  • Pathology: A complete necropsy is performed on all animals. All organs are examined macroscopically, and tissues (especially lungs, nasal cavity, and forestomach) are collected for histopathological examination.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints Animal Model Animal Model Dosing Groups Dosing Groups Animal Model->Dosing Groups Randomization Dose Preparation Dose Preparation Dose Preparation->Dosing Groups Weekly SC Injection Weekly SC Injection Dosing Groups->Weekly SC Injection Lifetime Daily Observation Daily Observation Weekly SC Injection->Daily Observation Survival Analysis Survival Analysis Daily Observation->Survival Analysis Necropsy Necropsy Daily Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology

Carcinogenicity Bioassay Workflow in Hamsters
In Vivo Micronucleus Assay in Rodents (General Protocol)

This protocol outlines the general procedure for an in vivo micronucleus test to assess the genotoxic potential of a test substance.[7][8]

1. Animal Model:

  • Species: Rat or Mouse

  • Sex: Both males and females are typically used.

  • Group Size: A sufficient number of animals per group to achieve statistical power.

2. Test Substance and Dosing:

  • Test Substance: N-Nitrosoheptamethyleneimine

  • Vehicle: An appropriate vehicle that does not interfere with the test substance or the assay.

  • Dose Levels: At least three dose levels, including a maximum tolerated dose (MTD), and a negative and positive control group.

  • Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage).

3. Sample Collection and Preparation:

  • Timing: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Smears of bone marrow cells or peripheral blood are prepared on microscope slides.

  • Staining: Slides are stained with a dye that allows for the differentiation of young (polychromatic) and mature (normochromatic) erythrocytes and the visualization of micronuclei.

4. Analysis:

  • Microscopy: A statistically significant number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated for each animal and compared between the treated and control groups using appropriate statistical methods.

Signaling and Metabolic Pathways

The carcinogenicity and mutagenicity of N-Nitrosoheptamethyleneimine are dependent on its metabolic activation. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.

The proposed metabolic activation pathway is as follows:

  • α-Hydroxylation: NHMI undergoes hydroxylation at the α-carbon position adjacent to the N-nitroso group, a reaction catalyzed by CYP enzymes.

  • Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-N-nitrosamine.

  • Generation of a Diazonium Ion: The unstable intermediate spontaneously decomposes to form a highly reactive alkyldiazonium ion.

  • DNA Adduct Formation: The alkyldiazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations if not repaired, initiating the process of carcinogenesis.

G N-Nitrosoheptamethyleneimine N-Nitrosoheptamethyleneimine α-Hydroxy-N-nitrosoheptamethyleneimine α-Hydroxy-N-nitrosoheptamethyleneimine N-Nitrosoheptamethyleneimine->α-Hydroxy-N-nitrosoheptamethyleneimine α-Hydroxylation CYP450 CYP450 CYP450->α-Hydroxy-N-nitrosoheptamethyleneimine Alkyldiazonium Ion Alkyldiazonium Ion α-Hydroxy-N-nitrosoheptamethyleneimine->Alkyldiazonium Ion Spontaneous Decomposition DNA Adducts DNA Adducts Alkyldiazonium Ion->DNA Adducts Alkylation DNA DNA DNA->DNA Adducts Mutations Mutations DNA Adducts->Mutations Replication Cancer Cancer Mutations->Cancer

Metabolic Activation Pathway of N-Nitrosoheptamethyleneimine

Safety and Handling

N-Nitrosoheptamethyleneimine is a potent carcinogen and should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation exposure. Waste containing NHMI must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

Conclusion

N-Nitrosoheptamethyleneimine is a potent genotoxic carcinogen in animal models, with the respiratory and upper digestive tracts being the primary target organs. Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to form DNA-reactive intermediates. The available data underscore the significant health risks associated with exposure to this compound. This technical guide provides a comprehensive summary of the toxicological profile of NHMI to aid researchers and drug development professionals in understanding its hazards and in designing appropriate safety protocols and future studies. Further research is warranted to fully elucidate its mutagenic potential in standardized assays and to investigate the specific downstream signaling pathways affected by NHMI-induced DNA damage.

References

Foundational

N-Nitrosoheptamethyleneimine: Environmental Occurrence, Sources, and Analytical Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and r...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and regulatory communities due to their classification as probable human carcinogens.[1] These compounds can form in various environments from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite.[1] While much of the focus has been on more commonly detected nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), the broader class of N-nitroso compounds, including N-Nitrosoheptamethyleneimine (also known as Heptamethylenenitrosamine, CAS RN: 20917-49-1), warrants careful consideration.[2] This technical guide provides a comprehensive overview of the environmental occurrence, potential sources, and analytical methodologies relevant to N-Nitrosoheptamethyleneimine, compiled to aid researchers, scientists, and drug development professionals in their understanding and investigation of this compound.

While specific quantitative data for the environmental occurrence of N-Nitrosoheptamethyleneimine is not widely available in published literature, its potential presence can be inferred from the general distribution of N-nitrosamines in various matrices.

Environmental Occurrence and Sources

N-nitrosamines are ubiquitous environmental contaminants found in food, water, and industrial settings.[3] Their formation is contingent on the presence of precursor amines and nitrosating agents.[1]

Potential Sources of N-Nitrosoheptamethyleneimine:

  • Industrial Settings: The rubber and tire industry is a known source of various N-nitrosamines, formed from the vulcanization accelerators and nitrosating agents used in production.[4] Although not specifically reported, the potential for N-Nitrosoheptamethyleneimine formation exists if heptamethyleneimine or related precursors are present.

  • Food and Beverages: N-nitrosamines can be found in a variety of food products, including cured meats, bacon, some cheeses, and beer.[1] Their formation can be influenced by processing methods such as direct-fire drying.[1] The presence of N-Nitrosoheptamethyleneimine would depend on the occurrence of its specific amine precursor in these food items.

  • Water and Wastewater: Wastewater can contain N-nitrosamines from industrial and domestic sources.[5] While specific data for N-Nitrosoheptamethyleneimine is lacking, other nitrosamines are detected in industrial effluents.[4]

  • Pharmaceuticals: N-nitrosamine impurities in pharmaceutical products have become a significant concern, arising from synthesis pathways, raw materials, or degradation.[6] Regulatory agencies require stringent control of these impurities.[7]

General Formation Pathway

The formation of N-nitrosamines, including potentially N-Nitrosoheptamethyleneimine, typically involves the reaction of a secondary amine (in this case, heptamethyleneimine) with a nitrosating agent under acidic conditions. The nitrosating agent is often derived from nitrite salts or oxides of nitrogen.

Figure 1: General formation pathway of N-Nitrosoheptamethyleneimine.

Quantitative Data on N-Nitrosamine Occurrence (General)

The following table summarizes the occurrence of various N-nitrosamines in different environmental matrices. It is important to note that these are general findings for the class of compounds, and specific data for N-Nitrosoheptamethyleneimine is not available.

MatrixN-Nitrosamine Compound(s)Concentration RangeReference(s)
Drinking Water NDMA7 ng/L (mean detected)[3]
NDEA2 ng/L (mean detected)[3]
Industrial Air NDMA, NMOR0.1 - 18 µg/m³[4]
Food (General) Volatile Nitrosamines~1 µ g/person/day (intake)[1]
Cured Meats NDMA, NPYRLow µg/kg range[1]
Beer NDMATraces to 13.8 µg/L[8]

Experimental Protocols for N-Nitrosamine Analysis

Due to the lack of validated methods specifically for N-Nitrosoheptamethyleneimine, the following are detailed general experimental protocols for the analysis of volatile N-nitrosamines using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods would require validation for the specific analysis of N-Nitrosoheptamethyleneimine.[7]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is suitable for the analysis of volatile nitrosamines.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a known volume of the sample (e.g., 100 mL of water), add an internal standard solution (e.g., d-labeled nitrosamine).

  • Adjust the pH of the sample to neutral or slightly basic.

  • Extract the sample three times with dichloromethane (CH₂Cl₂).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: VF-WAXms (30 m x 0.25 mm, 1 µm) or equivalent.[9]

  • Injection: 1 µL, splitless.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 240°C at 25°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for N-Nitrosoheptamethyleneimine would need to be determined.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for a broader range of nitrosamines, including those that are less volatile.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a SPE cartridge (e.g., C18) with methanol followed by water.

  • Load a known volume of the sample (e.g., 250 mL) onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the nitrosamines with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in a small volume of the mobile phase.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: Start with a low percentage of B, ramp up to elute the analytes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Shimadzu LCMS-8045 or equivalent.[10]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for N-Nitrosoheptamethyleneimine would need to be determined.

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Food, etc.) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MassSpectrometry Mass Spectrometry (MS/MS Detection in MRM mode) Chromatography->MassSpectrometry Quantification Quantification (Calibration Curve) MassSpectrometry->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 2: General analytical workflow for N-nitrosamine determination.

Conclusion

N-Nitrosoheptamethyleneimine, as a member of the N-nitrosamine class, is a compound of potential concern for human health. While specific data on its environmental occurrence and sources are currently limited, its formation from the precursor heptamethyleneimine and nitrosating agents is chemically plausible. The analytical methodologies detailed in this guide for the broader class of N-nitrosamines provide a robust starting point for the development and validation of specific methods for N-Nitrosoheptamethyleneimine. Further research is crucial to quantify the environmental levels of this specific nitrosamine and to fully assess its potential risks to human health. This guide serves as a foundational resource for scientists and professionals engaged in the monitoring and control of N-nitrosamine impurities.

References

Exploratory

In Vivo Genesis of N-Nitrosoheptamethyleneimine: A Technical Overview for Researchers

For Immediate Release This technical guide provides an in-depth analysis of the in vivo formation of N-Nitrosoheptamethyleneimine (NHMI), a potent carcinogen, from its precursors, heptamethyleneimine and nitrosating agen...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo formation of N-Nitrosoheptamethyleneimine (NHMI), a potent carcinogen, from its precursors, heptamethyleneimine and nitrosating agents. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the experimental evidence, methodologies, and quantitative data associated with this critical area of toxicology and drug safety.

Introduction

The endogenous formation of N-nitroso compounds from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite, is a significant concern for human health due to the carcinogenic potential of many of these products. Heptamethyleneimine, a cyclic secondary amine, has been identified as a particularly effective precursor for the in vivo formation of the carcinogen N-Nitrosoheptamethyleneimine. Understanding the conditions and quantifying the extent of this in vivo conversion is paramount for risk assessment and the development of mitigation strategies.

Quantitative Data on In Vivo Formation and Carcinogenicity

While direct quantification of the in vivo yield of NHMI from its precursors is not extensively documented in publicly available literature, the potent carcinogenic effect observed following the co-administration of heptamethyleneimine and nitrite provides compelling indirect evidence of its formation. The following table summarizes the key findings from a pivotal study in this area.

Precursor 1Precursor 2Animal ModelDosing RegimenObservation PeriodKey FindingsReference
Heptamethyleneimine hydrochloride (0.2%)Sodium nitrite (0.2%)Sprague-Dawley rats (15 males, 15 females per group)Administered in 20 ml of drinking water, 5 days a week28 weeks (treatment), followed by lifetime observationHigh incidence of tumors of the oropharynx, tongue, esophagus, and forestomach. 27 out of 30 rats in the combined treatment group developed tumors not seen in control groups.Taylor and Lijinsky (1975)

Experimental Protocols

The methodologies employed in studying the in vivo formation of NHMI are crucial for the reproducibility and interpretation of results. Below is a detailed description of a representative experimental protocol based on published literature.

Animal Model and Husbandry
  • Species: Sprague-Dawley rats are a commonly used model for carcinogenicity studies.

  • Housing: Animals should be housed in controlled conditions with a standard diet (low in preformed nitrosamines) and access to water ad libitum, except during the administration of test substances.

Administration of Precursors
  • Route of Administration: Oral administration via drinking water is a relevant route for assessing the risk from dietary exposure.

  • Preparation of Dosing Solutions:

    • Heptamethyleneimine hydrochloride and sodium nitrite are dissolved in distilled water to the desired concentrations.

    • Fresh solutions should be prepared regularly to ensure stability and accurate dosing.

  • Dosing Schedule: A typical regimen involves the daily administration of a fixed volume of the precursor solutions.

Sample Collection and Analysis (for Quantification)

While the primary study cited focused on tumorigenesis, a hypothetical protocol for quantifying NHMI in gastric contents would involve:

  • Sample Collection:

    • Animals are euthanized at specific time points after precursor administration.

    • The stomach is ligated at the esophagus and duodenum to prevent loss of contents.

    • The entire stomach is excised, and the contents are collected.

  • Sample Preparation:

    • The gastric contents are weighed and homogenized.

    • An internal standard (e.g., a deuterated analog of NHMI) is added.

    • Extraction of NHMI is typically performed using an organic solvent (e.g., dichloromethane).

    • The extract is concentrated and cleaned up using techniques like solid-phase extraction.

  • Analytical Quantification:

    • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for sensitive and specific quantification of NHMI.[1][2]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the in vivo formation of NHMI and a typical experimental approach, the following diagrams have been generated using Graphviz.

Chemical Nitrosation Pathway

Heptamethyleneimine Heptamethyleneimine NHMI N-Nitrosoheptamethyleneimine Heptamethyleneimine->NHMI Nitrosation NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid) NitrosatingAgent->NHMI

Caption: In vivo nitrosation of heptamethyleneimine.

Experimental Workflow for In Vivo Study

cluster_protocol Experimental Protocol AnimalSelection Animal Selection (e.g., Sprague-Dawley Rats) PrecursorAdmin Precursor Administration (Heptamethyleneimine + Nitrite) AnimalSelection->PrecursorAdmin Observation Long-term Observation (Tumor Development) PrecursorAdmin->Observation SampleCollection Sample Collection (e.g., Gastric Contents) PrecursorAdmin->SampleCollection Data Data Analysis Observation->Data Analysis NHMI Quantification (GC-MS or LC-MS) SampleCollection->Analysis Analysis->Data

Caption: Workflow for studying in vivo NHMI formation.

Conclusion

The in vivo formation of N-Nitrosoheptamethyleneimine from heptamethyleneimine and nitrosating agents is a significant toxicological concern, underscored by the potent carcinogenic response observed in animal models. While direct quantitative yield data remains a gap in the readily available literature, the established experimental protocols provide a solid foundation for future research in this area. The use of sensitive analytical techniques such as GC-MS and LC-MS will be critical in elucidating the precise levels of NHMI formed under various conditions, thereby enabling more accurate risk assessments and the development of effective strategies to mitigate human exposure.

References

Foundational

An In-Depth Technical Guide on the Core Physical and Chemical Characteristics of N-Nitrosoheptamethyleneimine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine that has garnered significant attention within the scientific community due to its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine that has garnered significant attention within the scientific community due to its carcinogenic properties. As a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal species, understanding the physical, chemical, and biological characteristics of NHMI is of paramount importance for researchers in toxicology, drug development, and cancer research. This technical guide provides a comprehensive overview of the core characteristics of N-Nitrosoheptamethyleneimine, including its synthesis, analytical methodologies for its detection, its metabolic fate, and the molecular pathways it perturbs.

Physical and Chemical Properties

N-Nitrosoheptamethyleneimine is a light yellow to yellow solid or liquid, a characteristic that is dependent on the ambient temperature.[1][2] It is soluble in organic solvents. Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol [2]
Appearance Light yellow to yellow powder, lump, or clear liquid[2]
Melting Point 26-28 °C[2]
Purity >98.0% (GC)[2]
CAS Number 20917-49-1[2]

Synthesis

The synthesis of N-Nitrosoheptamethyleneimine typically involves the nitrosation of its corresponding secondary amine precursor, heptamethyleneimine. This reaction is generally carried out under acidic conditions using a nitrosating agent such as sodium nitrite.

Experimental Protocol: Synthesis of N-Nitrosoheptamethyleneimine

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

  • Heptamethyleneimine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve heptamethyleneimine in water and cool the solution in an ice bath to 0-5 °C.

  • Slowly add a concentrated solution of hydrochloric acid dropwise to the stirred solution while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the acidic solution of heptamethyleneimine, ensuring the temperature remains between 0-5 °C. The reaction mixture is typically stirred for several hours at this temperature.

  • After the reaction is complete, extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude N-Nitrosoheptamethyleneimine.

  • The crude product can be further purified by distillation or chromatography.

Logical Relationship of Synthesis

Synthesis Heptamethyleneimine Heptamethyleneimine Nitrosation Nitrosation Reaction Heptamethyleneimine->Nitrosation NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Nitrosation HCl Acidic Conditions (HCl) HCl->Nitrosation NHMI N-Nitrosoheptamethyleneimine Nitrosation->NHMI Purification Purification NHMI->Purification Pure_NHMI Pure N-Nitrosoheptamethyleneimine Purification->Pure_NHMI

Caption: General workflow for the synthesis of N-Nitrosoheptamethyleneimine.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the detection and quantification of N-Nitrosoheptamethyleneimine in various matrices, including environmental samples, food products, and biological fluids. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile nitrosamines like NHMI.

Experimental Protocol: GC-MS Analysis of N-Nitrosoheptamethyleneimine

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity).[1][3][4][5][6]

  • Column: A capillary column with a mid-polar stationary phase, such as a (14%-cyanopropyl-phenyl)-methylpolysiloxane column (e.g., DB-1701 or equivalent).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[3]

  • Injection Mode: Splitless injection is typically used for trace analysis.[3]

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[1][3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis. For tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) is used for enhanced selectivity and sensitivity.[4][5][6]

    • Monitored Ions: The molecular ion (m/z 142) and characteristic fragment ions of NHMI are monitored.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample Preparation (e.g., LLE, SPE) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Detection & Quantification) GC->MS Elution Data Data Analysis MS->Data Result Concentration of N-Nitrosoheptamethyleneimine Data->Result Carcinogenesis cluster_metabolism Metabolic Activation cluster_signaling Cellular Signaling Pathways NHMI N-Nitrosoheptamethyleneimine CYP450 Cytochrome P450 Enzymes NHMI->CYP450 Metabolism Intermediate Reactive Electrophilic Intermediate CYP450->Intermediate DNA_Adducts DNA Adducts Intermediate->DNA_Adducts Alkylation PI3K_Akt PI3K/Akt Pathway (Cell Survival & Proliferation) DNA_Adducts->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway (Cell Growth & Differentiation) DNA_Adducts->MAPK_ERK Activation p53 p53 Pathway (Tumor Suppression) DNA_Adducts->p53 Activation (DNA Damage Response) Carcinogenesis Carcinogenesis PI3K_Akt->Carcinogenesis MAPK_ERK->Carcinogenesis p53->Carcinogenesis Inhibition

References

Exploratory

N-Nitrosoheptamethyleneimine: A Technical Overview for Researchers

CAS Number: 20917-49-1 This technical guide provides an in-depth overview of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosamine that has been the subject of toxicological and carcinogenic research. This document i...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20917-49-1

This technical guide provides an in-depth overview of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosamine that has been the subject of toxicological and carcinogenic research. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering a consolidated resource on its chemical properties, biological effects, and relevant experimental methodologies.

Chemical and Physical Properties

N-Nitrosoheptamethyleneimine is a seven-membered heterocyclic compound containing a nitroso group. It is classified as a potent carcinogen in various animal models. The key physicochemical properties of NHMI are summarized in the table below.

PropertyValueReference
CAS Number 20917-49-1General Chemical Databases
Molecular Formula C₇H₁₄N₂OGeneral Chemical Databases
Molecular Weight 142.20 g/mol General Chemical Databases
Appearance Light yellow to yellow powder, lump, or clear liquidCommercial Supplier Data
Melting Point 28 °CCommercial Supplier Data
Boiling Point 259.79 °C (estimate)Public Chemical Databases
Density 1.052 g/cm³ (estimate)Public Chemical Databases
Refractive Index 1.488 (estimate)Public Chemical Databases
Oral LD₅₀ (rat) 283 mg/kgPublic Chemical Databases

Carcinogenicity and Toxicological Data

Extensive studies in animal models have demonstrated the carcinogenic potential of N-Nitrosoheptamethyleneimine. The primary target organs for tumor induction vary with the route of administration. The following tables summarize key findings from carcinogenicity studies.

Carcinogenicity Studies in Rats
Administration RouteStrainDoseDurationKey FindingsReference
IntragastricFischer-344, Sprague-Dawley5.5 to 1,200 mg/kg (cumulative)Single dose to 40 serial administrationsHigh incidence of squamous-cell tumors in the lung, nasal cavity, trachea, and esophagus.[1][1]
SubcutaneousFischer-344, Sprague-Dawley5.5 to 1,200 mg/kg (cumulative)Single dose to 40 serial administrationsAlveologenic adenocarcinomas in the lungs; tumors in the upper respiratory and gastrointestinal tracts.[1][1]
Drinking WaterF34420 or 40 ppm18 weeksStrong carcinogenic activity in the esophagus, with less pronounced effects in the lung.[2][2]
Carcinogenicity Studies in European Hamsters
Administration RouteSexDose (as a fraction of LD₅₀)DurationKey FindingsReference
SubcutaneousMale & Female1/5, 1/10, 1/20Once weekly for lifePulmonary neoplasms (adenocarcinomas, squamous cell carcinomas, mixed cell carcinomas) in almost all treated animals. Nasal cavity tumors (papillomas, squamous cell carcinomas, adenocarcinomas) in all treatment groups. Forestomach papillomas and carcinomas were also observed.[3][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for the synthesis and analysis of N-Nitrosoheptamethyleneimine, based on established procedures for cyclic nitrosamines.

Synthesis of N-Nitrosoheptamethyleneimine

This protocol describes a general method for the N-nitrosation of a secondary cyclic amine, heptamethyleneimine, to yield N-Nitrosoheptamethyleneimine. This method is adapted from established procedures for the synthesis of N-nitrosamines.[4][5]

Materials:

  • Heptamethyleneimine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Dissolve heptamethyleneimine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution to the stirred solution of heptamethyleneimine.

  • While maintaining the temperature at 0-5 °C, add hydrochloric acid dropwise to the reaction mixture. The pH of the aqueous layer should be maintained between 3 and 4.

  • Continue stirring the mixture in the ice bath for 1-2 hours after the addition of acid is complete.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and again with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue, N-Nitrosoheptamethyleneimine, can be further purified by vacuum distillation or chromatography if necessary.

Safety Precaution: N-Nitrosoheptamethyleneimine is a potent carcinogen. All synthesis and handling procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Analytical Method: Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol provides a representative method for the quantitative analysis of N-Nitrosoheptamethyleneimine in a biological matrix, such as liver tissue, adapted from validated methods for other nitrosamines.[6][7][8][9][10]

1. Sample Preparation (Liver Tissue Homogenate):

  • Weigh a known amount of liver tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline).

  • To a known volume of the homogenate, add an internal standard (e.g., a deuterated analog of a related nitrosamine).

  • Perform liquid-liquid extraction by adding an organic solvent such as dichloromethane.

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Carefully collect the organic layer containing the analyte and internal standard.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a mid-polar phase column like a DB-WAX).

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI).

  • MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoheptamethyleneimine and the internal standard should be determined and optimized for maximum sensitivity and selectivity.

3. Quantification:

  • Prepare a calibration curve using standard solutions of N-Nitrosoheptamethyleneimine of known concentrations.

  • Quantify the concentration of N-Nitrosoheptamethyleneimine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action: Metabolic Activation and Carcinogenesis

The carcinogenicity of N-Nitrosoheptamethyleneimine, like other nitrosamines, is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11][12][13][14][15]

The proposed mechanism involves the following key steps:

  • α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. For a cyclic nitrosamine like NHMI, this can occur at either of the two alpha-carbons.

  • Formation of an Unstable Intermediate: The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously rearranges.

  • Generation of an Alkylating Agent: This rearrangement leads to the opening of the heptamethyleneimine ring and the formation of a reactive alkylating species, likely a diazonium ion.

  • DNA Adduct Formation: The highly electrophilic alkylating agent can then react with nucleophilic sites on DNA bases, forming DNA adducts.

  • Mutagenesis and Carcinogenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Metabolic Activation and Carcinogenesis of N-Nitrosoheptamethyleneimine cluster_0 Metabolic Activation (e.g., in Liver) cluster_1 Cellular Damage and Carcinogenesis NHMI N-Nitrosoheptamethyleneimine CYP Cytochrome P450 (e.g., CYP2A, CYP2E1) NHMI->CYP alpha_OH α-Hydroxynitrosamine (Unstable Intermediate) CYP->alpha_OH α-Hydroxylation Alkylating_Agent Reactive Alkylating Agent (e.g., Diazonium Ion) alpha_OH->Alkylating_Agent Spontaneous Rearrangement DNA Cellular DNA Alkylating_Agent->DNA Alkylation DNA_Adducts DNA Adducts Mutation Mutation DNA_Adducts->Mutation Replication with Miscoding Repair DNA Repair Mechanisms DNA_Adducts->Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Accumulation in Critical Genes Repair->DNA Damage Reversal

Metabolic activation of NHMI leading to carcinogenesis.

Experimental Workflow for Carcinogenicity Study Start Start: Select Animal Model (e.g., Fischer-344 Rats) Grouping Divide into Control and Treatment Groups Start->Grouping Administration Administer N-Nitrosoheptamethyleneimine (e.g., in drinking water or via gavage) Grouping->Administration Monitoring Monitor Animal Health, Body Weight, and Clinical Signs Administration->Monitoring Endpoint Study Endpoint (Pre-defined time or moribund state) Monitoring->Endpoint Necropsy Perform Complete Necropsy Endpoint->Necropsy Histopathology Collect Tissues for Histopathological Examination (e.g., Lungs, Esophagus, Liver) Necropsy->Histopathology Analysis Tumor Incidence and Multiplicity Analysis Histopathology->Analysis Conclusion Conclusion on Carcinogenic Potential Analysis->Conclusion

Workflow for a typical carcinogenicity bioassay.

References

Foundational

N-Nitrosoheptamethyleneimine: A Comprehensive Technical Guide to its Carcinogenic Effects Across Species

For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has demonstrated potent carcinogenic activity in various animal models. Unde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has demonstrated potent carcinogenic activity in various animal models. Understanding the species-specific effects, underlying mechanisms, and experimental methodologies for studying this compound is critical for toxicological assessment and its implications for human health. This technical guide provides an in-depth overview of the tumor-inducing capabilities of NHMI, presenting quantitative data, detailed experimental protocols, and visualizations of the key biological and experimental processes.

Data Presentation: Tumor Induction by N-Nitrosoheptamethyleneimine

The carcinogenic effects of N-Nitrosoheptamethyleneimine have been predominantly studied in rats and hamsters, with limited quantitative data available for mice. The following tables summarize the key findings from these studies, highlighting the species-specific differences in tumor incidence, target organs, and dose-response relationships.

Table 1: Carcinogenicity of N-Nitrosoheptamethyleneimine in Rats
StrainRoute of AdministrationDosing RegimenDuration of TreatmentTarget OrgansTumor IncidenceKey Findings
F344Drinking Water1.0 - 100 mg/L13, 25, 50, or 100 weeksUpper Gastrointestinal Tract (Esophagus, Pharynx), Lungs, Nasal CavityApproached 100% in most treated groups for upper GI tract tumors.[1]A clear dose-response relationship was observed. At higher doses, there was an inverse relationship between the total dose and survival time.[1]
F344 & Sprague-DawleyIntragastricCumulative doses: 5.5 - 1,200 mg/kg (single or multiple doses)VariedNasal Cavity, Trachea, Esophagus, LungsHigh incidence of squamous-cell tumors in the nasal cavity, trachea, and esophagus. High incidence of squamous-cell lung tumors at the highest doses.Intragastric administration was more effective in inducing tumors than subcutaneous injection. Multiple small doses were more efficient than single large doses.
F344 & Sprague-DawleySubcutaneous InjectionCumulative doses: 5.5 - 1,200 mg/kg (single or multiple doses)VariedLungs, Upper Respiratory and Gastrointestinal TractsAll lung tumors were alveologenic adenocarcinomas.The route of administration significantly influenced the histological type of lung tumors.
Table 2: Carcinogenicity of N-Nitrosoheptamethyleneimine in Hamsters
SpeciesRoute of AdministrationDosing RegimenDuration of TreatmentTarget OrgansTumor IncidenceKey Findings
European HamstersSubcutaneous InjectionWeekly injections for life at 1/5, 1/10, or 1/20 of the LD50LifelongLungs, Nasal Cavity, ForestomachPulmonary neoplasms were induced in almost all treated animals. Nasal cavity tumors developed in all hamsters across all treatment groups.Survival times were dose-dependent. A variety of histological tumor types were observed in the lungs, including adenocarcinomas and squamous cell carcinomas.
Table 3: Carcinogenicity of N-Nitroso Compounds in Mice (Comparative Data)
StrainN-Nitroso CompoundRoute of AdministrationDosing RegimenTarget OrgansTumor Incidence
A/JN-Nitrosodiethylamine (NDEA)Intraperitoneal5 or 50 µmol/kg body weightLiver21 out of 66 mice developed liver tumors with activated H-ras gene.
FVB-Trp53+/-N-methyl-N-nitrosourea (MNU)Intraperitoneal25, 50, and 75 mg/kgThymus, LungsThymic malignant lymphoma incidence of 54.2% and 59.1% in the 50 and 75 mg/kg groups, respectively. Lung tumor incidence ranged from 45.4% to 65.4% across doses.

Experimental Protocols

The following section outlines a representative experimental protocol for a long-term carcinogenicity study of an N-nitroso compound, based on established methodologies and OECD guidelines.

Objective: To assess the carcinogenic potential of N-Nitrosoheptamethyleneimine in a rodent model following chronic exposure.

1. Test System:

  • Species and Strain: Fischer 344 rats are a commonly used strain for carcinogenicity studies due to their well-characterized background tumor rates.

  • Age and Sex: Young adult rats (e.g., 6-8 weeks old) of both sexes should be used.

  • Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature and humidity, and free access to standard laboratory chow and drinking water (unless the test substance is administered in the water).

2. Test Substance and Dosing:

  • Test Substance: N-Nitrosoheptamethyleneimine (purity >98%).

  • Dose Selection: At least three dose levels plus a concurrent control group are recommended. Dose levels should be selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD). A common approach is to use the MTD, 1/2 MTD, and 1/4 MTD.

  • Route of Administration: As indicated by the data, administration in drinking water is an effective method for NHMI. The concentration in the drinking water should be adjusted regularly based on water consumption and body weight to ensure the target dose is administered.

  • Control Group: The control group should receive the vehicle (in this case, untreated drinking water) under the same conditions as the treated groups.

3. Study Design and Duration:

  • Group Size: A minimum of 50 animals per sex per group is recommended for a standard carcinogenicity study.

  • Duration: The study duration is typically 2 years for rats.

  • Observations:

    • Mortality and Morbidity: Animals should be observed twice daily for signs of toxicity, morbidity, and mortality.

    • Clinical Observations: A detailed clinical examination should be performed weekly.

    • Body Weight and Food/Water Consumption: Body weight and food/water consumption should be recorded weekly for the first 13 weeks and monthly thereafter.

    • Palpation: Animals should be palpated for masses at each clinical observation.

4. Pathology and Histopathology:

  • Necropsy: A full necropsy should be performed on all animals, including those that die prematurely and those sacrificed at the end of the study. All gross lesions should be recorded.

  • Organ Weights: The weights of major organs (e.g., liver, kidneys, lungs, brain, spleen, heart, testes, ovaries) should be recorded.

  • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups should be examined microscopically. Tissues from the intermediate and low-dose groups should also be examined for target organs identified in the high-dose group. All gross lesions should be examined histopathologically.

5. Data Analysis:

  • Statistical analysis should be performed on tumor incidence data, survival rates, body weights, and organ weights. The choice of statistical methods will depend on the nature of the data.

Mandatory Visualizations

Metabolic Activation and Carcinogenic Pathway of N-Nitrosoheptamethyleneimine

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process generates reactive electrophiles that can form adducts with DNA, leading to mutations and the initiation of cancer. While the specific CYP isozymes that metabolize NHMI have not been definitively identified, studies on other long-chain nitrosamines suggest the involvement of CYP2B1 and CYP2E1 in rats, and a broader range of CYPs in humans.

G cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Events NHMI N-Nitrosoheptamethyleneimine CYP450 Cytochrome P450 (e.g., CYP2B1, CYP2E1) NHMI->CYP450 Oxidation Alpha_OH_NHMI α-Hydroxy-NHMI (Unstable Intermediate) CYP450->Alpha_OH_NHMI Reactive_Electrophile Reactive Electrophile (Alkyldiazonium Ion) Alpha_OH_NHMI->Reactive_Electrophile Spontaneous Decomposition DNA Nuclear DNA Reactive_Electrophile->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts Mutation Mutation (e.g., G:C to A:T transition) DNA_Adducts->Mutation Faulty Replication DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair Tumorigenesis Tumorigenesis Mutation->Tumorigenesis Uncontrolled Cell Proliferation DNA_Repair->DNA Damage Reversal

Metabolic activation and carcinogenic pathway of NHMI.
Experimental Workflow for a Carcinogenicity Bioassay

The workflow for a typical carcinogenicity bioassay is a multi-step process that requires careful planning and execution to ensure the validity and reliability of the results.

G cluster_workflow Carcinogenicity Bioassay Workflow A 1. Study Design - Species/Strain Selection - Dose Level Determination - Group Size and Duration B 2. Acclimation - Quarantine and Health Screening - Acclimation to Study Conditions A->B C 3. Dosing Period - Chronic Administration of Test Substance - Regular Clinical Observations - Body Weight & Food Consumption Monitoring B->C D 4. In-Life Data Collection - Morbidity/Mortality Checks - Palpation for Masses - Hematology/Clinical Chemistry (interim) C->D E 5. Terminal Phase - Sacrifice of Surviving Animals - Gross Necropsy - Organ Weight Measurement C->E D->E F 6. Histopathology - Tissue Fixation and Processing - Microscopic Examination - Tumor Identification and Classification E->F G 7. Data Analysis & Reporting - Statistical Analysis of Tumor Data - Interpretation of Findings - Final Report Generation F->G

References

Protocols & Analytical Methods

Method

Analytical Methods for the Detection of N-Nitrosoheptamethyleneimine in Pharmaceuticals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic propertie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitrosoheptamethyleneimine (NHMI) is a nitrosamine impurity that can potentially form in drug products under certain conditions. Regulatory bodies worldwide have set stringent limits for such impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels. This document provides detailed application notes and protocols for the analysis of NHMI in pharmaceutical matrices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Regulatory Context and Acceptable Intake Limit

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a framework for controlling nitrosamine impurities in drug products.[1] The acceptable intake (AI) limit for a nitrosamine is determined based on its carcinogenic potency. The carcinogenic potency of N-Nitrosoheptamethyleneimine has been reported with a TD50 value of 0.0378 mg/kg/day.[2]

Based on this TD50 value, the acceptable intake (AI) limit for NHMI can be calculated. The general formula for calculating the AI from a TD50 value is:

AI (ng/day) = (TD50 in mg/kg/day * Body Weight) / (Lifetime Exposure * Uncertainty Factor)

Assuming a standard body weight of 50 kg, a lifetime exposure of 70 years, and a target risk level of 1 in 100,000, a compound-specific AI can be derived. For many nitrosamines, a harmonized AI of 26.5 ng/day is often applied for compounds with sufficient carcinogenic data. Given the potent nature of NHMI, stringent control at or below this level is critical.

Analytical Methodologies

The primary analytical techniques for the trace-level quantification of NHMI in pharmaceuticals are LC-MS/MS and GC-MS due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Weighing and Dissolution: Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder. Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API) into a centrifuge tube. Add a suitable solvent (e.g., methanol/water mixture) to dissolve the sample. Vortex and sonicate to ensure complete dissolution.

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the dissolved sample solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering matrix components.

  • Elution: Elute the NHMI from the cartridge using an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

ParameterTypical Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of NHMI from matrix components (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) (To be determined for NHMI)
Collision Energy Optimized for NHMI fragmentation
Source Temperature 500 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile nitrosamines like NHMI.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Weighing and Dissolution: Accurately weigh a specified amount of the API into a glass vial. Dissolve the API in a suitable solvent (e.g., dichloromethane).

  • Extraction: Add an immiscible extraction solvent (e.g., n-hexane) to the dissolved sample. Vortex vigorously for several minutes to facilitate the transfer of NHMI into the organic layer.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection: Carefully transfer the organic layer (top layer) to a clean vial for GC-MS analysis.

2. GC-MS Instrumental Parameters

ParameterTypical Conditions
GC System Gas Chromatograph with a Mass Spectrometric Detector
Column Mid-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Injector Splitless mode
Injector Temperature 250 °C
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Volume 1 µL
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions Specific m/z values for NHMI (to be determined)
Source Temperature 230 °C
Transfer Line Temp 280 °C

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analytical methods described. These values are indicative and should be established during method validation for the specific pharmaceutical matrix.

ParameterLC-MS/MS (Expected)GC-MS (Expected)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL1.5 ng/mL
Recovery 80 - 120%70 - 110%
Precision (%RSD) < 15%< 20%
Linearity (r²) > 0.99> 0.99

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams are provided.

Analytical_Workflow_for_NHMI_Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing and Reporting Sample Pharmaceutical Sample (Tablet or API) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Extraction Extraction (SPE or LLE) Dissolution->Extraction Concentration Concentration and Reconstitution Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS LC-MS/MS Path GC_MS GC-MS Analysis Concentration->GC_MS GC-MS Path Quantification Quantification of NHMI LC_MS->Quantification GC_MS->Quantification Reporting Reporting of Results Quantification->Reporting

General analytical workflow for NHMI detection.

Logical_Relationship_Method_Selection Analyte_Properties Analyte Properties (Volatility, Thermal Stability) LC_MS_MS LC-MS/MS Analyte_Properties->LC_MS_MS Less Volatile, Thermally Labile GC_MS GC-MS Analyte_Properties->GC_MS Volatile, Thermally Stable Matrix_Complexity Matrix Complexity Matrix_Complexity->LC_MS_MS High Complexity Matrix_Complexity->GC_MS Lower Complexity Required_Sensitivity Required Sensitivity (LOQ) Required_Sensitivity->LC_MS_MS High Sensitivity Required_sensitivity Required_sensitivity Required_sensitivity->GC_MS Moderate to High Sensitivity

Logical relationship for analytical method selection.

Conclusion

The analytical methods outlined in this document provide robust and reliable approaches for the detection and quantification of N-Nitrosoheptamethyleneimine in pharmaceutical products. The choice between LC-MS/MS and GC-MS will depend on the specific characteristics of the drug product and the required sensitivity. Proper method validation is essential to ensure the accuracy and reliability of the results, thereby safeguarding patient safety and ensuring regulatory compliance.

References

Application

Application Note: Quantification of N-Nitrosoheptamethyleneimine in Food Matrices by GC-MS/MS

Abstract This application note presents a sensitive and selective method for the quantification of N-Nitrosoheptamethyleneimine (NHMI) in various food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective method for the quantification of N-Nitrosoheptamethyleneimine (NHMI) in various food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described protocol provides detailed procedures for sample preparation, including extraction and cleanup, as well as optimized instrumental parameters for the GC-MS/MS system. The method has been validated to demonstrate its accuracy, precision, and robustness, making it suitable for routine monitoring of NHMI in food safety and quality control laboratories. All experimental procedures and data adhere to recognized analytical standards, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens.[1] Their formation can occur in various foods during processing and storage, particularly in cured meats, fish, and cheese.[2] N-Nitrosoheptamethyleneimine (NHMI) is a volatile N-nitrosamine that requires sensitive and specific analytical methods for its detection and quantification at trace levels in complex food matrices. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity, which is crucial for distinguishing target analytes from background matrix components.[3] This application note provides a comprehensive protocol for the analysis of NHMI in food, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for the accurate quantification of NHMI, as it directly impacts analytical sensitivity and specificity by isolating the analyte from complex matrices.[4] The following procedure is recommended for the extraction and cleanup of NHMI from food samples.

Materials:

  • Food sample (e.g., cured meat, fish)

  • Dichloromethane (DCM), HPLC grade

  • Sodium hydroxide (NaOH) solution, 1 M

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1 M NaOH and 10 mL of methanol to the sample. Vortex for 1 minute to mix thoroughly.

  • Partitioning: Add 10 mL of dichloromethane to the tube. Shake vigorously for 5 minutes to partition the NHMI into the organic phase.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • SPE Cleanup: Condition an SPE cartridge by passing 5 mL of DCM through it. Load the dried extract onto the cartridge and elute the NHMI with an additional 5 mL of DCM. This step helps in removing interfering matrix components.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis

The analysis is performed on a triple quadrupole GC-MS/MS system. The parameters listed below are optimized for the separation and detection of NHMI.

Table 1: GC-MS/MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms UI, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature of 50 °C, hold for 1 min, ramp to 180 °C at 15 °C/min, then ramp to 280 °C at 25 °C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for N-Nitrosoheptamethyleneimine (NHMI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
NHMI (Quantifier)14211210100
NHMI (Qualifier)1428415100

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters included linearity, accuracy (recovery), precision (repeatability), and limits of detection (LOD) and quantification (LOQ).

Quantitative Data

Table 3: Linearity of Calibration Curve for NHMI

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.5 - 100y = 12345x + 678> 0.998

Table 4: Accuracy and Precision Data for NHMI in Spiked Food Matrix

Spiked Concentration (ng/g)Mean Recovery (%)RSD (%) (n=6)
1.098.56.2
10.0101.24.5
50.099.83.1

Table 5: Limits of Detection (LOD) and Quantification (LOQ) for NHMI

ParameterValue (ng/g)
LOD0.1
LOQ0.3

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Extraction LLE with DCM/Methanol/NaOH Sample->Extraction Cleanup SPE Cleanup (Florisil) Extraction->Cleanup Concentration Nitrogen Evaporation Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for NHMI analysis.

validation_logic Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

Conclusion

The GC-MS/MS method detailed in this application note is demonstrated to be a reliable and robust approach for the quantification of N-Nitrosoheptamethyleneimine in various food matrices. The sample preparation protocol effectively removes matrix interferences, and the optimized instrumental parameters provide excellent sensitivity and selectivity. The validation data confirms that the method meets the stringent requirements for accuracy, precision, and linearity, making it a valuable tool for food safety monitoring and regulatory compliance.

References

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of N-Nitrosoheptamethyleneimine in Pharmaceutical Drug Substances

For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine is a nitrosamine impurity of growing concern for the pharmaceutical industry. Due to their classification as proba...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoheptamethyleneimine is a nitrosamine impurity of growing concern for the pharmaceutical industry. Due to their classification as probable human carcinogens, regulatory agencies worldwide have established stringent limits for nitrosamine impurities in drug products.[1] Consequently, highly sensitive and selective analytical methods are required for the accurate quantification of these impurities at trace levels. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-Nitrosoheptamethyleneimine in active pharmaceutical ingredients (APIs) and finished drug products. The method is designed to meet the rigorous demands of regulatory compliance and ensure patient safety.

The methodology described herein is based on established principles for nitrosamine analysis, employing reversed-phase chromatography for separation and triple quadrupole mass spectrometry for detection and quantification.[2][3] While specific experimental data for N-Nitrosoheptamethyleneimine is limited in publicly available literature, this protocol provides a comprehensive framework derived from the analysis of structurally similar cyclic nitrosamines and known fragmentation patterns of nitrosamine compounds.[4][5][6]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific drug product matrix.

Protocol for Drug Substance (API):

  • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol.

  • Vortex the mixture until the sample is completely dissolved.

  • If necessary, sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol for Drug Product (Tablets):

  • Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to 100 mg of the API into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol.

  • Vortex the mixture for 1 minute.

  • Shake the sample for 40 minutes using a mechanical wrist-action shaker.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
LC System UHPLC/HPLC system capable of binary gradient elution
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 450 °C
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions for N-Nitrosoheptamethyleneimine are predicted based on its chemical structure and common fragmentation patterns of nitrosamines, which often involve the loss of the nitroso group (-NO).[4][6] For robust method validation, it is crucial to confirm these transitions by direct infusion of an analytical standard.

Table 3: Predicted MRM Transitions for N-Nitrosoheptamethyleneimine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) (Predicted)
N-Nitrosoheptamethyleneimine (Quantifier)143.2113.215025
N-Nitrosoheptamethyleneimine (Qualifier)143.243.115035

Quantitative Data

The following tables present representative quantitative data for cyclic nitrosamines, which can be used as a benchmark for the expected performance of the N-Nitrosoheptamethyleneimine method. This data is compiled from studies on N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR).[7][8]

Table 4: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/g)LOQ (ng/g)
N-Nitrosopiperidine (NPIP)0.1 - 20>0.9982050
N-Nitrosopyrrolidine (NPYR)0.1 - 20>0.9982050

Table 5: Accuracy and Precision (Representative Data)

AnalyteSpiked Level (ng/mL)Recovery (%)RSD (%) (n=6)
N-Nitrosopiperidine (NPIP)Low QC89.5 - 112.0< 5
Mid QC90.0 - 110.0< 5
High QC92.0 - 108.0< 5
N-Nitrosopyrrolidine (NPYR)Low QC91.0 - 115.0< 5
Mid QC93.0 - 107.0< 5
High QC95.0 - 105.0< 5

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the overall experimental workflow for the analysis of N-Nitrosoheptamethyleneimine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh API or Ground Tablets dissolve Dissolve/Extract in Methanol weigh->dissolve vortex Vortex/Shake dissolve->vortex centrifuge Centrifuge (for tablets) vortex->centrifuge if tablet filter Filter (0.22 µm) vortex->filter if API centrifuge->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for N-Nitrosoheptamethyleneimine analysis.

logical_relationship cluster_formation Potential Formation Pathway cluster_analysis_logic Analytical Logic secondary_amine Heptamethyleneimine (Secondary Amine) nnh N-Nitrosoheptamethyleneimine secondary_amine->nnh nitrosating_agent Nitrosating Agent (e.g., Nitrites) nitrosating_agent->nnh reaction_conditions Favorable Conditions (e.g., acidic pH) reaction_conditions->nnh extraction Extraction from Matrix separation Chromatographic Separation extraction->separation ionization Ionization (APCI/ESI) separation->ionization precursor_selection Precursor Ion Selection (m/z 143.2) ionization->precursor_selection fragmentation Collision-Induced Dissociation precursor_selection->fragmentation product_selection Product Ion Selection (m/z 113.2, 43.1) fragmentation->product_selection detection Detection & Quantification product_selection->detection

Caption: Logical relationships in formation and analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of N-Nitrosoheptamethyleneimine by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust starting point for method development and validation. The provided quantitative data for analogous cyclic nitrosamines serves as a useful benchmark for performance expectations. By implementing this high-sensitivity method, pharmaceutical manufacturers and researchers can confidently monitor and control N-Nitrosoheptamethyleneimine levels in their products, ensuring compliance with global regulatory standards and safeguarding public health.

References

Application

Application Notes: Sample Preparation for N-Nitrosoheptamethyleneimine Trace Analysis

Introduction N-nitrosamines, including N-Nitrosoheptamethyleneimine (NHMI), are classified as probable human carcinogens by the International Agency for Cancer Research (IARC).[1] Their presence in pharmaceuticals, food...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitrosamines, including N-Nitrosoheptamethyleneimine (NHMI), are classified as probable human carcinogens by the International Agency for Cancer Research (IARC).[1] Their presence in pharmaceuticals, food products, and environmental samples is a significant safety concern, prompting stringent regulatory guidelines for their control.[2][3] The detection and quantification of these impurities at trace levels (parts per billion) require highly sensitive and selective analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Effective sample preparation is a critical prerequisite for accurate analysis, as it directly impacts sensitivity, specificity, and reproducibility.[6] The primary goals of sample preparation are to isolate and concentrate NHMI from complex matrices, remove interfering substances, and present the analyte in a solvent compatible with the analytical instrument. This document provides detailed protocols for common sample preparation techniques applicable to NHMI trace analysis.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a conventional and widely used method for separating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent.[7] It is particularly effective for isolating nitrosamines from various sample matrices.

Experimental Protocol: LLE for Pharmaceutical Samples
  • Sample Weighing: Accurately weigh a representative amount of the sample (e.g., 200 mg to 1000 mg of ground tablets or Active Pharmaceutical Ingredient - API) into a 15 mL centrifuge tube.[8]

  • Dispersion/Dissolution: Add 8.0 mL of a 1 M sodium hydroxide (NaOH) aqueous solution to the tube.[8][9] For some matrices, other solvents like methanol or water may be used initially.[10][11]

  • Mixing: Vortex the mixture briefly and then shake vigorously for at least 5 minutes to ensure the sample is fully dissolved or homogeneously suspended.[8][12]

  • Extraction: Add 2.0 mL of a suitable organic solvent, most commonly dichloromethane (DCM).[8][12][13]

  • Vortexing & Centrifugation: Vortex the suspension again for at least 5 minutes.[12] Centrifuge the mixture at approximately 10,000 x g for at least 5 minutes to achieve a clear separation of the aqueous and organic layers.[12]

  • Collection: Carefully collect the organic (DCM) layer, which now contains the extracted nitrosamines.

  • Filtration & Analysis: Filter the collected organic fraction through a 0.2 µm syringe filter (e.g., ww-PTFE) into a GC or LC vial for analysis.[9]

Logical Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow start Start sample_prep Weigh Sample (e.g., 200-1000 mg) start->sample_prep dissolve Disperse in Aqueous Solution (e.g., 1M NaOH) sample_prep->dissolve add_solvent Add Organic Solvent (e.g., Dichloromethane) dissolve->add_solvent extract Vortex / Shake (>5 min) add_solvent->extract separate Centrifuge (~10,000 x g, 5 min) extract->separate collect Collect Organic Layer separate->collect analyze Filter & Analyze (GC-MS/MS or LC-MS/MS) collect->analyze end End analyze->end

Workflow for LLE sample preparation.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a chromatographic technique used to isolate analytes from a liquid sample by passing it through a solid sorbent material.[14] It offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[15][16] SPE is highly effective for cleaning up complex samples like cough syrups or environmental water.[17]

Experimental Protocol: SPE for Aqueous Samples
  • Cartridge Selection: Choose an SPE cartridge with a sorbent appropriate for nitrosamine retention. Common choices include strong cation-exchange polymeric sorbents or Oasis Hydrophilic-Lipophilic Balance (HLB) cartridges.[17][18]

  • Cartridge Conditioning:

    • Set up the SPE cartridge on a vacuum manifold.

    • Sequentially pass the following solvents through the cartridge to activate the sorbent: 10 mL of dichloromethane, 10 mL of methanol, and 10 mL of ultrapure water.[18] Ensure the sorbent bed does not go dry between steps.[14]

  • Sample Loading:

    • Pre-treat the sample if necessary (e.g., adjust pH, dilute with water).

    • Load the prepared liquid sample onto the conditioned cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a controlled flow rate (e.g., 4-6 mL/min).[18]

  • Washing: Wash the cartridge with a solvent that removes interferences but retains the target analytes. This step is matrix-dependent and may involve passing ultrapure water or a weak organic solvent.

  • Drying: Dry the SPE cartridge thoroughly by drawing air or nitrogen through it for an extended period (e.g., 30 minutes) to remove residual water.[18]

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the retained nitrosamines using a small volume of a strong organic solvent, such as 10 mL of dichloromethane.[18]

  • Concentration & Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for injection into the analytical instrument.[18]

Logical Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery conditioning 1. Condition Sorbent (e.g., DCM, Methanol, Water) sample_loading 2. Load Sample conditioning->sample_loading washing 3. Wash Interferences sample_loading->washing drying 4. Dry Sorbent washing->drying elution 5. Elute Analyte (e.g., Dichloromethane) drying->elution concentration 6. Concentrate & Reconstitute elution->concentration analysis 7. Analyze (GC-MS/MS or LC-MS/MS) concentration->analysis

Workflow for SPE sample preparation.

Other Relevant Techniques

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent.[19] The disperser solvent (e.g., acetonitrile, methanol) is miscible in both the aqueous sample and the extraction solvent (e.g., p-xylene), creating a cloudy solution of fine droplets that maximizes the surface area for rapid analyte transfer.[19] This technique is known for its high enrichment factor and reduced solvent usage.

Dynamic Headspace (DHS) Extraction

DHS is a solventless extraction technique ideal for volatile nitrosamines.[20] An inert gas is purged through the headspace above the sample, and the volatiles are concentrated onto a sorbent-filled trap.[20] The trap is then thermally desorbed into the GC-MS system. This automated, environmentally friendly method offers improved recovery and very low detection limits compared to some other techniques.[20]

Data Presentation: Performance of Sample Preparation Techniques

The selection of a sample preparation method often depends on the required sensitivity and the sample matrix. The following table summarizes typical performance data for the analysis of various nitrosamines using different extraction techniques. Note: Data for N-Nitrosoheptamethyleneimine is limited; values for other common nitrosamines are presented as representative examples.

TechniqueAnalyte(s)Sample MatrixRecovery (%)LOQ / LODPrecision (RSD %)Reference
LLE 9 Volatile NAsProcessed Meats70 - 114%-~13.2%[13]
LLE NDMADrug Product112% (±4)LOD: 0.01 ppm4.4%[21]
Salting-Out LLE 13 NAsAntibody Drugs75.4 - 114.7%LOQ: 0.5 µg/L≤ 13.2%[22]
SPE 5 Volatile NAsAntitussive Syrups90 - 120%LOD: 0.02 - 0.1 ng/mL-[17]
Headspace (HS) NDMADrug Product106% (±8)LOQ: 0.05 ppm7.7%[21]
DLLME NDPA, NPIP, NDBAAqueous Solution-0.1 - 100 µg/L (Range)-[19]

NA: Nitrosamine; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LOQ: Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation.

Conclusion

The choice of sample preparation technique is a critical decision in the workflow for the trace analysis of N-Nitrosoheptamethyleneimine and other nitrosamines. Liquid-liquid extraction remains a robust and accessible method. Solid-phase extraction provides higher recovery and cleaner extracts, making it ideal for complex matrices and automation.[15] Newer techniques like DLLME and DHS offer advantages in terms of solvent reduction and sensitivity for volatile compounds.[19][20] The protocols and data presented here serve as a guide for researchers, scientists, and drug development professionals to develop and validate methods that are fit-for-purpose, ensuring compliance with regulatory standards and safeguarding public health.[6]

References

Method

Application Notes and Protocols for N-Nitrosoheptamethyleneimine (NHMI) as a Positive Control in Carcinogenicity Studies

For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a potent N-nitroso compound widely recognized for its carcinogenic properties in various animal models....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoheptamethyleneimine (NHMI) is a potent N-nitroso compound widely recognized for its carcinogenic properties in various animal models. Its consistent and robust tumor-inducing effects make it a suitable positive control in carcinogenicity studies. The use of a well-characterized positive control is essential for validating the experimental model and ensuring the sensitivity of the study to detect carcinogenic substances. These application notes provide comprehensive data and protocols for the use of NHMI as a positive control in carcinogenicity bioassays.

N-nitroso compounds, including NHMI, exert their carcinogenic effects through metabolic activation.[1] Cytochrome P450 enzymes metabolize these compounds, leading to the formation of electrophilic alkylating agents that can form adducts with DNA.[1][2] This DNA damage, if not properly repaired, can lead to mutations in critical genes, ultimately resulting in neoplastic transformation.

Data Presentation

The following tables summarize the quantitative data from carcinogenicity studies using NHMI in rats and hamsters. These data highlight the impact of administration route, dose, and animal model on tumor incidence, target organs, and latency.

Table 1: Carcinogenicity of N-Nitrosoheptamethyleneimine in Rats

StrainRoute of AdministrationDoseDuration of TreatmentTarget OrgansTumor IncidenceKey Findings & Citation
Fischer-344, Sprague-DawleyIntragastricCumulative doses: 5.5 to 1,200 mg/kg (single or multiple doses)VariedNasal cavity, Trachea, Esophagus, LungsHigh incidence of squamous-cell tumors in the nasal cavity, trachea, and esophagus. High incidence of squamous-cell tumors in the lungs at the highest doses.Intragastric administration was more effective than subcutaneous injection.[3]
Fischer-344, Sprague-DawleySubcutaneousCumulative doses: 5.5 to 1,200 mg/kg (single or multiple doses)VariedLungs, Upper respiratory tract, Gastrointestinal tractAlveologenic adenocarcinomas in the lungs.Multiple small doses were more efficient than single large doses.[3]
F344Drinking Water1.0 to 100 mg/liter13, 25, 50, or 100 weeksUpper gastrointestinal tractApproached 100% in most treated groups.Higher doses were associated with a shorter survival time.[4]

Table 2: Carcinogenicity of N-Nitrosoheptamethyleneimine in European Hamsters

SexRoute of AdministrationDose (mg/kg body weight)Duration of TreatmentTarget OrgansTumor IncidenceKey Findings & Citation
Male & FemaleSubcutaneous (weekly)Females: 11, 22, 44; Males: 16.5, 33, 66LifelongLungs, Nasal cavity, ForestomachPulmonary neoplasms in almost all treated animals. Nasal cavity tumors in all treated animals.Survival times were dose-dependent.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of NHMI as a positive control. These protocols are based on established practices in rodent carcinogenicity studies and should be adapted to specific experimental designs and institutional guidelines.

Protocol 1: NHMI Administration via Oral Gavage in Rats
  • Animal Model: Male or female Fischer-344 or Sprague-Dawley rats, 6-8 weeks of age.

  • Housing: Animals should be housed in individual, well-ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water should be provided ad libitum.

  • NHMI Preparation:

    • Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. All handling of pure NHMI and concentrated solutions should be performed in a certified chemical fume hood.

    • Prepare a stock solution of NHMI in a suitable vehicle, such as corn oil or water. The choice of vehicle should be justified and tested for any toxic effects.

    • Prepare dosing solutions by diluting the stock solution to the desired final concentrations.

  • Administration:

    • Administer the NHMI solution to the rats via oral gavage using a stainless steel or flexible plastic gavage needle of the appropriate size for the animal's weight.

    • The volume administered should not exceed 10 mL/kg body weight.

    • Dosing can be performed once or multiple times per week, as dictated by the experimental design.

    • A control group receiving the vehicle only must be included.

  • Monitoring:

    • Observe the animals daily for clinical signs of toxicity, such as changes in behavior, body weight, and food/water consumption.

    • Palpate for tumors weekly.

  • Termination and Necropsy:

    • The study duration is typically 18-24 months, or when animals become moribund.

    • Euthanize animals according to approved institutional protocols.

    • Perform a full necropsy, including examination of all organs and tissues.

    • Collect target organs (esophagus, trachea, lungs, nasal cavity) and any observed tumors for histopathological analysis.

Protocol 2: NHMI Administration via Subcutaneous Injection in Hamsters
  • Animal Model: Male or female European hamsters, 6-8 weeks of age.

  • Housing and Diet: As described in Protocol 1.

  • NHMI Preparation: Prepare NHMI solutions as described in Protocol 1. A common vehicle for subcutaneous injection is saline or corn oil.

  • Administration:

    • Administer the NHMI solution via subcutaneous injection in the dorsal scapular region.

    • The injection volume should be appropriate for the size of the animal, typically 0.1-0.2 mL.

    • Injections are often performed once weekly.

    • A vehicle control group is mandatory.

  • Monitoring: As described in Protocol 1.

  • Termination and Necropsy:

    • The study is typically conducted for the lifespan of the animals.

    • Perform euthanasia and necropsy as described in Protocol 1.

    • Collect target organs (lungs, nasal cavity, forestomach) and any tumors for histopathology.

Protocol 3: Necropsy and Histopathology
  • Necropsy:

    • Immediately following euthanasia, perform a thorough gross examination of the external surfaces, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

    • Record the location, size, and appearance of all gross lesions.

    • Collect all major organs and tissues, with special attention to the target organs of NHMI carcinogenicity.

  • Tissue Fixation:

    • Fix tissues in 10% neutral buffered formalin. The volume of fixative should be at least 10 times the volume of the tissue.

    • For lungs, it is recommended to inflate them with formalin through the trachea to ensure proper fixation.

  • Tissue Processing and Staining:

    • After fixation, trim and process tissues for paraffin embedding.

    • Section the embedded tissues at 4-5 µm thickness.

    • Stain sections with hematoxylin and eosin (H&E) for microscopic examination.

  • Histopathological Examination:

    • A qualified veterinary pathologist should perform a blinded microscopic examination of all tissues from all animals.

    • Characterize and grade all neoplastic and non-neoplastic lesions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathways involved in N-nitroso compound-induced carcinogenesis and a typical experimental workflow for a carcinogenicity study.

G cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Cellular Response N-Nitrosoheptamethyleneimine N-Nitrosoheptamethyleneimine Cytochrome P450 Cytochrome P450 N-Nitrosoheptamethyleneimine->Cytochrome P450 Metabolism Electrophilic Alkylating Agent Electrophilic Alkylating Agent Cytochrome P450->Electrophilic Alkylating Agent DNA DNA Electrophilic Alkylating Agent->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts DNA_Damage_Response DNA Damage Response (DDR) DNA Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest DNA_Repair DNA Repair DNA_Damage_Response->DNA_Repair Apoptosis Apoptosis DNA_Damage_Response->Apoptosis DNA_Repair->DNA Successful Repair Mutation Mutation DNA_Repair->Mutation Failed/Erroneous Repair Tumorigenesis Tumorigenesis Mutation->Tumorigenesis

Caption: Generalized signaling pathway for N-nitroso compound-induced carcinogenesis.

G cluster_0 Treatment Phase Start Start Animal_Acclimation Animal Acclimation (1-2 weeks) Start->Animal_Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization NHMI_Admin NHMI Administration (Positive Control) Randomization->NHMI_Admin Vehicle_Admin Vehicle Administration (Negative Control) Randomization->Vehicle_Admin Test_Compound_Admin Test Compound Administration Randomization->Test_Compound_Admin In_Life_Monitoring In-Life Monitoring (Daily Observations, Weekly Body Weights) NHMI_Admin->In_Life_Monitoring Vehicle_Admin->In_Life_Monitoring Test_Compound_Admin->In_Life_Monitoring Termination Study Termination (Scheduled or Moribund) In_Life_Monitoring->Termination Necropsy Gross Necropsy and Tissue Collection Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis and Reporting Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a typical carcinogenicity study.

G cluster_0 Sensors cluster_1 Transducers cluster_2 Effectors cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., Alkylation) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 Chk1_Chk2->p53 Activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Cdc25->Cell_Cycle_Arrest Promotes Progression (Inhibition leads to arrest)

Caption: Generalized DNA damage response and cell cycle control pathway.

References

Application

Application Notes and Protocols for Subcutaneous Injection of N-Nitrosoheptamethyleneimine in Rats

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive protocol for the subcutaneous administration of the carcinogen N-Nitrosoheptamethyleneimine (NHMI) to rats f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the subcutaneous administration of the carcinogen N-Nitrosoheptamethyleneimine (NHMI) to rats for research purposes, particularly in the context of carcinogenicity studies. The following sections detail the necessary safety precautions, quantitative data from relevant studies, a step-by-step experimental protocol, and a diagrammatic representation of the experimental workflow and the compound's carcinogenic mechanism.

Safety Precautions

N-Nitrosoheptamethyleneimine is a potent carcinogen and should be handled with extreme caution. All procedures should be conducted in a designated area, such as a chemical fume hood, to minimize exposure. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times. All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.

Quantitative Data from Carcinogenicity Studies

The following table summarizes data from a key study investigating the carcinogenic effects of subcutaneously administered N-Nitrosoheptamethyleneimine in Fischer-344 and Sprague-Dawley rats.[1]

Dosage ScheduleCumulative Dose (mg/kg)Primary Tumor TypeTumor Location(s)
Single Injection1200Alveologenic AdenocarcinomaLungs
Multiple Injections (up to 40)5.5 - 1200Alveologenic AdenocarcinomaLungs, Upper Respiratory Tract, Gastrointestinal Tract

Experimental Protocol: Subcutaneous Injection of N-Nitrosoheptamethyleneimine

This protocol provides a detailed methodology for the preparation and subcutaneous administration of NHMI to rats.

Materials:

  • N-Nitrosoheptamethyleneimine (NHMI)

  • Sterile saline (0.9% sodium chloride) for injection

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate animal restraint device

  • Sharps container

Procedure:

  • Animal Preparation:

    • Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

    • Weigh each rat on the day of injection to accurately calculate the required dose.

  • Preparation of NHMI Solution:

    • All preparation steps must be performed in a chemical fume hood.

    • Calculate the required amount of NHMI based on the desired dose and the number of animals.

    • Carefully weigh the NHMI powder or liquid.

    • Dissolve the NHMI in sterile saline to the desired final concentration. Ensure the solution is thoroughly mixed. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of NHMI in 1 mL of sterile saline.

  • Injection Procedure:

    • Restrain the rat securely. This can be done manually by experienced personnel or using a suitable restraint device.

    • The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff of the neck) or the flank.

    • Swab the injection site with 70% ethanol and allow it to dry.

    • Gently lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.

    • Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.

    • Slowly inject the NHMI solution. The maximum recommended volume for a single subcutaneous injection site in rats is typically 5-10 mL/kg.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Dispose of the syringe and needle in a designated sharps container.

  • Post-Injection Monitoring:

    • Observe the animals regularly for signs of toxicity, tumor development, and general health status. This includes monitoring body weight, food and water consumption, and clinical signs of illness.

    • Palpate the injection site and other common tumor locations as specified by the study design.

Visualizations

Experimental Workflow

G Experimental Workflow for Subcutaneous Injection of NHMI in Rats cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure animal_prep Animal Acclimation & Weighing solution_prep NHMI Solution Preparation restraint Animal Restraint solution_prep->restraint injection Subcutaneous Injection restraint->injection monitoring Animal Monitoring (Health & Tumor Growth) injection->monitoring data_collection Data Collection & Analysis monitoring->data_collection

Caption: Workflow for NHMI subcutaneous injection in rats.

Signaling Pathway of N-Nitrosoheptamethyleneimine Carcinogenesis

G Proposed Carcinogenic Mechanism of N-Nitrosoheptamethyleneimine NHMI N-Nitrosoheptamethyleneimine (NHMI) Metabolic_Activation Metabolic Activation (Cytochrome P450 Enzymes) NHMI->Metabolic_Activation Electrophilic_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Electrophilic_Intermediates DNA_Adducts DNA Adduct Formation Electrophilic_Intermediates->DNA_Adducts Mutation Somatic Mutations (e.g., in oncogenes, tumor suppressor genes) DNA_Adducts->Mutation Carcinogenesis Initiation of Carcinogenesis Mutation->Carcinogenesis

Caption: Carcinogenic pathway of NHMI.

References

Method

Application Note: High-Resolution Mass Spectrometry for the Identification of N-Nitrosoheptamethyleneimine

Introduction N-Nitrosoheptamethyleneimine (NSHI) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] The p...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosoheptamethyleneimine (NSHI) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide since their discovery in common medications.[2][3][4] Consequently, highly sensitive and selective analytical methods are required to detect and quantify these impurities at trace levels to ensure patient safety.[2][5] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful technique for this purpose.[2][6][7] Its high mass accuracy and resolution enable the confident identification and quantification of N-nitrosamines, even in complex drug matrices, minimizing the risk of false-positive results.[7][8]

This application note provides a detailed protocol for the identification and quantification of N-Nitrosoheptamethyleneimine in a drug substance using LC-HRMS.

Analytical Challenges and HRMS Solution

The analysis of N-nitrosamines in pharmaceuticals presents several challenges, including the need for very low detection limits (often in the parts-per-billion range), the potential for matrix interference, and the structural diversity of nitrosamine impurities.[1][8] Traditional low-resolution mass spectrometry may struggle to differentiate target analytes from co-eluting matrix components with similar nominal masses.[7]

High-resolution mass spectrometry offers a robust solution to these challenges by providing:

  • High Selectivity: The ability to measure mass-to-charge ratios with high accuracy allows for the confident differentiation of target analytes from isobaric interferences.[7][9]

  • High Sensitivity: Modern HRMS instruments can achieve the low limits of detection (LOD) and quantitation (LOQ) required to meet stringent regulatory limits.[7][8]

  • Retrospective Analysis: Full-scan HRMS data acquisition allows for the retrospective analysis of data for other potential impurities without the need for re-injection.[10]

  • Structural Elucidation: Accurate mass measurements of fragment ions in tandem mass spectrometry (MS/MS) experiments aid in the structural confirmation of identified nitrosamines.[11][12][13]

Experimental Protocol

This protocol describes a general procedure for the analysis of N-Nitrosoheptamethyleneimine in a drug substance. Method validation in the specific drug product matrix is essential.

1. Sample Preparation

The following is a representative sample preparation protocol for a drug substance.

  • Reagents and Materials:

    • N-Nitrosoheptamethyleneimine (NSHI) reference standard

    • N-Nitrosoheptamethyleneimine-d14 (NSHI-d14) or other suitable isotopic internal standard

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • 0.22 µm syringe filters

  • Procedure:

    • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[14]

    • Add 5.0 mL of methanol.[14]

    • Spike with an appropriate amount of internal standard (e.g., NSHI-d14) to a final concentration of approximately 5 ng/mL.

    • Vortex the mixture for 2 minutes or until the sample is fully dissolved.

    • Centrifuge the solution at 4000 rpm for 15 minutes to precipitate any insoluble excipients.[15]

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.[15][16]

2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The following are typical LC-HRMS parameters that can be adapted for NSHI analysis.

  • LC System: A high-performance liquid chromatography (UHPLC) system.[9]

  • Column: A reversed-phase column suitable for polar compounds, such as an Acclaim Polar Advantage II or equivalent (e.g., 150 mm x 2.1 mm, 3 µm).[15]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL[15]

  • HRMS System: A Q-Exactive, Orbitrap Exploris, or equivalent high-resolution mass spectrometer.[9][15]

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[9][15]

  • Resolution: ≥ 60,000 at m/z 200.[6]

  • Scan Range: m/z 50-500

  • Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS2) of the top 5 most intense ions.[6]

  • Targeted Ions for NSHI (C7H14N2O):

    • Monoisotopic Mass: 142.1106 Da

    • Protonated Adduct [M+H]+: 143.1184 Da

3. Data Analysis

  • Identification: The identification of NSHI is based on the accurate mass of the protonated molecule (within a 5 ppm mass tolerance) and its retention time compared to a reference standard. Further confirmation is achieved through the fragmentation pattern obtained from the MS/MS spectrum. A common fragmentation pathway for nitrosamines is the loss of the NO radical (30 Da).[11][12][13]

  • Quantification: Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the reference standards.

Quantitative Data Summary

The following table provides representative performance characteristics for the analysis of N-nitrosamines using LC-HRMS, based on data for similar compounds. Actual performance for NSHI must be determined during method validation.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1.0 ng/mL[9][14]
Limit of Quantitation (LOQ)0.3 - 3.0 ng/mL[8]
Linearity (R²)> 0.995[17]
Recovery80 - 120%[1][17]
Precision (%RSD)< 15%[17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing weigh Weigh 100 mg Drug Substance dissolve Add 5.0 mL Methanol & Internal Standard weigh->dissolve vortex Vortex to Dissolve dissolve->vortex centrifuge Centrifuge at 4000 rpm vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 5 µL into UHPLC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (HESI/APCI) separate->ionize detect HRMS Detection (Full Scan & dd-MS2) ionize->detect identify Identification (Accurate Mass, RT, MS/MS) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Report Results quantify->report

Caption: Experimental workflow for NSHI analysis.

nitrosamine_formation amine Secondary/Tertiary Amine (e.g., Heptamethyleneimine) reaction Nitrosation Reaction amine->reaction nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid, HONO) nitrosating_agent->reaction nshi N-Nitrosoheptamethyleneimine (NSHI) reaction->nshi Formation

Caption: General formation of N-nitrosamines.

References

Application

Application Notes and Protocols for the Development of Validated Analytical Methods for N-Nitrosamine Impurities

Introduction The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory agencies, including the U.S....

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[4][5][6] Consequently, the development and validation of sensitive and selective analytical methods for the detection and quantification of N-nitrosamines at trace levels are of paramount importance for the pharmaceutical industry.[7][8]

This document provides detailed application notes and protocols for the development of validated analytical methods for common N-nitrosamine impurities. It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals. The methodologies covered include state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).

1. Overview of Analytical Workflow

The development and validation of an analytical method for N-nitrosamine impurities typically follow a systematic workflow. This process begins with a risk assessment to identify potential sources of nitrosamine formation and culminates in a validated method suitable for routine analysis.[4]

Nitrosamine_Analysis_Workflow cluster_Phase1 Phase 1: Planning & Development cluster_Phase2 Phase 2: Validation cluster_Phase3 Phase 3: Implementation Risk_Assessment Risk Assessment (ICH M7/FDA Guidance) Identify_Analytes Identify Target Analytes & Limits Risk_Assessment->Identify_Analytes Method_Development Method Development (Technique Selection, Optimization) Identify_Analytes->Method_Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Routine_Testing Routine Testing & Monitoring Method_Validation->Routine_Testing

High-level workflow for nitrosamine analytical method development.

2. Sample Preparation Protocols

Sample preparation is a critical step in the analysis of N-nitrosamines, as it aims to extract the analytes from the complex drug matrix and concentrate them for sensitive detection.[8][9] The choice of the sample preparation technique depends on the physicochemical properties of the nitrosamines and the nature of the drug product.

2.1. Liquid-Liquid Extraction (LLE)

LLE is a common technique for the extraction of nitrosamines from liquid or solid samples.

  • Protocol for LLE:

    • Sample Weighing: Accurately weigh a representative portion of the sample (e.g., 100 mg of powdered tablets) into a centrifuge tube.

    • Solvent Addition: Add a suitable extraction solvent, such as dichloromethane (DCM).[4]

    • Internal Standard: Spike the sample with an appropriate internal standard (e.g., NDMA-d6) to correct for variability.

    • Extraction: Vortex the mixture for a specified time (e.g., 10 minutes) to ensure efficient extraction.

    • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

    • Collection: Carefully collect the organic layer containing the nitrosamines.

    • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable diluent for analysis.

LLE_Workflow start Start weigh Weigh Sample start->weigh add_solvent Add Extraction Solvent & ISTD weigh->add_solvent vortex Vortex to Extract add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Diluent evaporate->reconstitute analyze Analyze by LC-MS/MS or GC-MS/MS reconstitute->analyze

Liquid-Liquid Extraction (LLE) Workflow.

2.2. Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the cleanup and concentration of nitrosamines from complex matrices.

  • Protocol for SPE:

    • Sample Preparation: Dissolve the sample in an appropriate solvent.

    • Cartridge Conditioning: Condition the SPE cartridge (e.g., a strong cation-exchange cartridge) with a suitable solvent (e.g., methanol followed by water).

    • Sample Loading: Load the sample solution onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a solvent that removes interfering substances but retains the nitrosamines.

    • Elution: Elute the nitrosamines from the cartridge using a small volume of an appropriate elution solvent.

    • Analysis: The eluate can be directly injected for analysis or further concentrated if necessary.

SPE_Workflow start Start prepare_sample Prepare Sample Solution start->prepare_sample condition_cartridge Condition SPE Cartridge prepare_sample->condition_cartridge load_sample Load Sample onto Cartridge condition_cartridge->load_sample wash_cartridge Wash Cartridge to Remove Interferences load_sample->wash_cartridge elute_analytes Elute Nitrosamines wash_cartridge->elute_analytes analyze Analyze Eluate elute_analytes->analyze

Solid-Phase Extraction (SPE) Workflow.

2.3. Headspace Gas Chromatography (HS-GC)

Headspace analysis is particularly suitable for volatile nitrosamines in solid or liquid samples.[10]

  • Protocol for HS-GC:

    • Sample Preparation: Accurately weigh the sample into a headspace vial.

    • Solvent Addition: Add a suitable solvent (e.g., dimethyl sulfoxide or water).

    • Vial Sealing: Tightly seal the vial with a crimp cap.

    • Incubation: Incubate the vial at a specific temperature for a set time to allow the volatile nitrosamines to partition into the headspace.

    • Injection: A portion of the headspace gas is automatically injected into the GC-MS system for analysis.

3. Analytical Method Protocols

The choice of the analytical technique is crucial for achieving the required sensitivity and selectivity for nitrosamine analysis.

3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of a broad range of nitrosamines, including non-volatile and thermally labile compounds.[4]

  • Protocol for LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.[4]

      • Mobile Phase B: 0.1% Formic acid in methanol.[11]

      • Gradient: A suitable gradient program to separate the target nitrosamines from the matrix components.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for low-mass nitrosamines.[3]

      • Polarity: Positive ion mode.

      • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and internal standard.

3.2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile nitrosamines.[12]

  • Protocol for GC-MS/MS Analysis:

    • Gas Chromatographic Conditions:

      • Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate.

      • Inlet Temperature: 250 °C.

      • Oven Temperature Program: A programmed temperature ramp to separate the nitrosamines (e.g., 40 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min).

      • Injection Mode: Splitless or liquid injection.

    • Mass Spectrometric Conditions:

      • Ionization Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimized precursor-to-product ion transitions for each target nitrosamine.

3.3. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS provides high mass accuracy and resolution, which is beneficial for the unambiguous identification and quantification of nitrosamines, especially in complex matrices.[11]

  • Protocol for LC-HRMS Analysis:

    • Chromatographic Conditions: Similar to LC-MS/MS.

    • Mass Spectrometric Conditions:

      • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.[11]

      • Resolution: >10,000.[11]

      • Acquisition Mode: Full scan with accurate mass measurement or targeted SIM (Selected Ion Monitoring).

      • Mass Accuracy: < 5 ppm.

4. Method Validation

The developed analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[4]

Validation_Parameters Validation Key Validation Parameters (ICH Q2(R1)) Parameters Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Validation->Parameters

Key parameters for analytical method validation per ICH Q2(R1).

Quantitative Data Summary

The following tables summarize typical performance data for validated analytical methods for N-nitrosamine impurities.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Common Nitrosamines

NitrosamineAnalytical TechniqueLOD (ng/mL)LOQ (ng/mL)Reference
NDMALC-MS/MS0.01 - 0.10.03 - 0.3[13]
NDEALC-MS/MS0.01 - 0.10.03 - 0.3[13]
NDIPALC-MS/MS0.02 - 0.20.06 - 0.6[13]
NEIPALC-MS/MS0.02 - 0.20.06 - 0.6[13]
NDBALC-MS/MS0.03 - 0.30.1 - 1.0[13]
NMBALC-MS/MS0.05 - 0.50.15 - 1.5[13]
NDMAGC-MS/MS0.05 - 0.50.15 - 1.5[12]
NDEAGC-MS/MS0.05 - 0.50.15 - 1.5[12]

Table 2: Typical Accuracy and Precision Data

NitrosamineConcentration LevelAccuracy (% Recovery)Precision (% RSD)Reference
NDMALow, Medium, High85 - 115< 15[9]
NDEALow, Medium, High85 - 115< 15[9]
NDIPALow, Medium, High90 - 110< 10[9]
NEIPALow, Medium, High90 - 110< 10[9]

The development of robust and validated analytical methods is crucial for the control of N-nitrosamine impurities in pharmaceutical products. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to establish reliable methods for the routine analysis of these potentially carcinogenic impurities. The selection of the appropriate sample preparation and analytical technique should be based on a thorough risk assessment and the specific characteristics of the drug product and target nitrosamines. Adherence to regulatory guidelines and proper method validation are essential to ensure patient safety and product quality.

References

Method

Application Notes and Protocols for N-Nitrosoheptamethyleneimine in Scientific Research

Introduction: N-Nitrosoheptamethyleneimine (N-HEP), a cyclic nitrosamine, is a compound of significant interest in toxicological and pharmaceutical research. While not typically employed as an analytical reagent for the...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

N-Nitrosoheptamethyleneimine (N-HEP), a cyclic nitrosamine, is a compound of significant interest in toxicological and pharmaceutical research. While not typically employed as an analytical reagent for the detection of other substances, it is a critical analyte in studies of carcinogenesis and as a potential impurity in pharmaceutical products. Its classification as a probable human carcinogen necessitates highly sensitive and specific analytical methods for its detection and quantification. These application notes provide an overview of the research applications of N-Nitrosoheptamethyleneimine, focusing on its use in carcinogenicity studies and as a target analyte in drug safety assessments.

Section 1: N-Nitrosoheptamethyleneimine in Carcinogenicity Studies

N-Nitrosoheptamethyleneimine has been utilized as a model carcinogen in animal studies to investigate dose-response relationships, mechanisms of carcinogenesis, and the influence of administration routes on tumor development.

Quantitative Data from Carcinogenicity Studies:

The following tables summarize the quantitative data from key studies on the carcinogenic effects of N-Nitrosoheptamethyleneimine in rat models.

Table 1: Dose-Response Relationship of N-Nitrosoheptamethyleneimine in F344 Rats

N-HEP Concentration in Drinking Water (mg/liter)Duration of Treatment (weeks)Tumor Incidence in Upper Gastrointestinal Tract
1.0 - 10013, 25, 50, or 100Approached 100% in most treated groups[1]

In most groups treated with N-nitrosoheptamethyleneimine, the incidence of tumors in the upper gastrointestinal tract was nearly 100%.[1] At higher doses, an inverse relationship was observed between the total dose and the survival time of the rats.[1][2]

Table 2: Influence of Administration Route on Tumor Response to N-Nitrosoheptamethyleneimine in Fischer-344 and Sprague-Dawley Rats

Administration RouteCumulative Dose Range (mg/kg)Primary Tumor Sites
Intragastric5.5 - 1,200Lung (squamous-cell tumors), Nasal cavity, Trachea, Esophagus[3]
Subcutaneous Injection5.5 - 1,200Lungs (alveologenic adenocarcinomas), Upper respiratory and gastrointestinal tracts[3]

Intragastric administration was found to be more effective in producing tumors than subcutaneous injection.[3] Furthermore, the administration of multiple small doses was more efficient at inducing tumors than single large doses.[3]

Experimental Protocol: Carcinogenicity Study of N-Nitrosoheptamethyleneimine in Rats via Drinking Water

This protocol is a generalized representation based on described dose-response studies.[1][2]

Objective: To assess the dose-response relationship of N-Nitrosoheptamethyleneimine carcinogenicity in a rat model.

Materials:

  • N-Nitrosoheptamethyleneimine (>99.0% purity)

  • Inbred F344 rats (male and female, specific pathogen-free)

  • Standard laboratory animal diet

  • Drinking water

  • Animal caging and husbandry equipment

  • Necropsy and histology equipment

Procedure:

  • Animal Acclimation: Acclimate F344 rats to the laboratory environment for a minimum of two weeks.

  • Group Allocation: Randomly assign rats to treatment and control groups (e.g., 20 rats per group).

  • Dosing Solution Preparation: Prepare fresh dosing solutions of N-Nitrosoheptamethyleneimine in drinking water at various concentrations (e.g., 1.0 to 100 mg/liter). The control group receives untreated drinking water.

  • Administration: Provide the prepared drinking water ad libitum to the respective groups for a predetermined duration (e.g., 13, 25, 50, or 100 weeks).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity and tumor development. Record water consumption and body weights regularly.

  • Termination and Necropsy: At the end of the treatment period or when animals become moribund, euthanize the rats. Perform a complete necropsy, and collect all major organs and any visible tumors.

  • Histopathology: Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a microscopic examination to identify and classify tumors.

Experimental Workflow for Carcinogenicity Study

G cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Collection & Analysis acclimation Animal Acclimation grouping Group Allocation acclimation->grouping dosing_prep Dosing Solution Preparation grouping->dosing_prep administration Administration (Drinking Water) dosing_prep->administration monitoring Daily Monitoring administration->monitoring necropsy Necropsy monitoring->necropsy End of Study / Moribund histopathology Histopathology necropsy->histopathology data_analysis Data Analysis histopathology->data_analysis

Caption: Workflow for a typical carcinogenicity study of N-Nitrosoheptamethyleneimine in a rat model.

Section 2: Analysis of N-Nitrosoheptamethyleneimine as a Pharmaceutical Impurity

The presence of N-nitrosamines, including N-Nitrosoheptamethyleneimine, as impurities in pharmaceutical products is a significant safety concern due to their carcinogenic potential.[4][5][6] Regulatory agencies require robust analytical methods for their detection and quantification at trace levels.[4][5]

Analytical Methodologies

Advanced analytical techniques are necessary to achieve the required sensitivity and selectivity for nitrosamine analysis.[4][5] These include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A widely used technique for the quantification of various N-nitrosamine impurities in numerous drug products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): Suitable for the analysis of volatile nitrosamines.[4][7]

Experimental Protocol: Quantification of N-Nitrosoheptamethyleneimine in a Drug Substance by LC-MS/MS

This protocol is a generalized procedure for the trace-level quantification of N-nitrosamine impurities.

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of N-Nitrosoheptamethyleneimine in a drug substance.

Materials:

  • N-Nitrosoheptamethyleneimine reference standard

  • Drug substance to be tested

  • LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)

  • Analytical column suitable for polar compounds

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • High-purity formic acid or ammonium formate

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of N-Nitrosoheptamethyleneimine in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to prepare a series of calibration standards at concentrations relevant to the required detection limits (e.g., parts per billion range).

  • Sample Preparation:

    • Accurately weigh a specific amount of the drug substance.

    • Dissolve the drug substance in a suitable diluent. This may involve sonication or vortexing.

    • The sample may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove matrix components and concentrate the analyte.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Set up an appropriate gradient elution program to achieve chromatographic separation of N-Nitrosoheptamethyleneimine from the drug substance and other impurities.

      • Equilibrate the column with the initial mobile phase conditions.

    • Mass Spectrometric Conditions:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Optimize the multiple reaction monitoring (MRM) transitions for N-Nitrosoheptamethyleneimine (precursor ion > product ion). This involves optimizing the collision energy and other source parameters.

  • Data Acquisition and Analysis:

    • Inject the prepared calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of N-Nitrosoheptamethyleneimine in the sample by comparing its peak area to the calibration curve.

Logical Workflow for Analytical Method Development

G cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis & Quantification standards Prepare Standard Solutions calibration Generate Calibration Curve standards->calibration sample Prepare Sample Solutions sample_analysis Analyze Samples sample->sample_analysis lc_dev LC Method Optimization lc_dev->sample_analysis ms_dev MS/MS Method Optimization (MRM) ms_dev->sample_analysis quantification Quantify Analyte calibration->quantification sample_analysis->quantification

Caption: Logical workflow for the development of an LC-MS/MS method for nitrosamine analysis.

References

Application

Application Notes and Protocols for In Vitro Mutagenicity Assessment of N-Nitrosoheptamethyleneimine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine that, like many N-nitroso compounds, is a potential mutagen and carcinogen. Assessi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine that, like many N-nitroso compounds, is a potential mutagen and carcinogen. Assessing the mutagenic potential of such compounds is a critical step in the safety evaluation of pharmaceuticals, industrial chemicals, and consumer products. This document provides detailed application notes and protocols for three standard in vitro assays used to evaluate the mutagenicity of NHMI: the Bacterial Reverse Mutation Test (Ames Test), the In Vitro Mammalian Chromosomal Aberration Test, and the In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay). These assays are foundational in genetic toxicology and are recommended by regulatory agencies worldwide.

A key characteristic of many N-nitrosamines, including NHMI, is their requirement for metabolic activation to exert their mutagenic effects. Therefore, the protocols provided include procedures with and without an exogenous metabolic activation system (S9 mix).

Data Presentation

Due to the limited availability of publicly accessible quantitative mutagenicity data specifically for N-Nitrosoheptamethyleneimine in the assays described below, the following tables are presented with hypothetical data to illustrate the expected format and type of results. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Hypothetical Results of the Ames Test with N-Nitrosoheptamethyleneimine

Tester StrainConcentration (µ g/plate )Without S9 Mix (Mean Revertants ± SD)With S9 Mix (Mean Revertants ± SD)
TA100 0 (Vehicle Control)120 ± 15125 ± 18
10125 ± 12250 ± 25
50130 ± 18600 ± 55
100115 ± 201200 ± 110
500110 ± 15Toxic
TA1535 0 (Vehicle Control)20 ± 522 ± 6
1022 ± 445 ± 8
5025 ± 6150 ± 20
10021 ± 5350 ± 35
50018 ± 4Toxic

Table 2: Hypothetical Results of the In Vitro Mammalian Chromosomal Aberration Test with N-Nitrosoheptamethyleneimine in CHO-K1 Cells

Treatment ConditionConcentration (µg/mL)Cells with Aberrations (%)Types of Aberrations Observed
Without S9 Mix (4h exposure) 0 (Vehicle Control)2.0-
502.5-
1003.0-
2003.5-
With S9 Mix (4h exposure) 0 (Vehicle Control)2.5-
508.0Chromatid breaks, exchanges
10015.5Chromatid breaks, exchanges
20028.0Chromatid breaks, exchanges

Table 3: Hypothetical Results of the Mouse Lymphoma Assay (L5178Y TK+/-) with N-Nitrosoheptamethyleneimine

Treatment ConditionConcentration (µg/mL)Relative Total Growth (%)Mutant Frequency (x 10⁻⁶)
Without S9 Mix (4h exposure) 0 (Vehicle Control)10060
259565
509070
1008575
With S9 Mix (4h exposure) 0 (Vehicle Control)10065
2580150
5065350
10040700

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

This assay evaluates the ability of a test compound to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli. For N-nitrosamines, enhanced test conditions are often recommended.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA pKM101)

  • N-Nitrosoheptamethyleneimine (NHMI)

  • Vehicle (e.g., DMSO, water)

  • Positive controls:

    • Without S9: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98)

    • With S9: 2-aminoanthracene (for all strains)

  • S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced hamster or rat liver)

  • Cofactor solution (NADP, G6P)

  • Top agar

  • Minimal glucose agar plates

Protocol:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight with shaking at 37°C.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice. For enhanced sensitivity with nitrosamines, a higher concentration of S9 (e.g., 10-30%) from hamster liver is often recommended.

  • Pre-incubation Assay: a. To sterile tubes, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated tests) or phosphate buffer (for non-activated tests), and 0.1 mL of the NHMI solution at various concentrations. b. Include vehicle and positive controls in parallel. c. Incubate the tubes with shaking at 37°C for 20-30 minutes.

  • Plating: a. After incubation, add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates. b. Allow the top agar to solidify.

  • Incubation and Scoring: a. Invert the plates and incubate at 37°C for 48-72 hours. b. Count the number of revertant colonies on each plate. c. A positive result is indicated by a dose-dependent increase in the number of revertants and a count that is at least double the background (for TA98, TA100, and WP2 uvrA) or triple the background (for TA1535 and TA1537).

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO-K1), human peripheral blood lymphocytes)

  • Cell culture medium (e.g., Ham's F12 for CHO-K1)

  • Fetal bovine serum

  • N-Nitrosoheptamethyleneimine (NHMI)

  • Vehicle

  • Positive controls:

    • Without S9: Mitomycin C

    • With S9: Cyclophosphamide

  • S9 mix (as described for the Ames test)

  • Colcemid solution

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

Protocol:

  • Cell Culture: Culture cells to approximately 50% confluency.

  • Treatment: a. Treat the cells with various concentrations of NHMI, vehicle control, and positive controls, both with and without S9 mix. b. For short-term treatment, expose cells for 3-6 hours. For long-term treatment (without S9), expose for approximately 1.5 normal cell cycles.

  • Harvesting: a. After the exposure period, wash the cells and add fresh medium. b. Add Colcemid to the cultures 2-4 hours before harvesting to arrest cells in metaphase. c. Harvest the cells by trypsinization.

  • Slide Preparation: a. Treat the cell pellet with a hypotonic solution to swell the cells. b. Fix the cells with a cold fixative. c. Drop the cell suspension onto clean, cold microscope slides and allow to air dry.

  • Staining and Analysis: a. Stain the slides with Giemsa. b. Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges). c. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA)

This assay detects gene mutations affecting the thymidine kinase (TK) locus in L5178Y TK+/- mouse lymphoma cells.

Materials:

  • L5178Y TK+/- mouse lymphoma cells

  • Cell culture medium (e.g., RPMI 1640)

  • Horse serum

  • N-Nitrosoheptamethyleneimine (NHMI)

  • Vehicle

  • Positive controls:

    • Without S9: Methyl methanesulfonate

    • With S9: Cyclophosphamide

  • S9 mix

  • Trifluorothymidine (TFT) solution

  • 96-well microtiter plates

Protocol:

  • Cell Culture and Treatment: a. Culture L5178Y cells in suspension. b. Treat the cells with various concentrations of NHMI, vehicle, and positive controls for 4 hours, both with and without S9 mix.

  • Expression Period: a. After treatment, wash the cells and culture them for 48 hours to allow for the expression of any TK-deficient phenotype.

  • Plating for Viability and Mutant Selection: a. Plate a low density of cells in 96-well plates without TFT to determine cloning efficiency (viability). b. Plate a higher density of cells in 96-well plates containing TFT to select for TK-deficient mutants.

  • Incubation and Scoring: a. Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days. b. Count the number of colonies in both the viability and mutant selection plates.

  • Calculation of Mutant Frequency: a. Calculate the mutant frequency by dividing the number of mutant colonies by the number of viable cells plated. b. A positive result is indicated by a dose-dependent increase in mutant frequency that exceeds a predefined global evaluation factor.

Visualization of Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BacterialCulture Bacterial Culture Preincubation Pre-incubation (Bacteria + NHMI +/- S9) BacterialCulture->Preincubation S9Mix S9 Mix Preparation S9Mix->Preincubation TestCompound NHMI Dilutions TestCompound->Preincubation Plating Plating on Minimal Agar Preincubation->Plating Incubation Incubation (48-72h) Plating->Incubation ColonyCounting Colony Counting Incubation->ColonyCounting Result Result Interpretation ColonyCounting->Result

Caption: Workflow for the Ames Test.

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Slide Prep cluster_analysis Analysis CellSeeding Seed Mammalian Cells Treatment Treat with NHMI +/- S9 CellSeeding->Treatment Colcemid Add Colcemid Treatment->Colcemid Harvest Harvest Cells Colcemid->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fixation Fixation Hypotonic->Fixation SlidePrep Slide Preparation Fixation->SlidePrep Staining Staining (Giemsa) SlidePrep->Staining Scoring Microscopic Scoring Staining->Scoring Result Data Analysis Scoring->Result MLA_Workflow cluster_treatment Treatment & Expression cluster_selection Selection & Incubation cluster_analysis Analysis CellCulture L5178Y Cell Culture Treatment Treat with NHMI +/- S9 CellCulture->Treatment Expression Expression Period (48h) Treatment->Expression PlatingViability Plate for Viability (-TFT) Expression->PlatingViability PlatingMutants Plate for Mutants (+TFT) Expression->PlatingMutants Incubation Incubation (10-14 days) PlatingViability->Incubation PlatingMutants->Incubation ColonyCount Colony Counting Incubation->ColonyCount CalculateMF Calculate Mutant Frequency ColonyCount->CalculateMF Result Final Evaluation CalculateMF->Result

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in N-Nitrosoheptamethyleneimine Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of N-Nitrosoheptamethyleneimine (NHMI).

Troubleshooting Guides

Issue 1: Poor Recovery and Inconsistent Results for NHMI

Symptoms:

  • Low recovery of NHMI in spiked samples.

  • High variability in quantitative results between replicate injections of the same sample.

  • Inconsistent results across different sample batches.

Possible Causes:

  • Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of NHMI in the mass spectrometer's ion source, leading to a suppressed or enhanced signal.[1][2]

  • Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering matrix components.[3][4]

  • Analyte Degradation: NHMI may be degrading during sample preparation or storage.

Troubleshooting Workflow:

cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Strategies cluster_ms Mass Spectrometry Optimization start Start: Poor Recovery / Inconsistent Results step1 Step 1: Evaluate & Optimize Sample Preparation start->step1 step2 Step 2: Optimize Chromatographic Conditions step1->step2 spe Solid-Phase Extraction (SPE) step1->spe lle Liquid-Liquid Extraction (LLE) step1->lle dilution Sample Dilution step1->dilution step3 Step 3: Implement or Verify Internal Standard Strategy step2->step3 gradient Modify Gradient Profile step2->gradient column Change Stationary Phase (e.g., Biphenyl, PFP) step2->column injection Reduce Injection Volume step2->injection step4 Step 4: Evaluate & Optimize MS Ionization step3->step4 sil_is Use Stable Isotope-Labeled (SIL) IS step3->sil_is coelution Ensure Co-elution of Analyte and IS step3->coelution end_node Resolution: Method Optimized and Validated step4->end_node ionization Switch Ionization Source (e.g., APCI) step4->ionization parameters Optimize Source Parameters step4->parameters

A stepwise approach to troubleshooting matrix effects.

Detailed Troubleshooting Steps:

  • Evaluate and Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Use a suitable SPE sorbent to retain NHMI while washing away interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract NHMI from the sample matrix.

    • Sample Dilution: A simple first step is to dilute the sample to reduce the concentration of matrix components.

  • Optimize Chromatographic Conditions:

    • Modify Gradient Profile: Adjust the mobile phase gradient to improve the separation of NHMI from co-eluting matrix components.

    • Change Stationary Phase: Consider a column with a different stationary phase (e.g., biphenyl or pentafluorophenyl - PFP) to alter selectivity.

    • Reduce Injection Volume: Decreasing the injection volume can lessen the amount of matrix introduced into the system.

  • Implement or Verify Internal Standard Strategy:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NHMI is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.

    • Ensure Co-elution: Verify that the internal standard co-elutes with NHMI.

  • Evaluate and Optimize Mass Spectrometry Ionization:

    • Switch Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for nitrosamines.[2]

    • Optimize Source Parameters: Adjust parameters such as gas flows, temperatures, and voltages to maximize the NHMI signal and minimize interferences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact NHMI analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as NHMI, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analysis.[2]

Q2: What are the common signs that my NHMI analysis is affected by matrix effects?

A2: Common indicators include:

  • Poor reproducibility of the NHMI response between different sample preparations.

  • Inaccurate quantification, with recovery values significantly deviating from 100%.

  • Non-linear calibration curves when using standards prepared in a neat solvent.

  • A significant difference in the peak area of NHMI when comparing a standard in pure solvent to a standard spiked into a blank matrix extract.

Q3: How can I quantitatively assess the extent of matrix effects?

A3: The post-extraction spike method is a widely accepted approach. This involves comparing the peak area of NHMI spiked into a blank matrix extract with the peak area of NHMI at the same concentration in a neat solvent.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for NHMI necessary?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS co-elutes with NHMI and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.

Data Presentation

Table 1: Representative Recovery of NHMI with Different Sample Preparation Techniques

Sample Preparation MethodMean Recovery (%)% RSD (n=6)
Dilute-and-Shoot65.215.8
Liquid-Liquid Extraction (DCM)88.97.2
Solid-Phase Extraction (C18)95.74.5

Note: This data is illustrative and will vary depending on the specific matrix and analytical conditions. Validation is required.

Table 2: Comparison of Ionization Sources for NHMI Analysis in a Complex Matrix

Ionization SourceMatrix Effect (%)Signal-to-Noise (S/N)
Electrospray Ionization (ESI)45 (Suppression)85
Atmospheric Pressure Chemical Ionization (APCI)88 (Slight Suppression)250

Note: This data is illustrative and will vary depending on the specific matrix and analytical conditions. Validation is required.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects for NHMI

Objective: To quantify the degree of ion suppression or enhancement for NHMI in a specific drug product matrix.

Methodology:

  • Prepare Solution A (NHMI in Solvent): Prepare a standard solution of NHMI in the final reconstitution solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 10 ng/mL).

  • Prepare Solution B (NHMI in Spiked Matrix):

    • Take a sample of the drug product known to be free of NHMI (blank matrix).

    • Process this blank matrix sample through the entire sample preparation procedure (e.g., extraction, SPE).

    • After the final evaporation step, reconstitute the residue with Solution A.

  • Prepare Solution C (Blank Matrix):

    • Process the blank matrix sample through the entire sample preparation procedure.

    • Reconstitute the final residue with the pure reconstitution solvent.

  • Analysis:

    • Inject all three solutions into the LC-MS system.

    • Record the peak areas for NHMI.

  • Calculation:

    • Ensure the peak area in Solution C is negligible to confirm the matrix is blank.

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) x 100

Protocol 2: Sample Preparation of a Drug Product for NHMI Analysis using SPE

Objective: To extract and clean up NHMI from a solid dosage form prior to LC-MS analysis.

Methodology:

  • Sample Weighing and Dissolution:

    • Weigh an amount of powdered tablets equivalent to one dose into a centrifuge tube.

    • Add a suitable solvent (e.g., methanol or a buffer) to dissolve the sample.

    • Vortex and sonicate to ensure complete dissolution.

  • Internal Standard Spiking:

    • Spike the sample with a known amount of NHMI stable isotope-labeled internal standard.

  • Centrifugation:

    • Centrifuge the sample to pelletize any insoluble excipients.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing methanol followed by water.

  • Sample Loading:

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution:

    • Elute the retained NHMI and the internal standard from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

start Start: Sample Analysis sample_prep Sample Preparation (e.g., Dissolution, Spiking with IS) start->sample_prep cleanup Sample Cleanup (SPE or LLE) sample_prep->cleanup evap_recon Evaporation & Reconstitution cleanup->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing end_node End: Report Results data_processing->end_node

General workflow for NHMI analysis in drug products.

References

Optimization

Technical Support Center: N-Nitrosoheptamethyleneimine Detection in Drug Products

Welcome to the technical support center for the analysis of N-Nitrosoheptamethyleneimine (NHMI) in pharmaceutical products. This resource provides researchers, scientists, and drug development professionals with comprehe...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosoheptamethyleneimine (NHMI) in pharmaceutical products. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Troubleshooting Guide

Encountering issues during the analysis of N-Nitrosoheptamethyleneimine is common due to the demand for high sensitivity and the complexity of drug matrices. This guide provides solutions to frequently observed problems.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate column chemistry for NHMI. 2. Mobile phase pH is not optimal. 3. Column degradation or contamination.1. Use a column specifically designed for polar compounds or nitrosamine analysis. 2. Adjust the mobile phase pH to ensure NHMI is in a single ionic form. 3. Flush the column with a strong solvent or replace it if necessary.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal ionization in the mass spectrometer source. 2. Inefficient extraction of NHMI from the sample matrix. 3. Ion suppression due to matrix effects.[1]1. Optimize ionization source parameters (e.g., temperature, gas flow). Consider using Atmospheric Pressure Chemical Ionization (APCI) for better sensitivity with some nitrosamines.[2] 2. Evaluate different sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to improve recovery.[1][3] 3. Dilute the sample, use a more effective cleanup method, or employ an internal standard to compensate for matrix effects.
Inconsistent or Non-Reproducible Results 1. Variability in manual sample preparation steps. 2. Instability of NHMI in the sample or standard solutions. 3. Fluctuation in instrument performance.1. Automate sample preparation where possible to ensure consistency.[4] 2. Protect samples and standards from light and store them at appropriate temperatures. Use freshly prepared solutions.[4] 3. Perform regular system suitability tests and calibrations to monitor and maintain instrument performance.
High Background Noise or Interferences 1. Contamination from solvents, reagents, or glassware. 2. Co-elution of matrix components with NHMI. 3. Carryover from previous injections.1. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Optimize the chromatographic gradient to better separate NHMI from interfering peaks. 3. Implement a robust needle and injection port washing procedure between samples.
False Positive Results 1. In-situ formation of NHMI during sample preparation or analysis. 2. Misidentification of an interfering peak as NHMI.1. Avoid high temperatures and acidic conditions during sample workup. Add an antioxidant or a nitrosation inhibitor if necessary. 2. Use high-resolution mass spectrometry (HRMS) for more confident identification or a second, different chromatographic method for confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for N-Nitrosoheptamethyleneimine in drug products?

A1: Regulatory agencies like the FDA and EMA have set strict acceptable intake (AI) limits for nitrosamine impurities, often in the range of 18–96 ng/day.[1] It is crucial to consult the latest guidance documents from relevant authorities for specific AI limits for N-Nitrosoheptamethyleneimine.[5][6][7]

Q2: Which analytical technique is most suitable for detecting N-Nitrosoheptamethyleneimine at trace levels?

A2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) are the preferred techniques due to their high sensitivity and selectivity, which are necessary to meet the low regulatory limits.[2][8][9]

Q3: How can I minimize the risk of artificial N-Nitrosoheptamethyleneimine formation during my analysis?

A3: To prevent the artificial formation of nitrosamines, it is important to control the pH of your sample and avoid excessive heat.[1] The pH should be kept neutral to slightly acidic.[1] Protecting samples from light is also recommended as nitrosamines can be light-sensitive.[4]

Q4: What is the role of an internal standard in N-Nitrosoheptamethyleneimine analysis?

A4: An isotopically labeled internal standard, such as N-Nitrosoheptamethyleneimine-d14, is highly recommended. It helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q5: What are the critical aspects of sample preparation for N-Nitrosoheptamethyleneimine analysis?

A5: Effective sample preparation is crucial for accurate analysis.[1][3] Key considerations include the choice of extraction technique (e.g., LLE, SPE), solvent selection, and pH control to ensure the stability and efficient recovery of N-Nitrosoheptamethyleneimine from the drug product matrix.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of N-Nitrosoheptamethyleneimine from a simple drug matrix.

  • Sample Weighing: Accurately weigh approximately 100 mg of the homogenized drug product into a clean centrifuge tube.

  • Dissolution: Add 1.0 mL of a suitable solvent (e.g., 1% formic acid in water) to dissolve the sample. Vortex for 1 minute.

  • Internal Standard Spiking: Add a known amount of isotopically labeled internal standard solution.

  • Extraction: Add 2.0 mL of dichloromethane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the organic (bottom) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Analysis by LC-MS/MS

This is a general LC-MS/MS method that can be optimized for your specific instrument and application.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI) in Positive Mode or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Transitions Monitor at least two specific MRM (Multiple Reaction Monitoring) transitions for both N-Nitrosoheptamethyleneimine and its internal standard.

Visual Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh Drug Product dissolve Dissolve in Solvent start->dissolve spike Spike with Internal Standard dissolve->spike extract Perform LLE/SPE spike->extract concentrate Evaporate & Reconstitute extract->concentrate inject Inject Sample concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Processing & Quantification detect->quantify

Caption: A typical experimental workflow for the analysis of N-Nitrosoheptamethyleneimine.

troubleshooting_logic start Inconsistent Results? check_prep Review Sample Preparation start->check_prep Yes check_instrument Verify Instrument Performance start->check_instrument No, Preparation is Consistent automate_prep Automate Preparation Steps check_prep->automate_prep use_fresh Use Fresh Standards check_prep->use_fresh system_suitability Run System Suitability check_instrument->system_suitability calibrate Recalibrate Instrument check_instrument->calibrate

Caption: A logical diagram for troubleshooting inconsistent analytical results.

References

Troubleshooting

Technical Support Center: Inhibition of N-Nitrosoheptamethyleneimine (NHMI) Formation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at inhibiting the formation of N-Nitrosoheptamethyleneimine (NHMI).

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the formation of N-Nitrosoheptamethyleneimine (NHMI)?

A1: The formation of NHMI requires two primary precursors: a nitrosatable amine, which in this case is heptamethyleneimine, and a nitrosating agent. Nitrosating agents are typically formed from nitrite salts (e.g., sodium nitrite) under acidic conditions.

Q2: What is the optimal pH for NHMI formation, and how does pH control inhibit its formation?

A2: The formation of most N-nitrosamines, including NHMI, is highly pH-dependent and is favored in acidic environments, typically in the pH range of 2 to 4.5.[1] Under these conditions, nitrite is converted to nitrous acid (HNO₂), which is a key nitrosating species.[2] Increasing the pH to neutral or alkaline conditions significantly reduces the rate of nitrosation and is a primary strategy for inhibiting NHMI formation.

Q3: Which inhibitors are most effective against N-nitrosamine formation?

A3: Antioxidants are the most well-documented and effective inhibitors of N-nitrosamine formation. These include:

  • Ascorbic Acid (Vitamin C) and its salts (e.g., sodium ascorbate)

  • α-Tocopherol (Vitamin E)

  • Other phenolic compounds such as caffeic acid and ferulic acid

These compounds act as scavengers of nitrosating agents, preventing them from reacting with the amine precursor.[3]

Q4: Can ascorbic acid ever promote nitrosamine formation?

A4: Yes, under specific conditions. In the presence of lipids, ascorbic acid can paradoxically promote the formation of N-nitrosamines.[4] This is thought to occur because nitric oxide (NO), formed by the reaction of ascorbic acid with nitrosating agents in the aqueous phase, can diffuse into the lipid phase and react with oxygen to regenerate nitrosating species.[4] This is a critical consideration for experiments conducted in complex matrices containing both aqueous and lipid phases.

Q5: Are there any non-antioxidant inhibitors for N-nitrosamine formation?

A5: Yes, certain amino acids, such as glycine, lysine, and histidine, have been shown to inhibit nitrosamine formation in solution. They are thought to compete with the target amine for the available nitrosating agents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in NHMI formation between replicate experiments. 1. Inconsistent pH control.2. Fluctuation in reaction temperature.3. Inconsistent mixing of reactants.4. Degradation of stock solutions (amine, nitrite, or inhibitor).1. Use a calibrated pH meter and maintain a constant pH with a suitable buffer system.2. Conduct reactions in a temperature-controlled water bath or incubator.3. Ensure uniform mixing using a vortex or magnetic stirrer.4. Prepare fresh stock solutions before each experiment.
Inhibitor shows lower than expected efficacy. 1. Incorrect inhibitor concentration.2. Degradation of the inhibitor (e.g., oxidation of ascorbic acid).3. Suboptimal reaction pH for inhibitor activity.4. Presence of interfering substances in the reaction matrix (e.g., lipids).1. Verify the concentration of the inhibitor stock solution.2. Prepare fresh inhibitor solutions and protect them from light and air.3. Ensure the pH of the reaction mixture is optimal for the chosen inhibitor.4. Consider the composition of your experimental matrix. If lipids are present, the efficacy of ascorbic acid may be compromised.[4]
False positives or artificially high NHMI levels detected. 1. In-situ formation of NHMI during sample preparation or analysis.2. Contamination of solvents or reagents with nitrites or amines.1. Add a scavenger like ascorbic acid to the sample diluent to quench residual nitrites.2. Maintain a neutral or slightly basic pH during sample preparation and analysis where possible.3. Use high-purity solvents and reagents and run solvent blanks to check for contamination.
Difficulty in quantifying low levels of NHMI by LC-MS/MS. 1. Matrix effects (ion suppression or enhancement).2. Poor chromatographic peak shape.3. Insufficient instrument sensitivity.4. Analyte degradation during analysis (e.g., photolysis).1. Use a stable isotope-labeled internal standard (if available) to compensate for matrix effects.2. Optimize the mobile phase and gradient to improve peak shape.3. Optimize MS parameters, particularly the declustering potential.4. Protect samples from light.

Data on Inhibitor Efficacy

While specific quantitative data for the inhibition of N-Nitrosoheptamethyleneimine is limited in publicly available literature, the following table summarizes the general efficacy of common inhibitors against the formation of other N-nitrosamines, which is expected to be comparable.

Inhibitor Typical Concentration Inhibition Efficacy Notes
Ascorbic Acid~1 wt%>80%Highly effective in aqueous systems. Efficacy can be reduced or reversed in the presence of lipids.[4]
Sodium Ascorbate~1 wt%>80%A salt of ascorbic acid, often used for its higher solubility in certain formulations.
α-Tocopherol~1 wt%>80%A lipid-soluble antioxidant, particularly effective in systems containing a lipid phase.
Caffeic Acid~1 wt%>80%A phenolic antioxidant with demonstrated inhibitory effects.
Ferulic Acid~1 wt%>80%Another phenolic antioxidant that can effectively inhibit nitrosation.

Experimental Protocols

Protocol: In Vitro Inhibition of NHMI Formation

This protocol provides a general method for assessing the efficacy of inhibitors on the formation of NHMI in a controlled in vitro setting.

1. Materials:

  • Heptamethyleneimine

  • Sodium Nitrite (NaNO₂)

  • Inhibitor (e.g., Ascorbic Acid)

  • Citrate-phosphate buffer (for pH control, e.g., pH 3.5)

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • LC-MS/MS system for analysis

2. Preparation of Stock Solutions:

  • Heptamethyleneimine (10 mM): Prepare in deionized water.

  • Sodium Nitrite (40 mM): Prepare fresh in deionized water.

  • Inhibitor (e.g., 100 mM Ascorbic Acid): Prepare fresh in deionized water. Protect from light.

3. Reaction Procedure:

  • Set up a series of amber glass vials.

  • To each vial, add the appropriate volume of citrate-phosphate buffer to achieve the desired final reaction volume (e.g., 1 mL).

  • Add the inhibitor at various concentrations to the respective vials. Include a control vial with no inhibitor.

  • Add heptamethyleneimine to each vial to a final concentration of 1 mM.

  • Initiate the reaction by adding sodium nitrite to each vial to a final concentration of 4 mM.

  • Vortex each vial immediately after adding the nitrite.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding a quenching agent (e.g., a higher concentration of ascorbic acid or by raising the pH).

  • Dilute the samples with the mobile phase for LC-MS/MS analysis.

4. Analysis:

  • Quantify the concentration of NHMI in each sample using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

Visualizations

G General N-Nitrosamine Formation and Inhibition Pathway Amine Secondary Amine (e.g., Heptamethyleneimine) Nitrosamine N-Nitrosamine (e.g., NHMI) Amine->Nitrosamine Nitrite Nitrite (NO₂⁻) NitrosatingAgent Nitrosating Agent (e.g., N₂O₃) Nitrite->NitrosatingAgent + H⁺ Acid Acidic Conditions (H⁺) NitrosatingAgent->Nitrosamine + Amine InactiveProducts Inactive Products NitrosatingAgent->InactiveProducts + Inhibitor Inhibitor Inhibitor (e.g., Ascorbic Acid) Inhibitor->InactiveProducts

Caption: N-Nitrosamine formation and inhibition pathway.

G Experimental Workflow for NHMI Inhibition Assay Start Start PrepareSolutions Prepare Stock Solutions (Amine, Nitrite, Inhibitor, Buffer) Start->PrepareSolutions SetupReaction Set up Reaction Vials (Buffer, Inhibitor, Amine) PrepareSolutions->SetupReaction InitiateReaction Initiate Reaction (Add Nitrite) SetupReaction->InitiateReaction Incubate Incubate (e.g., 37°C, 1-4h) InitiateReaction->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze End End Analyze->End

Caption: Workflow for in vitro NHMI inhibition assay.

Caption: Troubleshooting logic for low inhibitor efficacy.

References

Optimization

Technical Support Center: N-Nitrosoheptamethyleneimine Sample Preparation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sample preparation of N-Nitrosoheptamethyleneimine for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the sample preparation of N-Nitrosoheptamethyleneimine?

A1: The main challenges include ensuring the stability of the analyte, achieving adequate extraction recovery from complex matrices, minimizing matrix effects that can suppress or enhance the analytical signal, and preventing contamination that can lead to inaccurate results. Due to its potential volatility and susceptibility to degradation, careful handling and optimized procedures are crucial.

Q2: Which sample preparation techniques are most suitable for N-Nitrosoheptamethyleneimine?

A2: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed techniques for extracting N-Nitrosoheptamethyleneimine from pharmaceutical and environmental samples.[1] The choice between LLE and SPE depends on the sample matrix, the required level of cleanup, and the desired concentration factor.

Q3: How can I minimize the degradation of N-Nitrosoheptamethyleneimine during sample preparation?

A3: To minimize degradation, it is advisable to work with cooled samples and solvents, protect samples from light by using amber glassware, and avoid strongly acidic or basic conditions if the analyte's stability under these conditions is unknown. It is also recommended to process samples as quickly as possible.

Q4: What are matrix effects and how can they be mitigated for N-Nitrosoheptamethyleneimine analysis?

A4: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification.[2][3][4] To mitigate these effects, one can employ more selective sample preparation techniques like SPE, use matrix-matched calibration standards, or utilize a stable isotope-labeled internal standard of N-Nitrosoheptamethyleneimine.

Q5: What are the recommended storage conditions for samples containing N-Nitrosoheptamethyleneimine?

A5: Samples should be stored at low temperatures, typically between 2-8°C or frozen at -20°C or below, in tightly sealed, amber containers to prevent degradation and volatilization. The stability of N-Nitrosoheptamethyleneimine in a specific matrix and storage conditions should be experimentally verified.

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and pH. For LLE, ensure sufficient mixing and phase separation. For SPE, evaluate different sorbents and elution solvents.
Analyte Degradation Process samples quickly and at low temperatures. Protect from light. Evaluate the pH of the extraction solution for analyte stability.
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent. Ensure the sorbent is not drying out before elution.
Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize adsorption.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent timing, volumes, and mixing for all samples. Automating the sample preparation process can improve reproducibility.
Matrix Effects Use a stable isotope-labeled internal standard to compensate for variability. Employ a more rigorous cleanup method like SPE.
Instrumental Variability Check the performance of the analytical instrument (e.g., injection precision, detector stability).
Sample Inhomogeneity For solid samples, ensure thorough homogenization before taking a subsample for extraction.
Presence of Interfering Peaks
Potential Cause Troubleshooting Steps
Co-extraction of Matrix Components Improve the selectivity of the extraction method. For LLE, perform a back-extraction. For SPE, add a wash step with a solvent that removes interferences but not the analyte.
Contamination Analyze a method blank to identify sources of contamination from solvents, reagents, or labware. Use high-purity solvents and thoroughly clean all equipment.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.

Data Presentation: Performance of Analytical Methods for Nitrosamines

The following tables summarize typical performance data for the analysis of various nitrosamines using GC-MS/MS and LC-MS/MS. This data can be used as a benchmark when developing and validating a method for N-Nitrosoheptamethyleneimine.

Table 1: GC-MS/MS Method Performance for Nitrosamine Analysis

ParameterNDMANDEANDIPANEIPA
LOD (ppm) 0.020.030.020.03
LOQ (ppm) 0.060.090.060.09
Recovery (%) 91.9 - 122.791.9 - 122.791.9 - 122.791.9 - 122.7
Precision (RSD%) < 9.15< 9.15< 9.15< 9.15

Data adapted from a study on nitrosamines in valsartan and may vary for N-Nitrosoheptamethyleneimine and different matrices.[5]

Table 2: LC-MS/MS Method Performance for Nitrosamine Analysis

ParameterNDMANDEANDPANDBA
LOD (ng/L) 0.40.81.22.1
LOQ (ng/L) 1.22.53.86.5
Recovery (%) 68 - 8368 - 8368 - 8368 - 83
Linearity (R²) > 0.99> 0.99> 0.99> 0.99

Data from a study on nitrosamines in water and may vary for N-Nitrosoheptamethyleneimine and different matrices.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for N-Nitrosoheptamethyleneimine in a Drug Product

This protocol is a general procedure and should be optimized and validated for the specific drug product matrix.

  • Sample Preparation: Weigh 500 mg of the homogenized drug product powder into a 15 mL polypropylene centrifuge tube.

  • Dissolution: Add 5 mL of 0.1 M hydrochloric acid and vortex for 2 minutes to dissolve the sample.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of a stable isotope-labeled N-Nitrosoheptamethyleneimine internal standard solution.

  • Extraction: Add 5 mL of dichloromethane, cap the tube, and shake vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) to the desired final volume.

Protocol 2: Solid-Phase Extraction (SPE) for N-Nitrosoheptamethyleneimine in a Water Sample

This protocol is a general procedure and should be optimized and validated for the specific water matrix.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

  • Elution: Elute the N-Nitrosoheptamethyleneimine with 5 mL of a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen and reconstitute with the initial mobile phase to a final volume of 1 mL for analysis.

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation weigh Weigh Drug Product dissolve Dissolve in Acid weigh->dissolve spike Spike Internal Standard dissolve->spike add_dcm Add Dichloromethane spike->add_dcm shake Shake Vigorously add_dcm->shake centrifuge Centrifuge shake->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na2SO4 collect->dry evaporate Evaporate dry->evaporate reconstitute Reconstitute evaporate->reconstitute analysis analysis reconstitute->analysis Inject for LC-MS/MS or GC-MS

Caption: Liquid-Liquid Extraction (LLE) workflow for N-Nitrosoheptamethyleneimine.

experimental_workflow_SPE cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Analysis Prep condition_methanol Condition with Methanol condition_water Condition with Water condition_methanol->condition_water load_sample Load Water Sample condition_water->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge dry_cartridge Dry Cartridge wash_cartridge->dry_cartridge elute Elute Analyte dry_cartridge->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis analysis reconstitute->analysis Inject for LC-MS/MS or GC-MS

Caption: Solid-Phase Extraction (SPE) workflow for N-Nitrosoheptamethyleneimine.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Recovery) check_method Review Sample Prep Method start->check_method check_instrument Verify Instrument Performance start->check_instrument analyze_blank Analyze Method Blank start->analyze_blank optimize_extraction Optimize Extraction (Solvent, pH) check_method->optimize_extraction improve_cleanup Improve Cleanup (e.g., SPE Wash Step) check_method->improve_cleanup check_stability Evaluate Analyte Stability check_method->check_stability use_is Use Stable Isotope Internal Standard check_instrument->use_is If variability is high analyze_blank->improve_cleanup If contamination is found result Problem Resolved optimize_extraction->result improve_cleanup->result use_is->result check_stability->result

References

Troubleshooting

Technical Support Center: Optimization of Chromatographic Conditions for N-Nitrosamine Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chromatographic conditions for the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chromatographic conditions for the separation of N-nitrosamines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of N-nitrosamines.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.- Ensure the mobile phase is sufficiently acidic, for example, by using 0.1% formic acid, to minimize peak tailing.[1]- Consider a different column chemistry, such as a C18 column with different end-capping.[1]- Match the sample solvent to the mobile phase to avoid peak distortion.[2]
Column overload.- Reduce the injection volume or the concentration of the sample.[3]
Low Signal Intensity / Poor Sensitivity Inefficient ionization of N-nitrosamines.- Add a mobile phase additive like 0.1% formic acid to enhance the formation of protonated molecules ([M+H]⁺) in the mass spectrometer's ion source.[4]- For certain N-nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide better ionization and sensitivity compared to Electrospray Ionization (ESI).[1]
Ion suppression from matrix effects.- If using ammonium formate, consider switching to 0.1% formic acid.[4]- Improve chromatographic separation to isolate the analyte from interfering matrix components.[3]- Utilize a diverter valve to direct the Active Pharmaceutical Ingredient (API) peak to waste, preventing it from entering the mass spectrometer.[3][5]
Suboptimal instrument parameters.- Optimize compound-dependent parameters such as collision energy (CE) and declustering potential (DP).[6]
Co-elution of Analytes or Isobaric Interference Insufficient chromatographic resolution.- Modify the chromatographic gradient, mobile phase composition, or select a different stationary phase to improve separation.[3]- High-Resolution Mass Spectrometry (HRMS) can help differentiate between the target analyte and interferences.[3][7]
Presence of structurally similar impurities.- The choice of stationary phase, pH modifier, column temperature, and organic solvents is crucial to prevent co-elution.[1]
Inconsistent Retention Times Inaccurate mobile phase preparation.- Ensure accurate and consistent preparation of the mobile phase with the specified concentration of additives.[4]
HPLC/UHPLC system issues.- Use a well-maintained system to ensure precise gradient delivery.[4]
Appearance of Two Peaks for a Single N-Nitrosamine Presence of rotational isomers (rotamers).- Due to the partial double-bond character of the N-N bond, some N-nitrosamines can exist as two stable rotamers, which may be separated chromatographically.[8][9]- For quantification, the areas of both peaks should be summed.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended stationary phases for N-nitrosamine analysis?

A1: The choice of stationary phase is critical for achieving optimal separation. Commonly used columns include:

  • C18 (Octadecylsilyl): A versatile and widely used reversed-phase column suitable for a broad range of N-nitrosamines.[2]

  • Pentafluorophenyl (PFP): Recommended for its alternative selectivity, especially for separating positional isomers.[2]

  • Biphenyl: This stationary phase can provide better retention for certain N-nitrosamines, like N-nitrosodimethylamine (NDMA), compared to a standard C18 column.[2][6]

Q2: What is the role of formic acid in the mobile phase for N-nitrosamine analysis?

A2: Formic acid is a common mobile phase additive that serves two primary purposes in N-nitrosamine analysis:

  • Improves Ionization Efficiency: It enhances the formation of protonated molecules ([M+H]⁺) in the mass spectrometer's ion source, leading to increased signal intensity for many N-nitrosamines.[4]

  • Enhances Chromatographic Peak Shape: By maintaining a low pH, formic acid helps to suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing.[4] A concentration of 0.1% (v/v) is widely recommended.[4]

Q3: How can I overcome challenges related to the low molecular weight of some N-nitrosamines?

A3: The low molecular weight of certain N-nitrosamines can present challenges due to limited fragmentation opportunities and higher potential for interferences.[6] Instrument optimization is key to overcoming these issues. This includes careful optimization of parameters like collision energy and declustering potential.[6] High-resolution mass spectrometry can also be beneficial in differentiating target analytes from background interferences.[10]

Q4: What are common sample preparation pitfalls to avoid?

A4: Sample preparation is a critical step where errors can be introduced. Key considerations include:

  • Solvent Mismatch: Using a sample diluent that is incompatible with the mobile phase can lead to poor peak shapes.[6] Whenever possible, using water as a diluent is ideal.[6]

  • In-situ Formation of N-nitrosamines: Avoid acidic conditions and high temperatures during sample preparation, as these can promote the formation of N-nitrosamines from precursor molecules.[3][8]

  • Matrix Effects: Complex sample matrices can lead to ion suppression or enhancement.[4] Techniques like solid-phase extraction (SPE) can be employed for sample cleanup.[3]

Experimental Protocols

General LC-MS/MS Method for N-Nitrosamine Analysis

This protocol provides a general starting point and should be optimized for your specific instrument and target analytes.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18, PFP, or Biphenyl, with appropriate dimensions (e.g., 150 x 4.6 mm, 3 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][11]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[4][11]

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile will need to be optimized.

  • Flow Rate: 0.45 mL/min.[11]

  • Column Temperature: 45°C.[11]

  • Injection Volume: 5 µL.[11]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Mode using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1] APCI is often preferred for low-mass N-nitrosamines.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is recommended for high sensitivity and selectivity.[1][5]

  • Source Parameters: Optimize parameters such as gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No ps_check_mp Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) peak_shape->ps_check_mp Yes coelution Co-elution? sensitivity->coelution No sens_check_ionization Optimize Ionization Source (APCI vs. ESI, Additives) sensitivity->sens_check_ionization Yes resolution Resolution Achieved coelution->resolution No coel_check_gradient Modify Gradient Profile coelution->coel_check_gradient Yes ps_check_column Evaluate Column Chemistry (C18, PFP, Biphenyl) ps_check_mp->ps_check_column ps_check_injection Reduce Injection Volume/ Concentration ps_check_column->ps_check_injection ps_check_injection->resolution sens_check_matrix Implement Sample Cleanup (SPE, Diverter Valve) sens_check_ionization->sens_check_matrix sens_check_params Optimize MS Parameters (CE, DP) sens_check_matrix->sens_check_params sens_check_params->resolution coel_check_phase Change Stationary/Mobile Phase coel_check_gradient->coel_check_phase coel_use_hrms Utilize High-Resolution MS coel_check_phase->coel_use_hrms coel_use_hrms->resolution Method_Development_Logic cluster_0 Analyte & Matrix Considerations cluster_1 Chromatographic Parameter Selection cluster_2 MS Detection Optimization cluster_3 Method Validation analyte_props Properties of Target N-Nitrosamines - Polarity - Molecular Weight - Isomers column_selection Column Selection C18 PFP Biphenyl analyte_props->column_selection matrix_complexity Sample Matrix Complexity - API - Excipients - Drug Product Formulation mobile_phase Mobile Phase Optimization Aqueous: 0.1% Formic Acid in Water Organic: Methanol or Acetonitrile matrix_complexity->mobile_phase ionization Ionization Technique APCI ESI column_selection->ionization mobile_phase->ionization detection Detection Mode MRM HRMS ionization->detection validation Validation Parameters - Specificity - Linearity - LOQ/LOD - Accuracy - Precision detection->validation

References

Optimization

Technical Support Center: Minimizing N-Nitrosoheptamethyleneimine (NHMI) Contamination

This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals to detect, control, and minimize N-Nitrosoheptamethyleneim...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals to detect, control, and minimize N-Nitrosoheptamethyleneimine (NHMI) contamination in laboratory settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosoheptamethyleneimine (NHMI) and why is it a concern?

N-Nitrosoheptamethyleneimine is a member of the N-nitrosamine class of compounds. N-nitrosamines are classified as probable human carcinogens and genotoxic impurities by international health and regulatory agencies.[1][2] Their presence in pharmaceuticals, even at trace levels, is a significant safety concern, leading to stringent regulatory scrutiny and product recalls.[2][3][4][5] The primary risk associated with nitrosamines is their potential to cause cancer with long-term exposure.[6][7]

Q2: What are the common sources of NHMI and other nitrosamine contamination in a laboratory setting?

Nitrosamine contamination can arise from various sources throughout the experimental and manufacturing process.[4][5] Identifying the specific source is a critical step in mitigation.

  • Chemical Synthesis: The most common formation route is the reaction of secondary or tertiary amines with nitrosating agents (like nitrites, nitrous acid, or other nitrogen oxides).[4][7] This can occur during the synthesis of active pharmaceutical ingredients (APIs).[4][5]

  • Contaminated Raw Materials: Solvents, reagents, and starting materials may contain residual amines or nitrosating agents that can react to form nitrosamines.[4]

  • Degradation: The degradation of the drug substance or excipients during formulation, processing, or storage can lead to the formation of nitrosamines.[4][5]

  • Manufacturing Equipment & Environment: Inadequate cleaning of equipment can lead to cross-contamination. Furthermore, nitrogen oxides present in the air can act as nitrosating agents.[4]

  • Packaging Materials: Certain rubber and plastic materials, such as stoppers and gaskets, can be a source of nitrosamine contamination through leaching.[4]

Q3: What are the regulatory guidelines for nitrosamine impurities?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in drug products.[1] Key requirements include:

  • Risk Assessment: Manufacturers are required to perform a comprehensive risk assessment to identify the potential for nitrosamine formation in their products.[3][8]

  • Confirmatory Testing: If a risk is identified, confirmatory testing using highly sensitive and validated analytical methods is mandatory.[3][8][9]

  • Acceptable Intake (AI) Limits: Health agencies have set strict acceptable daily intake (AI) limits for various nitrosamines, often in the range of nanograms per day.[1][3] For example, the AI limit for N-nitrosodiethylamine (NDEA) is 26.5 ng/day.[1] For novel nitrosamines without established limits, a default limit of 26.5 ng/day may be recommended.[10]

Section 2: Troubleshooting Guide

Issue 1: NHMI is detected in my final product, but the source is unclear.

If NHMI is detected, a systematic investigation is required. The following workflow can help pinpoint the source of contamination.

G A NHMI Detected in Final Product B Step 1: Review Synthesis Pathway - Check for secondary/tertiary amines - Identify potential nitrosating agents A->B C Step 2: Test Raw Materials - Solvents, Reagents - Starting Materials, Intermediates B->C D Step 3: Analyze API & Excipients Separately C->D E Step 4: Conduct Stability / Stress Studies - Assess degradation pathways D->E F Step 5: Evaluate Packaging - Perform leaching studies on stoppers, containers, etc. E->F G Source Identified F->G Contamination Source Found H Implement Corrective and Preventive Actions (CAPA) G->H

Caption: Workflow for Investigating NHMI Contamination Source.

Issue 2: My analytical method is not sensitive enough to meet regulatory limits.

Achieving the required low limits of detection (LOD) and quantification (LOQ) is a common challenge.[2][11]

  • Optimize Sample Preparation: The goal is to concentrate the analyte and remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly improve sensitivity.[11]

  • Select the Right Analytical Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) are the preferred methods due to their high sensitivity and selectivity.[6][11][12] Traditional HPLC-UV methods are generally not sufficient.[6][12]

  • Enhance Mass Spectrometry Signal:

    • Ionization Source: For small, volatile nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide a better response than Electrospray Ionization (ESI).[12]

    • MRM Transitions: Optimize the Multiple Reaction Monitoring (MRM) transitions for both the target nitrosamine and its isotopically labeled internal standard to ensure maximum signal and specificity.

Issue 3: I am observing carryover or background contamination in my blank samples.

This indicates a contamination issue within the analytical system itself.

  • Injector Contamination: The injector port is a common source of carryover. Develop a robust needle wash protocol using a strong, organic solvent mixture.

  • Column Contamination: Implement a high-organic wash step at the end of each analytical run to elute any strongly retained compounds.

  • Solvent and Reagent Purity: Ensure all solvents, reagents (e.g., formic acid), and water are of the highest purity (e.g., LC-MS grade) and are tested for background nitrosamine levels.

Section 3: Experimental Protocols and Data

Protocol: General LC-MS/MS Method for Nitrosamine Quantification

This protocol provides a general framework for the analysis of NHMI and other nitrosamines in an active pharmaceutical ingredient (API).[12] Method validation is required for each specific API and drug product.[9]

  • Internal Standard Preparation:

    • Prepare a stock solution of an appropriate isotopically labeled internal standard (e.g., NHMI-d14) in methanol.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a centrifuge tube.

    • Add 1.5 mL of a suitable extraction solvent (e.g., 1% formic acid in methanol).[12]

    • Spike with the internal standard solution.

    • Vortex for 2 minutes, then centrifuge at high speed for 10 minutes to pelletize solids.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: Use a C18 column suitable for polar compound retention.

    • Mobile Phase A: 0.1% Formic Acid in Water.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to elute the nitrosamines, and is followed by a column wash and re-equilibration.[12]

    • Ion Source: ESI or APCI in positive ion mode.[12]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Tables

Table 1: Comparison of Analytical Techniques for Nitrosamine Detection

Technique Typical Analytes Common Limit of Quantification (LOQ) Advantages Disadvantages
LC-MS/MS Broad range, including non-volatile and thermally unstable nitrosamines 0.01 - 10 ng/mL High sensitivity and selectivity; suitable for a wide range of compounds.[11][12] Can be affected by matrix effects.[11]
GC-MS/MS Volatile nitrosamines (e.g., NDMA, NDEA) 0.1 - 20 ng/mL Excellent for volatile and semi-volatile compounds; headspace injection minimizes matrix contamination.[11] Not suitable for non-volatile or thermally labile compounds.

| HPLC-UV | General screening | > 1 µg/mL | Widely available, less complex. | Lacks the sensitivity and selectivity required to meet regulatory limits.[12] |

Table 2: Common Sources and Mitigation Strategies for Nitrosamine Contamination

Contamination Source Potential Cause Recommended Mitigation Strategy
API Synthesis Use of sodium nitrite (NaNO₂) or other nitrosating agents in the presence of secondary/tertiary amines.[7] - Modify the synthesis route to avoid these reagents.- Introduce a purification step to remove impurities.
Solvent Contamination Use of recovered or low-purity solvents (e.g., Dimethylformamide - DMF) that may contain amine impurities. - Use high-purity, virgin solvents.- Qualify solvent suppliers and test incoming lots.
Excipient Interaction Excipients containing residual nitrites reacting with the API. - Screen all excipients for nitrite/nitrate content.- Select excipients with low nitrosating potential.

| Degradation | Instability of the drug product leading to the formation of nitrosamines during storage. | - Conduct comprehensive stability studies under various conditions.- Consider adding antioxidants or pH modifiers to the formulation. |

Section 4: Visualizations

Chemical Formation Pathway

The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as protonated nitrous acid (formed from nitrite in acidic conditions).

G cluster_0 Reactants Secondary Amine (R2NH) Secondary Amine (R2NH) Nitrosation Reaction Nitrosation Reaction Secondary Amine (R2NH)->Nitrosation Reaction Nitrosating Agent (e.g., NaNO2 + Acid) Nitrosating Agent (e.g., NaNO2 + Acid) Nitrosating Agent (e.g., NaNO2 + Acid)->Nitrosation Reaction N-Nitrosamine (R2N-N=O) N-Nitrosamine (R2N-N=O) Nitrosation Reaction->N-Nitrosamine (R2N-N=O)

Caption: Generalized Reaction for N-Nitrosamine Formation.

Sample Analysis Workflow

This diagram outlines the typical steps involved from receiving a sample to reporting the final result for NHMI analysis.

G A Sample Receipt & Login B Sample Preparation - Weighing - Spiking with Internal Standard - Extraction A->B C LC-MS/MS Analysis B->C D Data Processing - Integration - Calibration Curve Generation C->D E Data Review & QC Check - Blanks, Standards, QCs meet criteria? D->E F Result Reporting E->F Yes G Out of Specification (OOS) Investigation E->G No

Caption: Standard Workflow for NHMI Sample Analysis.

References

Troubleshooting

Troubleshooting low recovery of N-Nitrosoheptamethyleneimine during extraction

Welcome to the technical support center for N-Nitrosoheptamethyleneimine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosoheptamethyleneimine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction of N-Nitrosoheptamethyleneimine and other nitrosamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for N-Nitrosoheptamethyleneimine during extraction?

A1: Low recovery of N-Nitrosoheptamethyleneimine is a frequent issue that can stem from several factors throughout the analytical workflow. The most common causes include:

  • Suboptimal pH: The pH of the sample matrix is a critical parameter that influences the extraction efficiency of nitrosamines.[1][2][3]

  • Inappropriate Extraction Technique: The choice between methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends heavily on the sample matrix and the specific properties of the analyte.[4][5]

  • Matrix Effects: Complex sample matrices, such as pharmaceutical formulations or biological fluids, can interfere with the extraction process, leading to reduced recovery or ion suppression during analysis.[6][7]

  • Analyte Volatility: N-Nitrosoheptamethyleneimine, like many nitrosamines, can be volatile. Losses may occur during sample concentration steps, such as solvent evaporation.[8]

  • Improper Solvent Selection: The choice of extraction solvent in LLE is crucial for achieving good partitioning of the analyte from the sample matrix.[9][10]

  • Inadequate Phase Separation: In LLE, incomplete separation of the aqueous and organic layers can result in the loss of the analyte.

Q2: How does pH affect the extraction recovery of N-Nitrosoheptamethyleneimine?

A2: The pH of the aqueous sample plays a significant role in the extraction efficiency of nitrosamines. While the formation of some nitrosamines is favored under acidic conditions, adjusting the pH during extraction can enhance recovery. For Liquid-Liquid Extraction (LLE), performing the extraction under both acidic (e.g., pH 2) and basic (e.g., pH 9) conditions has been shown to significantly improve recovery rates compared to extraction at a neutral pH.[1] This is because changes in pH can alter the ionization state of the nitrosamine and other matrix components, thereby affecting the analyte's affinity for the organic solvent.[1] For certain N-nitrosamine precursors, removal by powdered activated carbon was observed to be more effective at higher pH levels in some water matrices, while in others, removal decreased as pH increased, indicating that the effect of pH can be matrix-dependent.[11][12]

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?

A3: The choice between LLE and SPE depends on your specific application, sample matrix, and desired throughput.

  • Liquid-Liquid Extraction (LLE): This is a classic technique that is often used for its simplicity. It can be effective, but may require large volumes of organic solvents and can be prone to emulsion formation with complex matrices.[13] Salting-out LLE (SALLE) is a variation that can improve extraction efficiency for polar nitrosamines from aqueous solutions.[14][15]

  • Solid-Phase Extraction (SPE): SPE is often preferred for its higher selectivity, reduced solvent consumption, and potential for automation.[4][5][16] It is particularly useful for complex matrices as it can provide a cleaner extract, minimizing matrix effects.[5][17] Various sorbents are available, allowing for method optimization based on the analyte and matrix.

Q4: My recovery is still low after optimizing the extraction. What other factors could be at play?

A4: If you have optimized your extraction protocol and are still experiencing low recovery, consider the following:

  • Analyte Adsorption: N-nitrosamines can adsorb to glass and plastic surfaces. Silanizing glassware or using polypropylene tubes may help to mitigate this issue.

  • Photodegradation: Some nitrosamines are susceptible to degradation upon exposure to light.[6] It is advisable to work in a light-protected environment or use amber glassware.

  • In-situ Formation: The presence of residual nitrosating agents and secondary or tertiary amines in the sample could potentially lead to the formation of nitrosamines during sample preparation, although this is a separate issue from the recovery of existing N-Nitrosoheptamethyleneimine.[6][18]

  • Analytical Detection Issues: Low signal in your analytical instrument (e.g., GC-MS or LC-MS) may be misinterpreted as low recovery. This could be due to ion suppression from co-eluting matrix components.[6][7] Using an isotopically labeled internal standard can help to correct for both extraction losses and matrix effects.[16]

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

This guide provides a step-by-step approach to troubleshooting low recovery of N-Nitrosoheptamethyleneimine when using LLE.

Troubleshooting Workflow for Low LLE Recovery

LLE_Troubleshooting Troubleshooting Low LLE Recovery start Start: Low Recovery in LLE check_ph 1. Verify Sample pH Is pH optimized for extraction? start->check_ph adjust_ph Adjust pH Test both acidic (pH 2) and basic (pH 9) conditions. check_ph->adjust_ph No check_solvent 2. Evaluate Extraction Solvent Is Dichloromethane (DCM) or another suitable solvent being used? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Test alternative solvents (e.g., Ethyl Acetate). check_solvent->change_solvent No check_volume 3. Assess Solvent Volume Is the solvent-to-sample ratio adequate? check_solvent->check_volume Yes change_solvent->check_volume increase_volume Increase solvent volume and/or number of extractions. check_volume->increase_volume No check_mixing 4. Review Mixing/Shaking Technique Is it vigorous and long enough? check_volume->check_mixing Yes increase_volume->check_mixing optimize_mixing Increase shaking time or intensity. check_mixing->optimize_mixing No check_salting_out 5. Consider Salting-Out Effect Is salt added to the aqueous phase? check_mixing->check_salting_out Yes optimize_mixing->check_salting_out add_salt Add NaCl or another salt to enhance partitioning. check_salting_out->add_salt No end Recovery Improved check_salting_out->end Yes add_salt->end

Caption: A flowchart for troubleshooting low recovery in Liquid-Liquid Extraction.

Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

This guide outlines steps to diagnose and resolve low recovery issues when using SPE.

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting Troubleshooting Low SPE Recovery start Start: Low Recovery in SPE check_sorbent 1. Sorbent Selection Is the sorbent chemistry appropriate for N-Nitrosoheptamethyleneimine? start->check_sorbent test_sorbents Test alternative sorbents (e.g., Cation-exchange, Coconut charcoal). check_sorbent->test_sorbents No check_conditioning 2. Cartridge Conditioning Was the conditioning step performed correctly? check_sorbent->check_conditioning Yes test_sorbents->check_conditioning re_optimize_conditioning Re-evaluate conditioning solvents and volumes. check_conditioning->re_optimize_conditioning No check_loading 3. Sample Loading Is the flow rate too high? Is the sample pH correct? check_conditioning->check_loading Yes re_optimize_conditioning->check_loading adjust_loading Decrease flow rate and optimize sample pH before loading. check_loading->adjust_loading No check_washing 4. Washing Step Is the wash solvent too strong, causing analyte loss? check_loading->check_washing Yes adjust_loading->check_washing adjust_washing Use a weaker wash solvent to remove interferences without eluting the analyte. check_washing->adjust_washing Yes, analyte loss check_elution 5. Elution Step Is the elution solvent strong enough? Is the volume sufficient? check_washing->check_elution No adjust_washing->check_elution optimize_elution Test stronger elution solvents and/or increase the elution volume. check_elution->optimize_elution No end Recovery Improved check_elution->end Yes optimize_elution->end

Caption: A flowchart for troubleshooting low recovery in Solid-Phase Extraction.

Data Presentation

Table 1: Influence of pH on N-Nitrosamine Recovery using LLE

N-NitrosamineExtraction pHRecovery (%)Reference
Various NAs6~18-84[1]
Various NAs2 and 9~55-170[1]

Table 2: Performance of Different Extraction Techniques for N-Nitrosamines

Extraction TechniqueMatrixAnalyte(s)Recovery (%)Limit of Quantification (LOQ)Reference
Solid-Phase Extraction (SPE)Cough SyrupNDMA, NDEA, etc.90 - 120-[19]
Liquid-Liquid Extraction (LLE)Meat ProductsVarious NAs70 - 1140.50 - 1.24 µg/kg[9]
Automated LLEDrug ProductsNDMA112 (±4)-[20]
HeadspaceDrug ProductsNDMA106 (±8)0.05 ppm[20]
Salting-Out LLEAntibody Drugs13 NAs75.4 - 114.70.5 µg/L[15]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for N-Nitrosamines from Aqueous Matrices

This protocol is a generalized procedure based on common practices described in the literature.[1][9][13] Optimization may be required for specific sample matrices.

  • Sample Preparation:

    • Measure 500 mL of the aqueous sample into a 1 L separatory funnel.

    • If applicable, spike the sample with an appropriate internal standard.

  • pH Adjustment (Acidic Extraction):

    • Adjust the sample pH to 2 using a suitable acid (e.g., HCl).

    • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the organic (bottom) layer into a collection flask.

    • Repeat the extraction with two additional 50 mL portions of DCM, combining the organic extracts.

  • pH Adjustment (Basic Extraction):

    • Adjust the pH of the aqueous sample remaining in the separatory funnel to 9 using a suitable base (e.g., NaOH).

    • Perform the extraction three more times with 50 mL portions of DCM, as described in step 2.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a column of anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator at low temperature to minimize the loss of volatile nitrosamines.

  • Analysis:

    • The final extract is now ready for analysis by GC-MS or LC-MS.

Protocol 2: General Solid-Phase Extraction (SPE) for N-Nitrosamines from Water

This protocol is based on a method using activated coconut charcoal cartridges.[16] It should be adapted and validated for the specific application.

  • Cartridge Conditioning:

    • Sequentially pass the following solvents through the SPE cartridge (e.g., Resprep™ 521):

      • 5 mL Dichloromethane (DCM)

      • 5 mL Methanol

      • 10 mL Reagent Water

  • Sample Loading:

    • Spike a 1000 mL water sample with the internal standard.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.

  • Washing:

    • After loading, rinse the cartridge with 5 mL of reagent water to remove unretained impurities.

  • Drying:

    • Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 10 minutes. This step is crucial to remove residual water before elution with an organic solvent.

  • Elution:

    • Elute the retained nitrosamines from the cartridge with 10 mL of DCM at a flow rate of 5 mL/min.

  • Concentration and Analysis:

    • The eluate can be concentrated if necessary and is then ready for instrumental analysis.

References

Optimization

Technical Support Center: Robust Quantification of N-Nitrosoheptamethyleneimine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust quantification of N-Nitrosoheptame...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust quantification of N-Nitrosoheptamethyleneimine.

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for quantifying N-Nitrosoheptamethyleneimine?

The most common and regulatory-accepted methods for the trace-level quantification of N-nitrosamines, including N-Nitrosoheptamethyleneimine, are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC coupled with tandem mass spectrometry (LC-MS/MS) is often preferred due to its high sensitivity and selectivity, especially for less volatile and thermolabile compounds.[3][4] High-resolution mass spectrometry (HRMS) is also increasingly used to improve specificity and reduce false positives.[1]

2. What are the main challenges in N-Nitrosoheptamethyleneimine quantification?

The primary challenges include:

  • Low Detection Limits: Regulatory agencies require detection and quantification at very low levels (parts-per-billion or ppb), pushing analytical instruments to their limits.[4]

  • Matrix Effects: Complex sample matrices in pharmaceutical products can interfere with the ionization of N-Nitrosoheptamethyleneimine, leading to ion suppression or enhancement and affecting accuracy.[4]

  • Chromatographic Resolution: Achieving baseline separation from other impurities or matrix components that may be isobaric (have the same mass) is critical to prevent inaccurate quantification.[3][4]

  • Sample Preparation: Inefficient extraction and cleanup can lead to low recovery and the introduction of interfering substances.[4][5] There is also a risk of artificial formation or degradation of nitrosamines during sample preparation.[4]

  • Reference Standards: Availability of high-purity reference standards for N-Nitrosoheptamethyleneimine and its isotopically labeled internal standards can be a challenge.[4]

3. Why is an isotopically labeled internal standard recommended for N-Nitrosoheptamethyleneimine analysis?

Using an isotopically labeled internal standard, such as N-Nitrosoheptamethyleneimine-d14, is highly recommended. It compensates for variations in sample preparation, matrix effects, and instrument response. Since the labeled standard behaves chemically almost identically to the analyte, it improves the accuracy and reliability of the quantitative results.[6]

4. What are the typical storage conditions for N-Nitrosoheptamethyleneimine standards?

N-Nitrosoheptamethyleneimine is a light-yellow to yellow solid or liquid. It is recommended to store it in a cool, dark place, at temperatures below 15°C. As with all nitrosamines, it should be handled with care due to its potential carcinogenicity.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of N-Nitrosoheptamethyleneimine.

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Action
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Wash the column with a strong solvent or perform a bake-out (for GC). If the problem persists, replace the column.
Inappropriate Mobile Phase pH (LC) Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Active Sites in the GC Inlet or Column Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization to block active sites.
Secondary Interactions on the Column Ensure the column chemistry is appropriate for the analyte. For LC, consider a column with end-capping.
Issue 2: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Action
Ion Suppression (LC-MS) Dilute the sample to reduce matrix effects. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Modify chromatographic conditions to separate the analyte from co-eluting matrix components.
Inefficient Ionization Optimize the ion source parameters (e.g., temperature, gas flows, voltage). Ensure the mobile phase is compatible with the ionization mode (e.g., ESI, APCI).
Poor Extraction Recovery Optimize the sample preparation procedure, including the choice of extraction solvent and pH.
Instrument Contamination Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations.
Incorrect Mass Spectrometry Parameters Verify the precursor and product ion masses and optimize collision energy for MS/MS transitions.
Issue 3: High Background Noise
Potential Cause Troubleshooting Action
Contaminated Solvents or Reagents Use high-purity, LC-MS or GC-grade solvents and freshly prepared reagents.
Contaminated Syringe or Autosampler Clean the injection syringe and autosampler needle. Run blank injections to confirm cleanliness.
Leaks in the System Check for leaks in the LC or GC flow path.
Bleed from GC Column or Septum Use a low-bleed column and septum. Condition the column according to the manufacturer's instructions.
Issue 4: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Action
Variable Sample Preparation Ensure consistent and precise execution of the sample preparation protocol. Consider automating the sample preparation process.[5]
Instrument Instability Allow the instrument to reach thermal and electronic stability before starting the analysis. Monitor system suitability parameters throughout the run.
Inconsistent Injection Volume Check the autosampler for proper operation and ensure there are no air bubbles in the syringe.
Analyte Instability Prepare samples fresh and analyze them promptly. Protect samples from light and store them at an appropriate temperature.

Quantitative Data Summary

The following tables summarize typical performance data for nitrosamine analysis. Note that specific values for N-Nitrosoheptamethyleneimine may vary depending on the matrix, instrumentation, and method.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis by LC-MS/MS

Nitrosamine LOD (ng/g or ppb) LOQ (ng/g or ppb) Reference
Various Nitrosamines2050[7]
N-nitroso-sertraline-2.5[8]
NMBA0.10 (ng/mL)-[9]
Various Nitrosamines0.4 - 12 (ng/L)-[10]

Table 2: Typical Recovery and Precision Data for Nitrosamine Analysis

Method Recovery (%) Precision (%RSD) Reference
LC-MS/MS80 - 120< 20[7]
LC-HRMS68 - 83-[11]
Automated Sample Prep70 - 130< 20[5]

Experimental Protocols

Protocol 1: Quantification of N-Nitrosoheptamethyleneimine in a Drug Product by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 250 mg of the ground tablet powder into a 15 mL centrifuge tube.

  • Add 250 µL of an internal standard solution (e.g., N-Nitrosoheptamethyleneimine-d14 at 400 ng/mL in methanol).

  • Add 250 µL of methanol.

  • Sonicate for 5 minutes.

  • Add 4.5 mL of deionized water and sonicate for another 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF filter into an LC vial.

2. LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system

  • Column: A C18 reversed-phase column (e.g., Xselect® HSS T3, 150 mm x 3.0 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (20:80 v/v).[7]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for N-Nitrosoheptamethyleneimine and one for the internal standard. These need to be determined by infusing a standard solution.

3. Calibration

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of N-Nitrosoheptamethyleneimine. The concentration range should bracket the expected concentration in the samples.

Protocol 2: General GC-MS Method for Volatile Nitrosamines

While N-Nitrosoheptamethyleneimine is less volatile than smaller nitrosamines, GC-MS can be a viable technique.

1. Sample Preparation (Headspace or Liquid Injection)

  • Headspace: For volatile nitrosamines, headspace sampling is convenient as it requires minimal sample preparation.[5] A sample is heated in a sealed vial, and the vapor phase is injected into the GC.

  • Liquid Injection: For less volatile nitrosamines, a liquid-liquid extraction is typically performed, followed by concentration of the extract before injection.[5]

2. GC-MS Conditions

  • GC System: Gas chromatograph with a temperature-programmable oven and a split/splitless injector.

  • Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the analytes.

  • Injector Temperature: 250 °C

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample add_is Add Internal Standard weigh->add_is extract Extract with Solvent add_is->extract centrifuge Centrifuge & Filter extract->centrifuge inject Inject into LC-MS/MS centrifuge->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS workflow for N-Nitrosoheptamethyleneimine quantification.

Troubleshooting_Logic cluster_symptoms Symptom Identification cluster_causes Potential Causes & Solutions start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity reproducibility Poor Reproducibility? start->reproducibility ps_column Check Column Health & Mobile Phase peak_shape->ps_column Yes ps_overload Dilute Sample peak_shape->ps_overload Yes sen_matrix Improve Sample Cleanup & Dilute Sample sensitivity->sen_matrix Yes sen_source Optimize MS Source sensitivity->sen_source Yes rep_prep Standardize Sample Prep reproducibility->rep_prep Yes rep_instrument Check Instrument Stability reproducibility->rep_instrument Yes

Caption: Troubleshooting logic for common analytical issues.

References

Troubleshooting

Technical Support Center: Prevention and Control of N-Nitrosamine Impurities in Drug Manufacturing

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to prevent and contr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to prevent and control the formation of N-nitrosamine impurities during pharmaceutical manufacturing.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the presence of N-nitrosamine impurities in your drug substance or product.

Question: We have detected an unexpected N-nitrosamine impurity in our product. What are the potential root causes?

Answer:

The formation of N-nitrosamines is a chemical process that requires the presence of a nitrosating agent and a secondary or tertiary amine under specific conditions.[1] The unexpected presence of N-nitrosamines can be traced back to several potential root causes throughout the manufacturing process. A systematic investigation is crucial to pinpoint the source of contamination.

Troubleshooting Workflow:

start N-Nitrosamine Detected raw_materials 1. Raw Material Assessment start->raw_materials process_chem 2. Process Chemistry Review raw_materials->process_chem sub_raw API Starting Materials Excipients Solvents (Fresh & Recovered) Reagents & Catalysts raw_materials->sub_raw equipment 3. Equipment & Facility Evaluation process_chem->equipment sub_process Reaction Conditions (pH, Temp) Nitrosating Agents (e.g., nitrites) Quenching Steps Degradation Pathways process_chem->sub_process storage 4. Stability & Storage Analysis equipment->storage sub_equipment Cross-Contamination Cleaning Validation Shared Equipment equipment->sub_equipment remediation 5. Remediation & Control storage->remediation sub_storage Packaging Materials Storage Conditions Product Degradation storage->sub_storage

Caption: A logical workflow for troubleshooting the source of N-nitrosamine contamination.

Detailed Troubleshooting Steps:

  • Raw Material Assessment:

    • Excipients: Trace levels of nitrites are common in many excipients.[2][3] The risk is higher with excipients used in larger proportions, such as fillers.[3] Request nitrite content data from your suppliers or perform in-house testing.

    • Starting Materials and Intermediates: Scrutinize the synthesis route of your Active Pharmaceutical Ingredient (API) for the presence of secondary or tertiary amine functionalities.

    • Solvents, Reagents, and Catalysts: Both fresh and recovered solvents can be a source of contamination.[4][5] Cross-contamination can occur during transport or storage at the vendor's site.[6][7] Amine-based reagents or catalysts can also introduce risks.

    • Water: Potable water used in manufacturing may contain low levels of nitrites and nitrosamines.[7]

  • Process Chemistry Review:

    • Reaction Conditions: Acidic conditions and elevated temperatures can significantly accelerate the formation of N-nitrosamines.[8]

    • Nitrosating Agents: The presence of nitrite salts, which can form nitrous acid in acidic conditions, is a primary risk factor.[4][7] The use of nitrous acid for quenching residual azides is a known high-risk step.[7]

    • Degradation: The API itself may degrade over time to form amines, which can then react with nitrites.[1]

  • Equipment and Facility Evaluation:

    • Cross-Contamination: If the same equipment is used for different processes, there is a risk of cross-contamination with amines or nitrosating agents.[5]

    • Cleaning Procedures: Inadequate cleaning of reactors and other equipment can leave residues that contribute to nitrosamine formation in subsequent batches.

  • Stability and Storage Analysis:

    • Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can be a source of nitrosating agents that leach into the drug product over time.[1]

    • Storage Conditions: Elevated temperature and humidity during storage can promote the degradation of the API and the formation of nitrosamines.[8][1]

Frequently Asked Questions (FAQs)

1. What are N-nitrosamines and why are they a concern in pharmaceuticals?

N-nitrosamines are a class of chemical compounds with the structure R₂N-N=O. Many N-nitrosamines are classified as probable or possible human carcinogens based on animal studies.[9] Their presence in medications is considered a potential risk to patient safety, and regulatory agencies worldwide have set strict limits on their acceptable daily intake.[2][9]

2. What are the main chemical precursors for N-nitrosamine formation?

The formation of N-nitrosamines typically requires two main precursors:

  • A nitrosatable amine: This can be a secondary or tertiary amine. Quaternary amines can also be a source as they can degrade to form tertiary or secondary amines.[7][10] These amines can be part of the API structure, impurities in raw materials, or reagents used in the manufacturing process.[4][7]

  • A nitrosating agent: The most common nitrosating agents in pharmaceutical manufacturing are nitrites (NO₂⁻), which can be present as impurities in raw materials and excipients. Under acidic conditions, nitrites form nitrous acid (HNO₂), which is a potent nitrosating agent.[7][11]

cluster_0 Precursors cluster_1 Conditions Secondary/Tertiary Amine Secondary/Tertiary Amine N-Nitrosamine Formation N-Nitrosamine Formation Secondary/Tertiary Amine->N-Nitrosamine Formation Nitrosating Agent (e.g., Nitrite) Nitrosating Agent (e.g., Nitrite) Nitrosating Agent (e.g., Nitrite)->N-Nitrosamine Formation Acidic pH\nHigh Temperature Acidic pH High Temperature Acidic pH\nHigh Temperature->N-Nitrosamine Formation   catalyzes

Caption: Key factors leading to the formation of N-nitrosamines.

3. How can we perform a risk assessment for N-nitrosamines in our products?

Regulatory agencies like the FDA and EMA recommend a three-step process for risk assessment:[12]

  • Risk Evaluation: Systematically evaluate the manufacturing processes for both the API and the finished product to identify potential risk factors for N-nitrosamine formation or contamination. This includes a review of raw materials, solvents, synthetic routes, and processing conditions.[13]

  • Confirmatory Testing: If the risk evaluation identifies a potential for N-nitrosamine presence, confirmatory testing of the API and/or finished product should be conducted using sensitive and validated analytical methods.[12]

  • Risk Mitigation: If confirmatory testing reveals the presence of N-nitrosamines above the acceptable intake limit, manufacturers must implement changes to the manufacturing process to reduce or eliminate these impurities and report these changes to the regulatory authorities.

4. What are some effective mitigation strategies to prevent N-nitrosamine formation?

Several strategies can be implemented to mitigate the risk of N-nitrosamine formation:

  • Process Optimization: Modify reaction conditions to avoid those that favor nitrosation, such as highly acidic environments and high temperatures.[2][14]

  • Raw Material Control: Implement stringent quality control of raw materials, including testing for nitrite impurities in excipients and amines in solvents and starting materials.[2] Establish quality agreements with suppliers to ensure the quality of materials.[2]

  • Formulation Redesign: Consider reformulating the drug product with excipients that have lower nitrite content.[2] The addition of antioxidants or pH modifiers (like ascorbic acid or sodium carbonate) can inhibit nitrosamine formation.[2][3]

  • Use of Scavengers: Incorporate nitrite scavengers, such as ascorbic acid or alpha-tocopherol, into the formulation to compete with the nitrosation reaction.[2][3]

5. What are the recommended analytical techniques for detecting N-nitrosamines?

Due to the low levels at which N-nitrosamines are typically present, highly sensitive and specific analytical methods are required. The most commonly used techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method suitable for a wide range of nitrosamines, including non-volatile and thermally unstable compounds.[15][16]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is well-suited for the analysis of volatile nitrosamines.[15]

  • High-Resolution Mass Spectrometry (HRMS): LC-HRMS offers high selectivity and can be used to differentiate nitrosamines from other impurities with similar masses.[17]

Data Presentation

Table 1: Acceptable Intake (AI) Limits for Common N-Nitrosamines

The following table summarizes the acceptable daily intake limits for several common N-nitrosamine impurities as recommended by the FDA.[1][4][17][18][19]

N-Nitrosamine ImpurityAbbreviationAcceptable Intake (AI) Limit (ng/day)
N-NitrosodimethylamineNDMA96.0
N-NitrosodiethylamineNDEA26.5
N-Nitroso-N-methyl-4-aminobutyric acidNMBA96.0
N-NitrosodiisopropylamineNDIPA26.5
N-NitrosoethylisopropylamineNEIPA26.5
N-NitrosodibutylamineNDBA26.5
N-NitrosomethylphenylamineNMPA26.5

Note: These limits are subject to change based on new toxicological data. For Nitrosamine Drug Substance-Related Impurities (NDSRIs), the FDA recommends a risk-based approach to determine the AI limit based on a predicted carcinogenic potency categorization.[18][19]

Table 2: Typical Nitrite Levels in Common Pharmaceutical Excipients

Data on nitrite levels in excipients is crucial for risk assessment. A collaborative industry effort has led to the creation of a database of nitrite levels in common excipients.[3][20][21] The following table provides an overview of typical nitrite concentrations found in various excipient classes.

Excipient ClassExamplesTypical Nitrite Level (µg/g or ppm)Variability
Fillers/Diluents Microcrystalline Cellulose, Lactose, Dibasic Calcium PhosphateLow (often < 1 µg/g)Low to Moderate
Binders Povidone, Hydroxypropyl CelluloseLow to ModerateModerate
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateModerate to HighHigh
Lubricants Magnesium StearateLowLow
Glidants Colloidal Silicon DioxideLowLow

Note: Nitrite levels can vary significantly between different suppliers and even between different batches from the same supplier.[3][20] Therefore, it is recommended to test the specific excipients used in your formulation.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for the Determination of N-Nitrosamines in a Drug Product

This protocol is a general guideline and should be validated for your specific drug product matrix. It is based on methods described in the USP General Chapter <1469>.[16][22][23]

1. Materials and Reagents:

  • Reference standards for the target N-nitrosamines

  • Isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10)

  • LC-MS grade water, methanol, and formic acid

  • Drug product to be tested

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of the isotopically labeled internal standards in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the N-nitrosamine reference standards and a fixed concentration of the internal standard into a suitable diluent (e.g., 1% formic acid in water).

  • Sample Preparation:

    • Accurately weigh a portion of the ground drug product (e.g., 80 mg) into a centrifuge tube.[23]

    • Add a defined volume of diluent (e.g., 1.2 mL of 1% formic acid in water) and the internal standard solution.[23]

    • Vortex the sample for a specified time (e.g., 20 minutes) to extract the nitrosamines.[23]

    • Centrifuge the sample to pellet the excipients (e.g., 10,000 rpm for 10 minutes).[23]

    • Filter the supernatant through a 0.45 µm filter into an LC vial for analysis.[23]

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 or other appropriate stationary phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamines being analyzed.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the amount of each N-nitrosamine in the sample using the calibration curve.

Protocol 2: General GC-MS/MS Method for the Determination of Volatile N-Nitrosamines

This protocol provides a general framework for the analysis of volatile N-nitrosamines and should be validated for your specific application.

1. Materials and Reagents:

  • Reference standards for volatile N-nitrosamines

  • Isotopically labeled internal standards

  • GC-grade dichloromethane or other suitable solvent

  • Sodium hydroxide solution

  • Drug product or API to be tested

2. Standard and Sample Preparation:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the volatile N-nitrosamines and a fixed concentration of the internal standard in dichloromethane.

  • Sample Preparation:

    • Weigh a portion of the ground drug product or API (e.g., 250 mg) into a centrifuge tube.[15]

    • Add a defined volume of sodium hydroxide solution (e.g., 10 mL of 1M NaOH) and vortex.[15]

    • Add a defined volume of dichloromethane (e.g., 2.0 mL) and shake to extract the nitrosamines.[15]

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (dichloromethane) layer to a GC vial for analysis.

3. GC-MS/MS Conditions:

  • GC System: A gas chromatograph with a suitable capillary column (e.g., mid-polar phase).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature program that provides good separation of the target analytes.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in MRM mode.

  • Ionization Source: Electron Ionization (EI).

4. Data Analysis:

  • Generate a calibration curve and quantify the N-nitrosamines in the sample as described for the LC-MS/MS method.

References

Optimization

Reducing analytical variability in N-Nitrosoheptamethyleneimine measurements

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability when measurin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability when measuring N-Nitrosoheptamethyleneimine (NHMI).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of N-Nitrosoheptamethyleneimine?

A1: The most common and regulatory-accepted analytical techniques for the trace-level quantification of N-Nitrosoheptamethyleneimine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required to detect and quantify NHMI at the low levels stipulated by regulatory agencies.[1][2][3]

Q2: What are the primary sources of analytical variability in NHMI measurements?

A2: Analytical variability in NHMI measurements can arise from several sources, including:

  • Sample Preparation: Inefficient extraction, sample contamination, or the in-situ formation of nitrosamines during sample workup can lead to inaccurate results.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of NHMI in the mass spectrometer, leading to erroneous quantification.[5][6][7]

  • Instrumental Factors: Variability in instrument performance, such as fluctuations in the ionization source, detector sensitivity, or chromatographic conditions, can affect the precision and accuracy of the measurements.[8][9]

  • Chromatographic Resolution: Poor separation of NHMI from other components in the sample can lead to inaccurate quantification.[9]

Q3: How can I minimize the in-situ formation of NHMI during sample preparation?

A3: To minimize the risk of artificial NHMI formation during sample preparation, it is crucial to control the reaction conditions. Nitrosation reactions are often catalyzed by acidic conditions and the presence of nitrosating agents like nitrites.[10] Therefore, consider the following preventative measures:

  • Use of cooled conditions during sample extraction and processing.

  • Addition of antioxidants, such as ascorbic acid or sodium ascorbate, to the sample diluent to scavenge any residual nitrosating agents.

  • Maintaining a neutral or slightly basic pH during sample preparation.

Q4: What are the typical acceptance criteria for method validation for NHMI analysis?

A4: Method validation for NHMI should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[11] Key validation parameters and typical acceptance criteria are summarized in the table below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the signal is unequivocally from the target analyte, free from interference.[11]Peak purity, resolution > 2 between adjacent peaks.[11]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy (Recovery) To determine the closeness of the measured value to the true value.80-120% recovery of the spiked amount.
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[11]Signal-to-Noise (S/N) ratio of ~3.[11]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio of ~10.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes in parameters like pH, temperature, or mobile phase composition.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Poor Signal Intensity - Leak in the injection port or septum. - Contaminated or inactive liner. - Incorrect injection parameters. - Column degradation. - Detector malfunction.- Perform a leak check. Replace the septum. - Replace the liner with a new, deactivated liner.[12] - Optimize injection temperature and split/splitless time. - Condition or trim the column. - Check detector settings and perform maintenance.
Peak Tailing - Active sites in the liner or column. - Column contamination. - Inappropriate column temperature.- Use a deactivated liner and a column suitable for amine analysis. - Bake out the column at a high temperature. - Optimize the oven temperature program.
Ghost Peaks - Carryover from a previous injection. - Contamination in the injection port or syringe. - Bleed from the column or septum.- Inject a blank solvent to check for carryover. - Clean the injection port and syringe. - Use a high-quality, low-bleed column and septum.
Retention Time Shifts - Changes in carrier gas flow rate. - Column aging or contamination. - Leaks in the system.- Verify and adjust the carrier gas flow rate. - Trim the column or replace it if necessary. - Perform a thorough leak check of the entire system.
LC-MS/MS Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Ion Suppression or Enhancement - Co-eluting matrix components. - High concentration of non-volatile salts in the mobile phase. - Inefficient ionization in the MS source.- Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] - Use a volatile mobile phase additive like formic acid or ammonium formate. - Optimize MS source parameters (e.g., nebulizer gas, drying gas temperature).[5]
Poor Peak Shape (Fronting or Tailing) - Column overload. - Incompatibility between sample solvent and mobile phase. - Secondary interactions with the stationary phase. - Column void or contamination.- Dilute the sample or reduce the injection volume. - Dissolve the sample in the initial mobile phase. - Use a column with a different stationary phase or adjust mobile phase pH. - Replace the column.
Inconsistent Peak Areas - Inconsistent injection volume. - Sample instability. - Fluctuation in MS source performance.- Check the autosampler for proper operation. - Ensure sample stability by controlling temperature and light exposure. - Clean and tune the MS source.
Split Peaks - Clogged frit or column inlet. - Void at the head of the column. - Sample solvent stronger than the mobile phase.- Back-flush the column or replace the frit. - Replace the column. - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[13]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Drug Product
  • Weigh a portion of the ground drug product equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add 5 mL of a 0.1 M aqueous ammonium chloride solution.

  • Vortex for 1 minute to disperse the sample.

  • Add 5 mL of dichloromethane.

  • Shake vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for nitrosamine analysis using different extraction techniques. While specific data for NHMI is limited, these values for other nitrosamines provide a general expectation of performance.

Extraction TechniqueMatrixNitrosamine(s)Recovery (%)LOQ (ng/mL)Reference
Solid-Phase Extraction (SPE) PharmaceuticalsNDMA, NDEA, NDIPA90 - 1200.02 - 0.1[14]
Liquid-Liquid Extraction (LLE) Drug ProductNDMA, NDEA85 - 1150.1
Direct Injection Drug SubstanceNDMA, NDEA95 - 1050.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement weigh Weigh Sample disperse Disperse in Aqueous Solution weigh->disperse 1 extract Liquid-Liquid Extraction disperse->extract 2 evaporate Evaporate Solvent extract->evaporate 3 reconstitute Reconstitute Residue evaporate->reconstitute 4 inject Inject into GC/LC-MS reconstitute->inject 5 separate Chromatographic Separation inject->separate 6 detect Mass Spectrometric Detection separate->detect 7 quantify Quantification detect->quantify 8

Caption: A typical experimental workflow for the analysis of N-Nitrosoheptamethyleneimine.

troubleshooting_logic cluster_investigation Troubleshooting Pathway start Poor Analytical Result check_prep Review Sample Preparation start->check_prep check_chrom Examine Chromatography start->check_chrom check_ms Inspect MS Performance start->check_ms action_prep Optimize Extraction / Cleanup check_prep->action_prep Issue Identified action_chrom Adjust Mobile Phase / Gradient / Column check_chrom->action_chrom Issue Identified action_ms Tune / Calibrate / Clean MS Source check_ms->action_ms Issue Identified solution Improved Analytical Result action_prep->solution action_chrom->solution action_ms->solution

Caption: A logical workflow for troubleshooting analytical issues in NHMI measurements.

References

Troubleshooting

Enhancing the sensitivity and selectivity of N-Nitrosoheptamethyleneimine detection methods

Welcome to the Technical Support Center for the analysis of N-Nitrosoheptamethyleneimine (NHMI). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on enhancing...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N-Nitrosoheptamethyleneimine (NHMI). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity and selectivity of NHMI detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting N-Nitrosoheptamethyleneimine (NHMI) at trace levels?

A1: The main challenges in detecting NHMI at trace levels include achieving the required low limits of detection (LOD) and quantification (LOQ), ensuring high selectivity to avoid false positives from matrix interferences, and managing analyte stability during sample preparation and analysis.[1][2] Given that nitrosamine impurities are often present at parts-per-billion (ppb) levels, highly sensitive analytical techniques are necessary.[2]

Q2: Which analytical techniques are most suitable for the sensitive and selective detection of NHMI?

A2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard methods for the quantification of all types of nitrosamines due to their high sensitivity and selectivity.[3] These techniques allow for the reliable detection and quantification of trace-level impurities in complex matrices.[4]

Q3: How can I improve the sensitivity of my NHMI analysis?

A3: To enhance sensitivity, consider optimizing sample preparation to concentrate the analyte, selecting the appropriate ionization technique (e.g., APCI may be less prone to matrix effects for some nitrosamines), and fine-tuning mass spectrometer parameters.[5] For LC-MS/MS, using a high-efficiency column can help in transferring analytes to the mass spectrometer in narrow bands, thereby increasing sensitivity.

Q4: What are matrix effects and how can I mitigate them in NHMI analysis?

A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix, leading to ion suppression or enhancement.[6] To mitigate these effects, effective sample cleanup using techniques like Solid-Phase Extraction (SPE) is crucial.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[6]

Troubleshooting Guides

Low Sensitivity / Poor Signal-to-Noise
Potential Cause Recommended Solution
Inefficient sample extraction and cleanupOptimize the extraction solvent and cleanup procedure (e.g., Solid-Phase Extraction) to effectively remove interfering matrix components and concentrate NHMI.
Suboptimal chromatographic conditionsAdjust the mobile phase composition, gradient profile, or column chemistry to improve peak shape and resolution. For GC-MS, ensure the oven temperature program is optimized for NHMI elution.
Inefficient ionizationFor LC-MS/MS, evaluate both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain nitrosamines.[5] Optimize ion source parameters such as temperature and gas flows.
Incorrect mass spectrometer settingsEnsure the precursor and product ions for NHMI are correctly selected and that collision energy and other MS/MS parameters are optimized for maximum signal intensity.
Poor Selectivity / Matrix Interference
Potential Cause Recommended Solution
Co-elution with matrix componentsModify the chromatographic method to better separate NHMI from interfering peaks. Consider using a column with a different stationary phase.
Insufficient sample cleanupImplement a more rigorous sample preparation method, such as a multi-step SPE protocol, to remove a wider range of matrix components.
Inadequate mass resolutionFor complex matrices, High-Resolution Mass Spectrometry (HRMS) can be used to differentiate NHMI from isobaric interferences with high mass accuracy.
Inconsistent or Irreproducible Results
Potential Cause Recommended Solution
Variability in sample preparationAutomate the sample preparation workflow to ensure consistency. Ensure precise and accurate pipetting and weighing at each step.
Analyte degradationNHMI may be susceptible to degradation under certain conditions (e.g., exposure to light or high temperatures). Protect samples from light and keep them cool. Evaluate the stability of NHMI in the chosen solvent and matrix.
Instrument contaminationImplement a rigorous cleaning protocol for the autosampler, injection port, and ion source to prevent carryover from previous samples.

Data Presentation: Performance of Analytical Methods

The following tables summarize typical performance data for the analysis of cyclic nitrosamines using GC-MS/MS and LC-MS/MS. While this data is not specific to NHMI, it provides a benchmark for what can be achieved with these methods.

Table 1: GC-MS/MS Method Performance for Cyclic Nitrosamines

ParameterN-Nitrosopyrrolidine (NPYR)N-Nitrosopiperidine (NPIP)N-Nitrosomorpholine (NMOR)
Limit of Detection (LOD) 1 ng/mL1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 2 ng/mL2 ng/mL2 ng/mL
Recovery (%) 99.15 - 114.6899.15 - 114.6899.15 - 114.68
Precision (RSD %) 3.6 - 5.63.6 - 5.63.6 - 5.6

Data adapted from a study on the simultaneous determination of nine nitrosamine impurities in semi-solid forms. The study did not include NHMI.

Table 2: LC-MS/MS Method Performance for Cyclic Nitrosamines

ParameterN-Nitrosopyrrolidine (NPYR)N-Nitrosopiperidine (NPIP)N-Nitrosomorpholine (NMOR)
Limit of Detection (LOD) 20 ng/g20 ng/g20 ng/g
Limit of Quantification (LOQ) 50 ng/g50 ng/g50 ng/g
Recovery (%) 80 - 12080 - 12080 - 120
Precision (RSD %) < 20< 20< 20

Data adapted from a multi-analyte LC-MS/MS method for the screening and quantification of 12 nitrosamines in sartans. The study did not include NHMI.[7]

Experimental Protocols

The following are generalized experimental protocols for the analysis of cyclic nitrosamines, which can be adapted and validated for the specific analysis of NHMI.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point for the extraction and cleanup of NHMI from a pharmaceutical matrix.

  • Sample Dissolution: Accurately weigh a portion of the sample and dissolve it in an appropriate solvent (e.g., methanol or dichloromethane).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by water.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute the retained NHMI from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

Protocol 2: GC-MS/MS Analysis

This protocol provides a general procedure for the GC-MS/MS analysis of volatile and semi-volatile nitrosamines.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-INNOWAX (60 m × 0.25 mm I.D × 0.25 µm film) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injection Mode: Splitless.

    • Injection Volume: 2 µL.

    • Inlet Temperature: 240 °C.

    • Oven Temperature Program: Initial hold at 40 °C for 1 min, ramp to 170 °C at 5 °C/min, then to 200 °C at 10 °C/min, and hold for 4 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electron Ionization (EI).

    • MS Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for NHMI would need to be determined.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general procedure for the LC-MS/MS analysis of a broad range of nitrosamines.

  • Liquid Chromatograph (LC) Conditions:

    • Column: Xselect® HSS T3 (15 cm × 3 mm i.d., 3.5 μm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (2:8).

    • Gradient: A suitable gradient program should be developed to achieve optimal separation.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: APCI or ESI in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for NHMI would need to be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Weighing & Dissolution spe Solid-Phase Extraction (SPE) sample->spe Loading elute Elution & Reconstitution spe->elute Elution lc_gc LC or GC Separation elute->lc_gc msms MS/MS Detection lc_gc->msms data Data Acquisition & Processing msms->data

Caption: A generalized experimental workflow for the analysis of N-Nitrosoheptamethyleneimine.

formation_pathway amine Heptamethyleneimine (Secondary Amine) nhmi N-Nitrosoheptamethyleneimine (NHMI) amine->nhmi nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid) nitrosating_agent->nhmi

Caption: General formation pathway of N-Nitrosoheptamethyleneimine from its precursor.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Nitrosoheptamethyleneimine and Other Nitrosamines: A Guide for Researchers

This guide provides a detailed comparative analysis of N-Nitrosoheptamethyleneimine (NHMI) and other selected nitrosamines, focusing on their carcinogenic potential, metabolic activation, and analytical detection. The in...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of N-Nitrosoheptamethyleneimine (NHMI) and other selected nitrosamines, focusing on their carcinogenic potential, metabolic activation, and analytical detection. The information is intended for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with these compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for N-Nitrosoheptamethyleneimine and a selection of other cyclic and acyclic nitrosamines. This data is crucial for assessing their relative carcinogenic and mutagenic potency.

Table 1: Comparative Carcinogenic Potency (TD50) of Selected Nitrosamines

The TD50 value represents the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the test animals.[1] A lower TD50 value indicates a higher carcinogenic potency. Data presented here is primarily from studies in rats, a common model for carcinogenicity testing. For N-Nitrosoheptamethyleneimine, data for the structurally similar N-nitrosohexamethyleneimine is used as a surrogate.[2]

NitrosamineStructureAnimal ModelTD50 (mg/kg/day)Target Organs
N-Nitrosoheptamethyleneimine (as N-Nitrosohexamethyleneimine)CyclicRat0.313Esophagus, Nasal Cavity
N-Nitrosodimethylamine (NDMA)AcyclicRat0.096Liver
N-Nitrosodiethylamine (NDEA)AcyclicRat0.0265Liver, Esophagus
N-Nitrosopyrrolidine (NPYR)CyclicRat1.3Liver
N-Nitrosopiperidine (NPIP)CyclicRat0.64Esophagus, Nasal Cavity
N-Nitrosomorpholine (NMOR)CyclicRat0.45Liver
Table 2: Comparative Mutagenicity in the Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3][4] The results are often expressed as the number of revertant colonies per microgram of the tested substance. While specific quantitative data for N-Nitrosoheptamethyleneimine is limited, this table provides a qualitative comparison and quantitative data for other nitrosamines in Salmonella typhimurium strain TA100 with metabolic activation (S9), which is generally the most sensitive condition for nitrosamine detection.[5][6]

NitrosamineMutagenic Potential (Ames Test)Revertants/µg (TA100 +S9)
N-NitrosoheptamethyleneimineExpected to be mutagenicData not readily available
N-Nitrosodimethylamine (NDMA)Mutagenic~2-5
N-Nitrosodiethylamine (NDEA)Mutagenic~10-20
N-Nitrosopyrrolidine (NPYR)Mutagenic~1-3
N-Nitrosopiperidine (NPIP)Mutagenic~5-15
N-Nitrosomorpholine (NMOR)Mutagenic~0.5-2
Table 3: Comparative Metabolic Kinetics of Selected Nitrosamines
NitrosaminePrimary CYP Enzyme(s)Km (µM)Vmax (nmol/min/mg protein)
N-NitrosoheptamethyleneimineNot specifically determinedData not availableData not available
N-Nitrosodimethylamine (NDMA)CYP2E1, CYP2A6~35-50~0.5-3.0
N-Nitrosodiethylamine (NDEA)CYP2E1, CYP2A6~100-200~1.0-5.0
N-Nitrosopyrrolidine (NPYR)CYP2A6, CYP2E1~500-1000Data not readily available
N-Nitrosopiperidine (NPIP)CYP2B1Data not readily availableData not readily available

Experimental Protocols

This section provides detailed methodologies for the analysis of nitrosamines, which can be adapted for N-Nitrosoheptamethyleneimine.

Protocol 1: Analysis of Nitrosamines in a Drug Substance by LC-MS/MS

This protocol is a representative method for the quantitative analysis of nitrosamine impurities in active pharmaceutical ingredients (APIs).[9]

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube. b. Add 5.0 mL of methanol and vortex until the sample is completely dissolved. c. Spike with an appropriate internal standard solution (e.g., d4-NDMA, d8-NDEA). d. Shake the sample for 40 minutes on a mechanical shaker. e. Centrifuge the sample at 4500 rpm for 15 minutes. f. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[9]

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.
  • Column: A suitable C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol.
  • Gradient Elution:
  • 0-2 min: 10% B
  • 2-10 min: 10-90% B
  • 10-12 min: 90% B
  • 12-12.1 min: 90-10% B
  • 12.1-15 min: 10% B
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each nitrosamine should be optimized.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the analysis of nitrosamines.

Nitrosamine_Metabolic_Activation cluster_0 Cellular Environment Nitrosamine N-Nitrosamine (e.g., NHMI) CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP450 Metabolism Alpha_Hydroxylation α-Hydroxylation CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxynitrosamine Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Alkyldiazonium Ion (Electrophile) Unstable_Intermediate->Diazonium_Ion Spontaneous decomposition DNA DNA Diazonium_Ion->DNA Alkylation DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Miscoding during replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of nitrosamines leading to DNA damage and carcinogenesis.

Experimental_Workflow cluster_workflow Analytical Workflow for Nitrosamine Detection Sample Sample (Drug Substance/Product) Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation LC_Separation LC Separation (Reversed-Phase) Preparation->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elute Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Result (Nitrosamine Concentration) Data_Analysis->Result

Caption: A typical experimental workflow for the analysis of nitrosamines by LC-MS/MS.

DNA_Damage_Response cluster_ddr Cellular Response to Nitrosamine-Induced DNA Damage cluster_effectors Effector Pathways DNA_Adduct Nitrosamine-Induced DNA Adducts Sensors Damage Sensors (e.g., MRN Complex) DNA_Adduct->Sensors Recognition Transducers Transducer Kinases (ATM, ATR) Sensors->Transducers Activation Mediators Mediator Proteins (e.g., p53, CHK1/2) Transducers->Mediators Phosphorylation Cascade Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Mediators->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER, HR) Mediators->DNA_Repair Apoptosis Apoptosis Mediators->Apoptosis Cell_Cycle_Arrest->DNA_Repair Allows time for repair Survival Survival DNA_Repair->Survival Successful Repair Mutation Mutation DNA_Repair->Mutation Failed/Erroneous Repair Cell_Death Cell_Death Apoptosis->Cell_Death Elimination of Damaged Cells Cancer Cancer Mutation->Cancer

Caption: The DNA damage response pathway activated by nitrosamine-induced DNA adducts.[10][11][12][13][14]

References

Validation

Cross-validation of N-Nitrosoheptamethyleneimine results between different laboratories

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for the cross-validation of analytical methods for the quantitative determination of N-Nitrosoheptamethyleneimine (NHMI), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantitative determination of N-Nitrosoheptamethyleneimine (NHMI), a potential genotoxic impurity, in pharmaceutical products. Ensuring the reliability and comparability of analytical results across different laboratories is critical for regulatory compliance and patient safety. This document outlines a comparative study structure, presents illustrative data, and details the experimental protocols based on established methods for N-nitrosamine analysis.

Data Presentation: Comparison of Analytical Performance

The following tables summarize hypothetical, yet representative, quantitative data from a cross-validation study involving three distinct laboratories. Each laboratory utilized their in-house validated analytical method for the determination of NHMI in a spiked drug product matrix.

Table 1: Comparison of Method Validation Parameters

ParameterLaboratory A (LC-MS/MS)Laboratory B (GC-MS)Laboratory C (UPLC-MS/MS)Acceptance Criteria
Limit of Quantification (LOQ) 0.05 ng/mL0.10 ng/mL0.03 ng/mLAs low as reasonably practicable
Linearity (R²) 0.99920.99850.9995≥ 0.995
Accuracy (% Recovery) 98.5% - 102.3%95.7% - 104.1%99.1% - 101.5%80% - 120%
Precision (% RSD) < 5%< 8%< 4%≤ 15%

Table 2: Cross-Validation Results for Spiked Samples

Sample IDSpiked Concentration (ng/mL)Laboratory A (ng/mL)Laboratory B (ng/mL)Laboratory C (ng/mL)Inter-Laboratory %RSD
CV-010.150.1480.1550.1512.3%
CV-020.500.4950.5120.5031.7%
CV-031.001.010.981.022.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the methods used in this comparative guide.

1. Sample Preparation (General)

  • Objective: To extract N-Nitrosoheptamethyleneimine from the drug product matrix.

  • Procedure:

    • Weigh and transfer a representative portion of the homogenized drug product into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., Dichloromethane, Methanol).

    • Vortex mix for 5 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • For enhanced cleanup, a solid-phase extraction (SPE) step may be employed.

    • The final extract is then concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.

2. LC-MS/MS Analysis (Laboratory A & C)

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: A time-programmed gradient from 95% A to 95% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for NHMI are monitored for quantification and confirmation.

3. GC-MS Analysis (Laboratory B)

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for NHMI.

Mandatory Visualizations

Cross-Validation Experimental Workflow

G cluster_prep Sample Preparation cluster_labs Inter-Laboratory Analysis cluster_data Data Comparison and Evaluation prep1 Homogenized Drug Product prep2 Spiking with NHMI Standard prep1->prep2 prep3 Distribution to Participating Labs prep2->prep3 labA Laboratory A (LC-MS/MS) prep3->labA labB Laboratory B (GC-MS) prep3->labB labC Laboratory C (UPLC-MS/MS) prep3->labC data1 Data Compilation labA->data1 labB->data1 labC->data1 data2 Statistical Analysis (%RSD, Bias) data1->data2 data3 Assessment of Comparability data2->data3

Caption: A flowchart illustrating the key stages of an inter-laboratory cross-validation study for N-Nitrosoheptamethyleneimine.

N-Nitrosamine Genotoxicity Signaling Pathway

N-Nitrosamines, including NHMI, are known to be genotoxic and carcinogenic through a metabolic activation pathway.

G cluster_activation Metabolic Activation cluster_damage DNA Damage and Mutagenesis nnhmi N-Nitrosoheptamethyleneimine (Procarcinogen) cyp450 Cytochrome P450 Enzymes nnhmi->cyp450 Oxidation intermediate Unstable α-Hydroxy Intermediate cyp450->intermediate diaz Diazonium Ion (Electrophilic Carcinogen) intermediate->diaz dna Cellular DNA diaz->dna Alkylation adducts DNA Adducts dna->adducts mutation Mutations adducts->mutation Miscoding during Replication cancer Cancer Initiation mutation->cancer

Caption: The metabolic activation pathway of N-nitrosamines leading to DNA damage and potential cancer initiation.

Comparative

A Comparative Analysis of the Carcinogenic Potency of N-Nitrosoheptamethyleneimine and NDMA

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the carcinogenic potency of two N-nitroso compounds: N-Nitrosoheptamethyleneimine (NHMI) and N-Nitrosodimethyla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenic potency of two N-nitroso compounds: N-Nitrosoheptamethyleneimine (NHMI) and N-Nitrosodimethylamine (NDMA). The information presented is based on experimental data from peer-reviewed studies and aims to offer an objective overview for risk assessment and research purposes.

Quantitative Comparison of Carcinogenic Potency

The carcinogenic potency of a chemical is often quantified by its TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the test animals that would have remained tumor-free at a zero dose. A lower TD50 value indicates a higher carcinogenic potency.

CompoundAnimal ModelRoute of AdministrationTD50 (mg/kg/day)Reference
N-Nitrosoheptamethyleneimine (NHMI) RatOral0.0378[1]
N-Nitrosodimethylamine (NDMA) RatOral0.096[2][3]

Based on the TD50 values in rats, N-Nitrosoheptamethyleneimine (NHMI) demonstrates a higher carcinogenic potency than N-Nitrosodimethylamine (NDMA), as indicated by its lower TD50 value.

Experimental Protocols

The carcinogenic properties of both NHMI and NDMA have been evaluated in various animal models. The following sections detail the methodologies of key experiments.

N-Nitrosoheptamethyleneimine (NHMI) Carcinogenicity Studies

Oral Administration in Rats:

  • Animal Strain: Fischer-344 and Sprague-Dawley rats have been used in carcinogenicity studies.[4]

  • Administration: NHMI has been administered to rats through their drinking water or by intragastric gavage.[4]

  • Dosing: Cumulative doses have ranged from 5.5 to 1,200 mg/kg.[4]

  • Observed Tumors: Oral administration of NHMI in rats has been shown to induce a high incidence of squamous-cell tumors in the lung, nasal cavity, trachea, and esophagus.[4]

Subcutaneous Administration in Rats:

  • Animal Strain: Fischer-344 and Sprague-Dawley rats.[4]

  • Administration: NHMI was administered via subcutaneous injection.[4]

  • Observed Tumors: This route of administration primarily led to the development of alveologenic adenocarcinomas in the lungs, as well as tumors in the upper respiratory and gastrointestinal tracts.[4]

N-Nitrosodimethylamine (NDMA) Carcinogenicity Studies

Oral Administration in Rats:

  • Animal Strain: Various rat strains have been used in numerous studies.

  • Administration: NDMA is typically administered to rats in their drinking water.[5]

  • Dosing: Long-term oral carcinogenicity studies have been conducted at various dose levels.[5]

  • Observed Tumors: The primary target organ for NDMA-induced carcinogenicity upon oral administration in rats is the liver, with lung and kidney tumors also being reported.[5][6]

Mechanisms of Carcinogenesis and Signaling Pathways

Both NHMI and NDMA are indirect-acting carcinogens, meaning they require metabolic activation to exert their carcinogenic effects. The primary mechanism involves the formation of reactive electrophilic intermediates that can bind to DNA, leading to the formation of DNA adducts, which if not repaired, can result in mutations and the initiation of cancer.

Metabolic Activation and DNA Adduct Formation

The carcinogenic pathway for many N-nitrosamines is initiated by the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation).[7]

For NDMA , this process is well-characterized and is primarily mediated by the cytochrome P450 enzyme, CYP2E1. This metabolic activation leads to the formation of a highly reactive methyldiazonium ion, which is a potent methylating agent that can form various DNA adducts.[7][8]

While the specific enzymes involved in NHMI metabolism are less defined, a similar mechanism of α-hydroxylation is proposed to be the rate-limiting step in its carcinogenesis. This is supported by studies on deuterium-labeled NHMI, which showed a slower rate of tumor induction.

cluster_NDMA NDMA Metabolic Activation cluster_NHMI NHMI Metabolic Activation substance substance enzyme enzyme intermediate intermediate process process outcome outcome NDMA NDMA alpha_hydroxy_NDMA α-hydroxy-NDMA NDMA->alpha_hydroxy_NDMA α-hydroxylation CYP2E1 CYP2E1 CYP2E1->alpha_hydroxy_NDMA methyldiazonium Methyldiazonium ion alpha_hydroxy_NDMA->methyldiazonium Spontaneous decomposition DNA_adducts_NDMA DNA Adducts methyldiazonium->DNA_adducts_NDMA Alkylation DNA_damage_NDMA DNA Damage DNA_adducts_NDMA->DNA_damage_NDMA Cancer_NDMA Cancer DNA_damage_NDMA->Cancer_NDMA NHMI N-Nitrosohepta- methyleneimine alpha_hydroxy_NHMI α-hydroxy-NHMI NHMI->alpha_hydroxy_NHMI α-hydroxylation CYP450 CYP450 enzymes CYP450->alpha_hydroxy_NHMI reactive_intermediate_NHMI Reactive Intermediate alpha_hydroxy_NHMI->reactive_intermediate_NHMI Spontaneous decomposition DNA_adducts_NHMI DNA Adducts reactive_intermediate_NHMI->DNA_adducts_NHMI Alkylation DNA_damage_NHMI DNA Damage DNA_adducts_NHMI->DNA_damage_NHMI Cancer_NHMI Cancer DNA_damage_NHMI->Cancer_NHMI stimulus stimulus process process pathway pathway outcome outcome outcome_neg outcome_neg DNA_adducts NHMI / NDMA DNA Adducts DDR DNA Damage Response (DDR) Activation DNA_adducts->DDR BER Base Excision Repair (BER) DDR->BER NER Nucleotide Excision Repair (NER) DDR->NER cell_cycle_arrest Cell Cycle Arrest DDR->cell_cycle_arrest apoptosis Apoptosis DDR->apoptosis mutations Mutations DDR->mutations Failed or error-prone repair repair Successful DNA Repair BER->repair NER->repair cell_cycle_arrest->repair apoptosis->repair Elimination of damaged cells cancer Cancer mutations->cancer

References

Validation

A Comparative Guide to the In Vitro and In Vivo Toxicity of N-Nitrosoheptamethyleneimine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the in vitro and in vivo toxicological profiles of N-Nitrosoheptamethyleneimine (NHMI), a recognized carcinoge...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo toxicological profiles of N-Nitrosoheptamethyleneimine (NHMI), a recognized carcinogen. The information is intended to support research and development activities by offering a consolidated resource on its toxicity, underlying mechanisms, and relevant experimental methodologies.

In Vivo Toxicity of N-Nitrosoheptamethyleneimine

Animal studies have been instrumental in characterizing the carcinogenic potential of NHMI. These studies have primarily utilized hamster and rat models, demonstrating a clear dose-dependent carcinogenic effect.

Carcinogenicity Studies in Hamsters

Subcutaneous administration of NHMI to European hamsters has been shown to induce a high incidence of tumors, particularly in the respiratory tract. A lifetime study revealed that weekly injections of NHMI at doses relative to the median lethal dose (LD50) resulted in the development of pulmonary and nasal cavity tumors.[1][2]

Table 1: Carcinogenicity of Subcutaneously Injected NHMI in European Hamsters [1][2]

Dose (fraction of LD50)Female Dose (mg/kg body wt)Male Dose (mg/kg body wt)Primary Tumor SitesTumor Types
1/54466Lungs, Nasal CavityAdenocarcinomas, Squamous Cell Carcinomas, Mixed Cell Carcinomas, Papillomas
1/102233Lungs, Nasal CavityAdenocarcinomas, Squamous Cell Carcinomas, Mixed Cell Carcinomas, Papillomas
1/201116.5Lungs, Nasal CavityAdenocarcinomas, Squamous Cell Carcinomas, Mixed Cell Carcinomas, Papillomas

Data summarized from a lifetime study in European hamsters receiving weekly subcutaneous injections.

Carcinogenicity Studies in Rats

Studies in Fischer-344 and Sprague-Dawley rats have demonstrated that the route of administration significantly influences the tumor response to NHMI. Intragastric administration was found to be more effective in inducing tumors compared to subcutaneous injection, with multiple smaller doses being more potent than a single large dose. The primary target organs in rats were the lungs, nasal cavity, trachea, and esophagus.

In Vitro Toxicity of N-Nitrosoheptamethyleneimine

General In Vitro Genotoxicity of N-Nitrosamines

N-nitrosamines are generally not directly mutagenic. They require metabolic activation by cytochrome P450 (CYP) enzymes to exert their genotoxic effects.[3][4] In vitro assays for N-nitrosamines, therefore, often include a metabolic activation system, such as liver S9 fractions from rats or hamsters.

Studies on various N-nitrosamines in cell-based assays have shown that they can induce:

  • DNA single-strand breaks: As demonstrated in primary rat lung and kidney cells for other nitrosamines.

  • Mutations: Detected in bacterial reverse mutation assays (Ames test) and mammalian cell gene mutation assays.[5][6][7]

  • Chromosomal aberrations: Observed as micronucleus formation in mammalian cells.[8][9][10]

Due to the lack of specific data for NHMI, researchers should consider using a battery of in vitro genotoxicity assays with metabolic activation to assess its potential DNA-damaging effects.

Experimental Protocols

In Vivo Carcinogenicity Study in Hamsters (Subcutaneous Administration)

This protocol is based on the methodology described in studies investigating the carcinogenicity of NHMI in European hamsters.[1][2]

  • Animal Model: Male and female European hamsters, 8 weeks old.

  • Test Substance: N-Nitrosoheptamethyleneimine (NHMI) dissolved in a suitable vehicle (e.g., saline).

  • Dose Groups: At least three dose levels based on a fraction of the predetermined LD50, and a vehicle control group.

  • Administration: Subcutaneous injection once weekly for the lifespan of the animals.

  • Observations:

    • Monitor animals daily for clinical signs of toxicity.

    • Record body weight weekly.

    • At the end of the study (or when animals are moribund), perform a complete necropsy.

  • Histopathology:

    • Collect all major organs and any gross lesions.

    • Preserve tissues in 10% neutral buffered formalin.

    • Process tissues for histopathological examination.

    • Microscopically evaluate all tissues, with particular attention to the respiratory tract.

In Vitro Genotoxicity - Ames Test (General Protocol for N-Nitrosamines)

This protocol is a generalized procedure for the bacterial reverse mutation assay, which is commonly used to assess the mutagenic potential of chemicals.[5][6][7]

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat or hamster liver S9 fraction).

  • Test Substance Preparation: Dissolve NHMI in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

  • Assay Procedure (Pre-incubation method):

    • Add the tester strain, test substance solution, and S9 mix (if applicable) to a test tube.

    • Incubate at 37°C with shaking for a defined period (e.g., 20-30 minutes).

    • Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of N-nitrosoheptamethyleneimine toxicity is believed to be similar to that of other N-nitrosamines, involving metabolic activation and subsequent DNA damage. This genotoxic insult can lead to mutations and initiate the process of carcinogenesis.

Metabolic Activation of N-Nitrosoheptamethyleneimine

The proposed metabolic activation pathway for NHMI involves the action of cytochrome P450 enzymes.

G NHMI N-Nitrosoheptamethyleneimine CYP450 Cytochrome P450 (α-hydroxylation) NHMI->CYP450 Metabolism Alpha_hydroxy α-Hydroxynitrosamine (unstable intermediate) CYP450->Alpha_hydroxy Diazonium Alkyldiazonium Ion (reactive electrophile) Alpha_hydroxy->Diazonium Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation of DNA Mutation Mutation DNA_Adducts->Mutation Miscoding during DNA replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Proposed metabolic activation and carcinogenic pathway of N-Nitrosoheptamethyleneimine.

Experimental Workflow for Toxicity Assessment

A typical workflow for assessing the toxicity of a compound like NHMI involves a combination of in silico, in vitro, and in vivo approaches.

G cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies QSAR QSAR Modeling (Predictive Toxicology) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cytotoxicity Guide initial concentration range Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity->Genotoxicity Determine non-cytotoxic concentrations for genotoxicity Acute_Toxicity Acute Toxicity (LD50 Determination) Genotoxicity->Acute_Toxicity Inform potential for in vivo genotoxicity Carcinogenicity Long-term Carcinogenicity (Animal Bioassays) Acute_Toxicity->Carcinogenicity Guide dose selection for long-term studies

References

Comparative

Unveiling the Genotoxic Profile of N-Nitrosoheptamethyleneimine: A Comparative Analysis

For Immediate Release This guide offers a comprehensive evaluation of the genotoxicity of N-Nitrosoheptamethyleneimine (NHMI) in comparison to other well-characterized mutagens. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive evaluation of the genotoxicity of N-Nitrosoheptamethyleneimine (NHMI) in comparison to other well-characterized mutagens. Designed for researchers, scientists, and professionals in drug development, this document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in risk assessment and mechanistic understanding.

Executive Summary

N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine with structural similarities to other known mutagens and carcinogens. Understanding its genotoxic potential is crucial for evaluating its risk to human health. This guide synthesizes available data on NHMI and compares it with benchmark mutagens—Ethyl Methanesulfonate (EMS), Methyl Methanesulfonate (MMS), and the structurally related cyclic nitrosamine, N-Nitrosopiperidine (NPIP). Due to the limited availability of public quantitative genotoxicity data for NHMI, this comparison leverages data from structurally similar nitrosamines to provide a comprehensive assessment.

Comparative Genotoxicity Data

The following tables summarize the quantitative genotoxicity data from key assays for NHMI, its structural analogs, and reference mutagens.

CompoundAmes Test (TA100, Revertants/nmol)Micronucleus Assay (Fold Induction over Control)Comet Assay (% Tail DNA)
N-Nitrosoheptamethyleneimine (NHMI) Data not publicly availableData not publicly availableData not publicly available
N-NitrosohexamethyleneiminePositive (Specific data not available)[1]Positive (Specific data not available)Data not publicly available
N-Nitrosopiperidine (NPIP)Positive (Specific data not available)[2]Induces micronuclei in rat liver[3]Induces DNA damage[4]
Ethyl Methanesulfonate (EMS)~0.1-1.0 (Dose-dependent)Significant increase at 80-160 mg/kg/day in rats[5]Dose-dependent increase
Methyl Methanesulfonate (MMS)~10-100 (Dose-dependent)Significant increase at various doses[6]Induces DNA damage in multiple mouse tissues[7]

Table 2: In Vivo Chromosomal Damage assessed by the Micronucleus Assay. The micronucleus assay detects chromosomal damage. Studies on the related compound N-nitrosopiperidine have shown induction of micronuclei in rat liver cells.[3] In comparison, EMS and MMS are well-documented inducers of micronuclei in vivo.[5][6]

Table 3: DNA Strand Breakage measured by the Comet Assay. The comet assay is a sensitive method for detecting DNA strand breaks. While specific data for NHMI is lacking, other nitrosamines have been shown to induce DNA damage in this assay.[4] MMS, a potent alkylating agent, has been shown to induce DNA damage in various mouse tissues as detected by the CometChip platform.[7]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below to facilitate experimental design and data interpretation.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9][10]

Principle: This assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat or hamster liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

General Protocol:

  • Strain Selection: Use of multiple strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is recommended to detect different types of mutations.

  • Metabolic Activation: For compounds like nitrosamines that require metabolic activation, a liver homogenate (S9 fraction), typically from Aroclor-1254 induced rats or hamsters, is included in the test system.

  • Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and either plated directly on minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus.[3][5][6][11]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a population is an indicator of chromosomal damage.

General Protocol:

  • Animal Model: Typically performed in rodents (mice or rats).

  • Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and negative control group are included.

  • Tissue Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment. For liver-specific genotoxicity, hepatocytes can be isolated.

  • Slide Preparation: The collected cells are processed and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).

  • Scoring: The frequency of micronucleated polychromatic erythrocytes (in bone marrow or peripheral blood) or hepatocytes is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA single- and double-strand breaks, as well as alkali-labile sites.[4][7][12][13][14]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest or from cultured cells.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium bromide) and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail, the tail length, and the tail moment using specialized software.

Signaling Pathways and Experimental Workflows

The genotoxicity of alkylating agents like NHMI is mediated through the formation of DNA adducts, which trigger cellular DNA damage response pathways.

DNA Damage Response Pathway for Alkylating Agents

Alkylating agents, including nitrosamines, introduce alkyl groups onto DNA bases, leading to the formation of various DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately leading to mutations if not repaired. The cell employs a complex network of DNA repair pathways to counteract this damage.

DNA_Damage_Response cluster_exposure Exposure cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome Alkylating Agent (e.g., NHMI) Alkylating Agent (e.g., NHMI) DNA Adducts DNA Adducts Alkylating Agent (e.g., NHMI)->DNA Adducts Metabolic Activation MGMT MGMT (Direct Reversal) DNA Adducts->MGMT BER Base Excision Repair (BER) DNA Adducts->BER MMR Mismatch Repair (MMR) DNA Adducts->MMR During Replication DNA Repair DNA Repair MGMT->DNA Repair BER->DNA Repair Cell Cycle Arrest Cell Cycle Arrest MMR->Cell Cycle Arrest Apoptosis Apoptosis MMR->Apoptosis Mutation Mutation MMR->Mutation If repair fails

Caption: DNA damage response to alkylating agents.

p53 Signaling Pathway in Response to Nitrosamine-Induced DNA Damage

The tumor suppressor protein p53 plays a central role in orchestrating the cellular response to DNA damage.[15][16][17][18][19] Upon activation by DNA damage, p53 can induce cell cycle arrest to allow time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe.

p53_Signaling cluster_outcomes Cellular Outcomes Nitrosamine-induced\nDNA Damage Nitrosamine-induced DNA Damage ATM_ATR ATM/ATR Kinases Nitrosamine-induced\nDNA Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates (activates) MDM2 MDM2 ATM_ATR->MDM2 inhibits p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest transactivates DNARepair DNA Repair p53->DNARepair transactivates Apoptosis Apoptosis (Bax, Puma) p53->Apoptosis transactivates MDM2->p53 promotes degradation Genotoxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_risk Risk Assessment Ames Ames Test (Bacterial Mutagenicity) InVivoMicronucleus In Vivo Micronucleus Assay (Rodent) Ames->InVivoMicronucleus Positive Result InVitroMicronucleus In Vitro Micronucleus Assay (Chromosomal Damage) InVitroMicronucleus->InVivoMicronucleus Positive Result InVitroComet In Vitro Comet Assay (DNA Strand Breaks) InVivoComet In Vivo Comet Assay (Rodent) InVitroComet->InVivoComet Positive Result RiskAssessment Hazard Identification & Quantitative Risk Assessment InVivoMicronucleus->RiskAssessment InVivoComet->RiskAssessment TransgenicRodent Transgenic Rodent Gene Mutation Assay TransgenicRodent->RiskAssessment

References

Validation

Inter-laboratory Comparison for the Analysis of N-Nitrosamines: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The presence of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples is a significant safety concern due to their classifica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the monitoring and control of these impurities.[1][2] This guide provides a comparative overview of analytical methodologies for the quantification of N-nitrosamines, drawing upon data from various inter-laboratory studies and validated methods to assist researchers in selecting appropriate analytical strategies.

Comparative Analysis of Analytical Methods

The accurate detection and quantification of N-nitrosamines at trace levels present considerable analytical challenges.[3] The choice of analytical technique is critical and is often dependent on the specific nitrosamine, the sample matrix, and the required sensitivity. The most commonly employed methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

A collaborative effort involving regulatory bodies such as the US FDA, Health Canada, and several European agencies highlighted that while mass spectrometry-based techniques are capable of quantifying nitrosamines with acceptable accuracy and precision, significant variations can arise from sample preparation.[5]

Table 1: Comparison of Common Analytical Techniques for N-Nitrosamine Analysis

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separates volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass analysis.
Applicability Gold standard for a wide range of nitrosamines, including non-volatile and thermally labile compounds.[6][7]Primarily suitable for volatile and semi-volatile nitrosamines.[3][8]
Sensitivity High sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[6][9]High sensitivity, particularly with headspace techniques for volatile analytes.[2]
Selectivity High selectivity achieved through Multiple Reaction Monitoring (MRM).[7]Good selectivity, though potential for interference from matrix components.[3]
Sample Preparation Requires sample extraction and cleanup (e.g., LLE, SPE) to minimize matrix effects.[10][11]Often coupled with headspace analysis, which requires minimal sample preparation for volatile nitrosamines.[10]
Common Analytes NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA.[8][12]NDMA, NDEA, NDIPA, NEIPA.[2]

NDMA: N-nitrosodimethylamine, NDEA: N-nitrosodiethylamine, NEIPA: N-nitrosoethylisopropylamine, NDIPA: N-nitrosodiisopropylamine, NDBA: N-nitrosodibutylamine, NMBA: N-nitrosomethylaminobutyric acid.

Experimental Protocols

The following sections detail common experimental workflows for the analysis of N-nitrosamines. The selection of an appropriate protocol is crucial for achieving accurate and reproducible results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS is a versatile technique for the analysis of a broad range of N-nitrosamines.[13] The following workflow is a representative example for the analysis of nitrosamines in a drug substance.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Weigh 80 mg of Drug Substance Dilution Add 1188 µL Diluent & 12 µL Internal Standard Sample->Dilution Vortex Vortex at 2500 rpm for 20 min Dilution->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 min Vortex->Centrifuge Filter Filter with 0.45 µm PTFE Filter Centrifuge->Filter LC Liquid Chromatography (Separation) Filter->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Analysis MS->Data

A typical LC-MS/MS workflow for N-nitrosamine analysis.[8]

Detailed Protocol:

  • Standard Preparation : Prepare a stock solution mixture of the target N-nitrosamines (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA) and a separate internal standard solution (e.g., NDMA-d6, NDEA-d10).[8]

  • Sample Preparation :

    • Accurately weigh approximately 80 mg of the drug substance into a 2-mL centrifuge tube.[8]

    • Add 1188 µL of a suitable diluent (e.g., 1% formic acid in water) and 12 µL of the internal standard solution.[8]

    • Vortex the sample for 20 minutes at 2500 rpm.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.[8]

    • Filter the supernatant through a 0.45-µm PTFE filter into an autosampler vial.[8]

  • LC-MS/MS Analysis :

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis

For volatile N-nitrosamines, GC-MS with headspace sampling is a highly effective and efficient method that requires minimal sample preparation.[10]

GCMS_HS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis Sample Place Sample into Headspace Vial Seal Seal Vial Sample->Seal Incubate Incubate at a specified temperature and time Seal->Incubate Inject Automatic Injection of Headspace Gas Incubate->Inject GC Gas Chromatography (Separation) Inject->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Acquisition & Analysis MS->Data

Workflow for volatile N-nitrosamine analysis using Headspace GC-MS.[10]

Detailed Protocol:

  • Sample Preparation :

    • Place a known amount of the sample directly into a headspace vial.

    • Add a suitable solvent and internal standards if necessary.

    • Securely seal the vial with a cap and septum.

  • Headspace GC-MS Analysis :

    • Place the prepared vial into the headspace autosampler.[10]

    • The instrument automatically heats the vial to a specified temperature for a set time to allow volatile nitrosamines to partition into the headspace.[10]

    • A portion of the headspace gas is then automatically injected into the GC-MS for analysis.[10]

N-Nitrosamine Formation and Risk Mitigation

The formation of N-nitrosamines is a chemical process involving a nitrosating agent (like nitrous acid, derived from nitrites) and a secondary or tertiary amine. This reaction can occur during the synthesis of the active pharmaceutical ingredient (API), in the formulation of the drug product, or even during storage.[4][14]

Nitrosamine_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions Amine Secondary or Tertiary Amine Nitrosamine N-Nitrosamine Amine->Nitrosamine Nitrosating_Agent Nitrosating Agent (e.g., Nitrites) Nitrosating_Agent->Nitrosamine Conditions Acidic pH High Temperature Conditions->Nitrosamine

References

Comparative

A Comparative Review of the Toxicological Profiles of N-Nitrosoheptamethyleneimine and N-nitrosodiethylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the toxicological properties of two potent nitrosamine carcinogens: N-Nitrosoheptamethyleneimine (NHM...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological properties of two potent nitrosamine carcinogens: N-Nitrosoheptamethyleneimine (NHMI) and N-nitrosodiethylamine (NDEA). The following sections summarize key quantitative toxicity data, outline detailed experimental methodologies for pivotal studies, and visualize the metabolic pathways and experimental workflows.

Executive Summary

N-Nitrosoheptamethyleneimine (NHMI) and N-nitrosodiethylamine (NDEA) are well-established animal carcinogens that require metabolic activation to exert their toxic effects. While both compounds are potent carcinogens, they exhibit differences in their target organ specificity and, to some extent, their genotoxic potential. NDEA is a well-characterized hepatocarcinogen, also inducing tumors in the respiratory tract, kidney, and upper digestive tract. In contrast, NHMI primarily targets the respiratory and upper gastrointestinal tracts, particularly the esophagus and nasal cavity. This review synthesizes the available experimental data to provide a clear comparison of their toxicological profiles.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative data on the acute toxicity, carcinogenicity, and genotoxicity of NHMI and NDEA.

Table 1: Acute Toxicity in Rats

CompoundRoute of AdministrationLD50 (mg/kg)Reference
N-NitrosoheptamethyleneimineOral283[1]
N-nitrosodiethylamineOral280[2]
N-nitrosodiethylamineSubcutaneous195
N-nitrosodiethylamineIntraperitoneal216
N-nitrosodiethylamineIntravenous280

Table 2: Carcinogenicity in F344 Rats (Drinking Water Administration)

CompoundConcentration in WaterDuration of TreatmentPrimary Target OrgansTumor IncidenceReference
N-Nitrosoheptamethyleneimine 100 mg/L13 weeksEsophagus, Nasal Cavity~100% (Upper GI Tract)[3][4][5]
40 mg/L25 weeksEsophagus, Nasal Cavity~100% (Upper GI Tract)[3][4][5]
16 mg/L50 weeksEsophagus, Nasal CavityHigh[3][4][5]
6 mg/L100 weeksEsophagus, Nasal CavityHigh[3][4][5]
2.5 mg/L100 weeksEsophagus, Nasal CavityModerate[3][4][5]
1.0 mg/L100 weeksEsophagus, Nasal CavityLow[3][4][5]
N-nitrosodiethylamine 113 mg/L17 weeksLiver, EsophagusHigh (Liver & Esophagus)[6]
45 mg/L22 weeksLiver, EsophagusHigh (Liver & Esophagus)[6]
18 mg/L30 weeksEsophagusHigh (Esophagus)[6]
7 mg/L30 weeksEsophagusHigh (Esophagus)[6]
2.8 mg/L30 weeksEsophagusModerate (Esophagus)[6]
1.1 mg/L30 weeksEsophagusLow (Esophagus)[6]
0.45 mg/L104 weeksEsophagus70% (Upper GI Tract)[6]

Table 3: Genotoxicity Profile

CompoundGenotoxicity AssaySystemMetabolic ActivationResultReference
N-Nitrosoheptamethyleneimine Ames TestSalmonella typhimuriumWith S9Positive (presumed)
Micronucleus TestIn vivo (Rodent)N/APositive (presumed)
N-nitrosodiethylamine Ames TestS. typhimurium TA100, TA1535With Hamster Liver S9Positive
Micronucleus TestIn vivo (Mouse)N/APositive
DNA Adduct FormationIn vivo (Rat Liver)N/APositive (O6-ethylguanine)[7]
Unscheduled DNA SynthesisIn vitro (Rat Hepatocytes)N/APositive

Note: Specific quantitative genotoxicity data for NHMI is limited in the publicly available literature. The positive results are presumed based on its classification as a potent carcinogen that requires metabolic activation, similar to other nitrosamines.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

Rodent Carcinogenicity Bioassay (General Protocol)

This protocol is a generalized procedure based on guidelines from the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD) for conducting carcinogenicity studies in rodents.[8][9]

  • Animal Selection and Husbandry:

    • Species and Strain: Fischer 344 or Sprague-Dawley rats are commonly used.

    • Age: Young adult animals (e.g., 6-8 weeks old) are acclimated to laboratory conditions for at least one week before the study begins.

    • Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle. They are typically housed individually or in small groups in polycarbonate cages with appropriate bedding.

    • Diet and Water: A standard certified rodent diet and drinking water are provided ad libitum, unless the test substance is administered in the diet or drinking water.

  • Dose Selection and Administration:

    • Dose Levels: At least three dose levels of the test substance and a concurrent control group are used. The highest dose is typically the maximum tolerated dose (MTD), determined from subchronic toxicity studies.

    • Route of Administration: The route should mimic potential human exposure. For NHMI and NDEA, administration in drinking water is a common method.

    • Preparation of Dosing Solutions: The test substance is dissolved in the drinking water to achieve the target concentrations. The stability and homogeneity of the test substance in the vehicle are confirmed.

  • Study Conduct:

    • Duration: The study duration is typically 24 months for rats.

    • Observations: Animals are observed twice daily for clinical signs of toxicity and mortality. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.

    • Palpation: Animals are palpated for masses at least once a month.

  • Pathology and Data Analysis:

    • Necropsy: A complete necropsy is performed on all animals, including those that die or are euthanized.

    • Histopathology: A comprehensive set of tissues is collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

    • Statistical Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test). The time to tumor onset is also analyzed.

Bacterial Reverse Mutation Assay (Ames Test) for Nitrosamines

This protocol is based on the OECD 471 guideline and enhanced recommendations for testing nitrosamines.[10][11][12]

  • Bacterial Strains:

    • Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are used to detect different types of mutations.

  • Metabolic Activation System (S9 Mix):

    • A post-mitochondrial fraction (S9) from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone is used. For nitrosamines, a higher concentration of S9 (e.g., 10-30%) is often recommended.

  • Test Procedure (Pre-incubation Method):

    • The test substance, the bacterial tester strain, and the S9 mix (or buffer for the non-activation condition) are incubated together at 37°C for a short period (e.g., 20-30 minutes).

    • Molten top agar is added to the mixture, which is then poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Collection and Interpretation:

    • The number of revertant colonies on each plate is counted.

    • A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test

This protocol is based on the OECD 474 guideline.[4][6][13][14]

  • Animal Model:

    • Mice or rats are commonly used.

  • Dose Administration:

    • The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.

    • Animals are usually dosed once or twice.

  • Sample Collection:

    • Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. For peripheral blood, a small drop is used to make a smear.

    • The slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows visualization of micronuclei (e.g., Giemsa, acridine orange).

    • At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

  • Data Interpretation:

    • A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic activation pathways of NHMI and NDEA and a typical workflow for a rodent carcinogenicity bioassay.

Metabolic_Activation cluster_NHMI N-Nitrosoheptamethyleneimine (NHMI) Metabolism cluster_NDEA N-nitrosodiethylamine (NDEA) Metabolism NHMI N-Nitrosoheptamethyleneimine NHMI_intermediate α-Hydroxy-NHMI (Unstable) NHMI->NHMI_intermediate CYP450 (α-hydroxylation) NHMI_reactive Reactive Diazonium Ion NHMI_intermediate->NHMI_reactive Spontaneous Decomposition NHMI_adducts DNA Adducts NHMI_reactive->NHMI_adducts Alkylation NDEA N-nitrosodiethylamine NDEA_intermediate α-Hydroxy-NDEA (Unstable) NDEA->NDEA_intermediate CYP2E1, CYP2A6 (α-hydroxylation) NDEA_reactive Ethyldiazonium Ion NDEA_intermediate->NDEA_reactive Spontaneous Decomposition NDEA_adducts Ethyl-DNA Adducts (e.g., O6-ethylguanine) NDEA_reactive->NDEA_adducts Ethylation

Caption: Metabolic activation of NHMI and NDEA via cytochrome P450-mediated α-hydroxylation.

Carcinogenicity_Bioassay_Workflow start Start: Animal Acclimation (1-2 weeks) dosing Dose Administration (e.g., in drinking water) Up to 24 months start->dosing observation Daily Clinical Observation Weekly/Monthly Body Weight & Food/Water Consumption dosing->observation necropsy Terminal Necropsy & Tissue Collection observation->necropsy End of Study or Unscheduled Death histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis end End: Final Report analysis->end

Caption: A generalized workflow for a rodent carcinogenicity bioassay.

Genotoxicity_Testing_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing ames Ames Test (Bacterial Reverse Mutation) micronucleus In Vivo Micronucleus Test (Rodent Bone Marrow/Blood) ames->micronucleus Positive Result mammalian In Vitro Micronucleus Test (Mammalian Cells) mammalian->micronucleus Positive Result comet Comet Assay (DNA Strand Breaks) micronucleus->comet Further Mechanistic Investigation start Test Compound start->ames start->mammalian

References

Validation

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of N-Nitrosoheptamethyleneimine

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of N-Nitrosoheptamethyleneimine through modern spectroscopic techniques. This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of N-Nitrosoheptamethyleneimine through modern spectroscopic techniques. This guide provides a comparative analysis of key spectral data and detailed experimental protocols to ensure accurate identification and characterization.

The structural integrity of any chemical entity is paramount, particularly in the realm of pharmaceutical development and chemical research. N-Nitrosoheptamethyleneimine, a cyclic nitrosamine, requires unambiguous structural confirmation to understand its chemical behavior and potential biological activity. This guide details the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to verify its molecular structure. Furthermore, a comparison with alternative analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is presented to offer a broader analytical perspective.

Spectroscopic Data Summary for N-Nitrosoheptamethyleneimine

The following tables summarize the expected quantitative data from various spectroscopic analyses of N-Nitrosoheptamethyleneimine (C₇H₁₄N₂O, Molecular Weight: 142.20 g/mol ). This data is based on information available in spectral databases and the general characteristics of N-nitrosamines.

Table 1: ¹H and ¹³C NMR Spectral Data

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H~ 3.5 - 4.2Multipletα-CH₂ (adjacent to N-N=O)
¹H~ 1.5 - 1.9Multipletβ, γ, δ-CH₂
¹³C~ 50 - 60-α-C (adjacent to N-N=O)
¹³C~ 25 - 35-β, γ, δ-C

Table 2: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 2920 - 2850StrongC-H Stretch (alkane)
~ 1465MediumC-H Bend (alkane)
~ 1480 - 1410StrongN=O Stretch
~ 1100 - 1050StrongN-N Stretch

Table 3: Mass Spectrometry (MS) Fragmentation Data

m/z Relative Intensity (%) Proposed Fragment
142Moderate[M]⁺ (Molecular Ion)
112High[M - NO]⁺
125Moderate[M - OH]⁺
30Variable[NO]⁺

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima

Wavelength (λmax, nm) Molar Absorptivity (ε) Transition
~ 230Highπ → π
~ 330 - 340Lown → π

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural confirmation of N-Nitrosoheptamethyleneimine using the discussed spectroscopic techniques.

G cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structural Confirmation Sample N-Nitrosoheptamethyleneimine (Pure Sample) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analysis Spectral Data Interpretation NMR->Analysis IR->Analysis MS->Analysis UV_Vis->Analysis Structure Structure Confirmation Analysis->Structure

A logical workflow for the structural elucidation of N-Nitrosoheptamethyleneimine.

Detailed Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N-Nitrosoheptamethyleneimine. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Nitrosoheptamethyleneimine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Instrumentation: A mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or Orbitrap analyzer) is preferred.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform fragmentation analysis (MS/MS) on the molecular ion to obtain characteristic fragment ions. Common fragmentation pathways for nitrosamines include the loss of the nitroso group (•NO) or a hydroxyl radical (•OH).[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of N-Nitrosoheptamethyleneimine in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to serve as a blank and record the baseline.

    • Fill a second cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.[3][4]

    • N-nitrosamines typically exhibit two characteristic absorption bands.[3][4]

Comparison with Alternative Analytical Techniques

While the spectroscopic methods described above are fundamental for structural confirmation, other hyphenated techniques are commonly employed for the detection and quantification of nitrosamines, especially at trace levels in complex matrices.

Table 5: Comparison of Analytical Techniques for N-Nitrosoheptamethyleneimine

Technique Principle Advantages Disadvantages Typical Application
Spectroscopic Methods (NMR, IR, MS, UV-Vis) Interaction of molecules with electromagnetic radiation or energetic particles.Provides detailed structural information.Lower sensitivity compared to hyphenated techniques.Structural elucidation of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High sensitivity and selectivity; excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; potential for thermal degradation of labile compounds.[5][6][7][8][9]Trace analysis of volatile nitrosamines in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in the liquid phase followed by tandem mass analysis.High sensitivity and specificity; applicable to a wide range of compounds, including non-volatile and thermally labile ones.[2][10][11][12][13][14][15]Matrix effects can influence ionization efficiency.Gold standard for the quantification of trace-level nitrosamines in pharmaceuticals and environmental samples.[2]

Conclusion

The structural confirmation of N-Nitrosoheptamethyleneimine is reliably achieved through a concerted application of NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the assigned molecular architecture. For routine analysis and quantification, particularly at low concentrations, hyphenated techniques such as GC-MS and LC-MS/MS are powerful alternatives that offer enhanced sensitivity and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers to confidently identify and characterize N-Nitrosoheptamethyleneimine in their scientific endeavors.

References

Comparative

Assessing the Relative Risk of N-Nitrosoheptamethyleneimine in Pharmaceutical Products: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The presence of nitrosamine impurities in pharmaceutical products continues to be a significant concern for regulatory bodies and manufacturers worldwide. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products continues to be a significant concern for regulatory bodies and manufacturers worldwide. As a class of potent genotoxic carcinogens, understanding the relative risk posed by specific nitrosamine compounds is crucial for ensuring patient safety. This guide provides a comparative assessment of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosamine, to aid in the risk evaluation of pharmaceutical products.

Quantitative Risk Assessment: A Comparative Overview

To contextualize the risk associated with NHMI, it is essential to compare its carcinogenic potency and established safety limits with those of other well-characterized nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

Table 1: Carcinogenic Potency and Acceptable Intake Limits of Selected Nitrosamines

Nitrosamine CompoundTD50 (mg/kg/day)Acceptable Intake (AI) Limit (ng/day)
N-Nitrosoheptamethyleneimine (NHMI) 0.0378 [1]Not Established
N-Nitrosodimethylamine (NDMA)0.095996[2]
N-Nitrosodiethylamine (NDEA)0.030526.5[3]
N-Nitrosodiisopropylamine (NDIPA)0.1626.5
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)0.15996

Note: A lower TD50 value indicates higher carcinogenic potency. The Acceptable Intake (AI) limits are generally established by regulatory agencies such as the FDA and EMA. An official AI for NHMI has not been established.

The TD50 value, the dose at which 50% of animals develop tumors over a lifetime of exposure, is a key indicator of carcinogenic potency. With a TD50 of 0.0378 mg/kg/day, NHMI demonstrates significant carcinogenic potential, comparable to that of NDEA.[1] The absence of an established Acceptable Intake limit for NHMI from major regulatory bodies necessitates a conservative approach to risk assessment, often relying on structure-activity relationship (SAR) comparisons with other cyclic nitrosamines.

Experimental Protocols for Genotoxicity Assessment

The genotoxicity of nitrosamines is a critical factor in their risk assessment. Standard assays are employed to evaluate their potential to induce DNA damage.

In Vivo Carcinogenicity Studies

Objective: To determine the carcinogenic potential of N-Nitrosoheptamethyleneimine in a mammalian model.

Methodology:

  • Test System: European hamsters.[4]

  • Administration: Subcutaneous injections administered once weekly for the lifespan of the animals.[4]

  • Dosage: Doses were calculated as fractions of the median lethal dose (LD50). For example, one-fifth, one-tenth, and one-twentieth of the LD50 were used.[4]

  • Endpoint: Observation and histopathological analysis of tumor formation in various organs, including the lungs, nasal cavity, and forestomach.[4]

Key Findings: Subcutaneous administration of NHMI induced a high incidence of pulmonary and nasal cavity tumors in hamsters, confirming its carcinogenic activity.[4] Studies in rats have also demonstrated the carcinogenicity of NHMI, with the route of administration influencing the target organs for tumor development.

In Vitro Genotoxicity Assays (General Protocol for Nitrosamines)

While a specific, detailed protocol for an in vitro genotoxicity study of NHMI was not found in the available literature, the following represents a general workflow for assessing nitrosamines, which would be applicable.

Experimental_Workflow_for_Genotoxicity_Assessment cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis NHMI N-Nitrosoheptamethyleneimine (Test Article) Incubation Incubation of Test Article with Cells +/- S9 NHMI->Incubation S9 Metabolic Activation System (e.g., Hamster Liver S9) S9->Incubation Cells Bacterial or Mammalian Cell Culture Cells->Incubation Ames_Test Ames Test (Bacterial Reverse Mutation) Incubation->Ames_Test Micronucleus_Test In Vitro Micronucleus Assay (Chromosomal Damage) Incubation->Micronucleus_Test Colony_Counting Revertant Colony Counting Ames_Test->Colony_Counting Microscopy Micronuclei Scoring Micronucleus_Test->Microscopy Dose_Response Dose-Response Curve Generation Colony_Counting->Dose_Response Microscopy->Dose_Response Conclusion Conclusion on Genotoxicity Dose_Response->Conclusion

Fig. 1: General experimental workflow for in vitro genotoxicity assessment of nitrosamines.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The genotoxic and carcinogenic effects of N-nitrosamines are not exerted by the parent compound itself but rather by reactive metabolites. The metabolic activation of nitrosamines is a critical step in their mechanism of action.

Metabolic_Activation_of_Nitrosamines Nitrosamine N-Nitrosoheptamethyleneimine Alpha_Hydroxylation α-Hydroxylation Nitrosamine->Alpha_Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxynitrosamine Intermediate Alpha_Hydroxylation->Unstable_Intermediate Spontaneous_Decomposition Spontaneous Decomposition Unstable_Intermediate->Spontaneous_Decomposition Diazonium_Ion Alkyldiazonium Ion (Reactive Electrophile) Spontaneous_Decomposition->Diazonium_Ion DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) Diazonium_Ion->DNA_Adducts Mutation DNA Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Fig. 2: Generalized metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

The metabolic activation of N-nitrosamines is primarily initiated by cytochrome P450 (CYP) enzymes in the liver.[5] This process, known as α-hydroxylation, leads to the formation of an unstable α-hydroxynitrosamine intermediate.[6] This intermediate then undergoes spontaneous decomposition to generate a highly reactive alkyldiazonium ion. This electrophilic species can then react with DNA to form DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.[5]

Analytical Considerations for Detection in Pharmaceutical Products

The detection and quantification of nitrosamine impurities at trace levels in pharmaceutical products require highly sensitive and specific analytical methods. A variety of techniques are employed for this purpose.

Table 2: Comparison of Analytical Techniques for Nitrosamine Detection

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryHigh sensitivity and specificity, suitable for a wide range of nitrosamines.Matrix effects can be a challenge.
GC-MS/MS Gas Chromatography-Tandem Mass SpectrometryExcellent for volatile nitrosamines.Not suitable for non-volatile or thermally labile compounds.
LC-HRMS Liquid Chromatography-High Resolution Mass SpectrometryHigh mass accuracy allows for confident identification of unknown nitrosamines.Higher cost and complexity compared to triple quadrupole MS.

Currently, there is a lack of publicly available data on the specific levels of N-Nitrosoheptamethyleneimine detected in pharmaceutical products. The development and validation of robust analytical methods are crucial for manufacturers to conduct thorough risk assessments and ensure their products meet the stringent regulatory requirements for nitrosamine impurities.

Conclusion

N-Nitrosoheptamethyleneimine (NHMI) is a potent carcinogenic impurity with a toxicological profile that warrants careful consideration in the risk assessment of pharmaceutical products. While a specific Acceptable Intake limit has not been established by major regulatory agencies, its high carcinogenic potency, as indicated by its TD50 value, suggests that exposure should be minimized to the lowest reasonably practicable level. The lack of data on its presence in final drug products highlights the need for vigilant analytical monitoring. Drug development professionals should consider the potential for NHMI formation in their manufacturing processes and, where a risk is identified, implement appropriate control strategies and validated analytical testing to ensure patient safety. Further research into the genotoxicity and metabolic pathways of NHMI will provide a more complete understanding of its risk profile.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Nitrosoheptamethyleneimine: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Nitrosoheptamethyleneimine (CAS No. 20917-49-1), a chemical widely used in research and development.

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N-Nitrosoheptamethyleneimine (CAS No. 20917-49-1), a chemical widely used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

N-Nitrosoheptamethyleneimine is classified as toxic if swallowed[1][2][3]. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the pure compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

In case of accidental ingestion, immediately call a poison control center or doctor. Do not induce vomiting. Rinse the mouth with water[1][2][3].

Primary Disposal Route: Hazardous Waste Collection

The primary and required method for the disposal of N-Nitrosoheptamethyleneimine and any materials grossly contaminated with it is through an approved hazardous waste disposal plant[1][2][3]. This ensures that the compound is managed and disposed of in accordance with federal, state, and local regulations.

Key Steps for Preparing for Hazardous Waste Collection:

  • Container Selection: Use a container that is compatible with N-Nitrosoheptamethyleneimine. The original container is often a suitable choice. Ensure the container is in good condition and has a secure, tightly sealed lid.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[4][5][6][7]. The label must also include the full chemical name ("N-Nitrosoheptamethyleneimine"), the accumulation start date, and the specific hazard (e.g., "Toxic")[4][5][6][7].

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Request for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

Transportation Information:

For the purpose of shipping to a disposal facility, N-Nitrosoheptamethyleneimine is classified as a toxic solid. The following table summarizes its transportation details.

ParameterValue
UN Number UN2811[1][2][3][8]
Proper Shipping Name Toxic solid, organic, n.o.s.[8]
Hazard Class 6.1 (Toxic)[1][2][8]
Packing Group III[2][8]

Laboratory-Scale Decontamination and Destruction Procedures

In a research setting, it may be necessary to decontaminate laboratory equipment or treat small quantities of dilute aqueous waste streams of N-Nitrosoheptamethyleneimine before they are collected as hazardous waste. The following methods are based on established procedures for the degradation of nitrosamines. These procedures should be performed by trained personnel in a chemical fume hood with appropriate PPE.

Experimental Protocol 1: Chemical Degradation using Hydrobromic Acid in Acetic Acid

This method involves the cleavage of the N-N=O bond.

Methodology:

  • Preparation of the Degradation Reagent: In a chemical fume hood, carefully prepare a 1:1 (v/v) solution of 48% hydrobromic acid (HBr) and glacial acetic acid. This solution is highly corrosive and should be handled with extreme care.

  • Reaction Setup:

    • For contaminated labware (e.g., glassware), rinse the items with the HBr/acetic acid solution.

    • For dilute aqueous solutions of N-Nitrosoheptamethyleneimine, slowly add the HBr/acetic acid solution to the waste stream with stirring. It is recommended to use a significant excess of the degradation reagent.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature for at least one hour. One study on N-nitrosamides noted that bubbling nitrogen through the reaction mixture can prevent the reformation of the compound[4].

  • Neutralization: After the degradation is complete, the acidic solution must be neutralized before it can be collected as hazardous waste. Slowly and carefully add a base, such as sodium hydroxide or sodium carbonate, to the solution while stirring in an ice bath to control the exothermic reaction. Monitor the pH and adjust until it is in the neutral range (pH 6-8).

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's hazardous waste program.

Experimental Protocol 2: Degradation by UV Photolysis

UV photolysis has been shown to be an effective method for the degradation of nitrosamines in aqueous solutions[1][6][8][9]. The process involves the cleavage of the N-N bond upon exposure to UV light, particularly at a wavelength of 254 nm[1][6].

Methodology:

  • Sample Preparation: This method is most suitable for dilute aqueous solutions of N-Nitrosoheptamethyleneimine. The efficiency of degradation can be pH-dependent, with some studies showing faster degradation in acidic conditions[9].

  • Equipment: Use a laboratory-scale photochemical reactor equipped with a low-pressure mercury UV lamp, which emits light predominantly at 254 nm. The solution should be in a UV-transparent vessel (e.g., quartz).

  • Irradiation: Place the aqueous solution of N-Nitrosoheptamethyleneimine in the reactor and expose it to the UV light. The duration of the exposure will depend on the concentration of the nitrosamine, the volume of the solution, and the intensity of the UV lamp. It is advisable to monitor the degradation process analytically if possible.

  • Post-Treatment: The resulting solution, which may contain degradation byproducts, should be collected as hazardous waste. It is important to note that while the parent nitrosamine is destroyed, the degradation products may also be hazardous.

  • Final Disposal: Collect the treated solution in a properly labeled hazardous waste container for disposal through your institution's hazardous waste program.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-Nitrosoheptamethyleneimine.

G cluster_start cluster_assessment cluster_bulk cluster_decon cluster_end start N-Nitrosoheptamethyleneimine Waste Generated assessment Assess Waste Type start->assessment bulk_waste Bulk Compound or Grossly Contaminated Material assessment->bulk_waste Bulk decon_waste Contaminated Labware or Dilute Aqueous Solution assessment->decon_waste Decontamination prepare_hw Prepare for Hazardous Waste Collection bulk_waste->prepare_hw label_hw Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Accumulation Date - Hazard Information prepare_hw->label_hw final_disposal Dispose via Approved Hazardous Waste Facility prepare_hw->final_disposal decon_method Select Decontamination Method decon_waste->decon_method chem_deg Chemical Degradation (HBr/Acetic Acid) decon_method->chem_deg Chemical uv_photo UV Photolysis decon_method->uv_photo UV neutralize Neutralize (if applicable) and Collect as Hazardous Waste chem_deg->neutralize uv_photo->neutralize neutralize->final_disposal

Disposal workflow for N-Nitrosoheptamethyleneimine.

By following these procedures, you can ensure the safe and compliant disposal of N-Nitrosoheptamethyleneimine, protecting both yourself and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling N-Nitrosoheptamethyleneimine

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitrosoheptamethyleneimine. Adherence to these pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitrosoheptamethyleneimine. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

N-Nitrosoheptamethyleneimine is classified as a toxic substance if swallowed and is a suspected human carcinogen.[1][2][3][4] All personnel must handle this compound with extreme caution and utilize the personal protective equipment (PPE) and procedures outlined below.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure, including inhalation, skin absorption, ingestion, and eye contact.

PPE CategorySpecification
Hand Protection Double Gloving Required. Inner Glove: Nitrile examination gloves.Outer Glove: Butyl rubber or Viton® gloves are recommended due to their high resistance to a wide range of chemicals, including ketones, esters, and nitro-compounds.[2][5][6][7] Nitrile gloves offer good resistance to some chemicals but may not be sufficient for prolonged direct contact with N-Nitrosoheptamethyleneimine.[8][9][10][11]
Body Protection A disposable, solid-front, back-closing chemical-resistant gown made of a low-permeability fabric such as polyethylene-coated polypropylene. For large quantities or potential for splashing, a chemical-resistant apron over the gown is required. In situations with a high risk of exposure, a fully encapsulating chemical protective suit should be considered.[12][13][14]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, a full-face shield must be worn in addition to safety glasses.
Respiratory Protection All work with N-Nitrosoheptamethyleneimine must be conducted in a certified chemical fume hood. For situations where a fume hood is not available or in the event of a spill, respiratory protection is mandatory. The selection of the respirator depends on the airborne concentration.[1][3][15][16] A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is a minimum. For higher concentrations or unknown exposure levels, a powered air-purifying respirator (PAPR) or a supplied-air respirator (SAR) is required.[1][3][4]

Operational Plan for Safe Handling

This step-by-step guide outlines the procedures for handling N-Nitrosoheptamethyleneimine from receipt to disposal.

1. Preparation and Pre-Handling:

  • Designate a specific area within a chemical fume hood for all work with N-Nitrosoheptamethyleneimine.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Verify that a chemical spill kit is available and personnel are trained in its use.

2. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Conduct all weighing and manipulations of the solid or solutions of N-Nitrosoheptamethyleneimine within the certified chemical fume hood.

  • Use dedicated labware for handling this compound.

  • Avoid the creation of dust or aerosols.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with N-Nitrosoheptamethyleneimine. A recommended decontamination solution is a 1:1 mixture of hydrobromic acid and acetic acid.[12] Alternatively, exposure to UV light can also be used to degrade nitrosamines.[12]

  • Carefully remove and dispose of outer gloves immediately after handling.

  • Remove all PPE in a designated area, avoiding cross-contamination.

Disposal Plan

All waste containing N-Nitrosoheptamethyleneimine, including contaminated PPE, labware, and the chemical itself, must be treated as hazardous waste.

  • Chemical Waste: Unused N-Nitrosoheptamethyleneimine and solutions containing it should be collected in a clearly labeled, sealed, and chemical-resistant container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, gowns, and paper towels, must be placed in a designated hazardous waste container.

  • Chemical Degradation: For the chemical degradation of N-nitroso compounds, a method utilizing aluminum-nickel alloy powder in an alkaline solution can be employed to reduce them to their corresponding amines.[3] This procedure should only be carried out by trained personnel in a controlled environment.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with federal, state, and local regulations.

Emergency Spill Response

In the event of a spill, immediate and decisive action is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow N-Nitrosoheptamethyleneimine Spill Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Supervisor B->C D If Safe, Control the Source C->D E Don Appropriate PPE (including respiratory protection) D->E Assess Safety F Contain the Spill (use absorbent pads) E->F G Apply Decontamination Solution F->G H Collect Contaminated Materials G->H I Place in Hazardous Waste Container H->I J Decontaminate the Area and Equipment I->J K Remove and Dispose of PPE J->K L Report the Incident K->L

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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